PGD2 ethanolamide
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-20,24-26H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYDJKSQFDUAGF-YIRKRNQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PGD2 ethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
398138-28-8 | |
| Record name | Prostaglandin D2 ethanolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=398138-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PGD2 ethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthetic Pathway of PGD2 Ethanolamide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA), also known as Prostamide D2, is an intriguing bioactive lipid that belongs to the class of prostamides. These molecules are ethanolamide derivatives of prostaglandins, formed from the metabolism of endocannabinoids. PGD2-EA has garnered research interest for its potential roles in various physiological and pathological processes, including apoptosis in skin cancer cells.[1][2] This technical guide provides an in-depth exploration of the biosynthetic pathway of PGD2-EA, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies for its study. Quantitative data for the analogous prostaglandin pathway are presented to provide a framework for understanding the enzymatic conversions, and a detailed signaling pathway diagram is provided for visual clarity.
Introduction to PGD2 Ethanolamide Biosynthesis
The primary pathway for the formation of this compound does not originate from the canonical arachidonic acid cascade that produces classical prostaglandins. Instead, it utilizes the endocannabinoid, N-arachidonoylethanolamine (anandamide or AEA), as its primary substrate.[3][4] The biosynthesis is a multi-step enzymatic process primarily involving the sequential action of Cyclooxygenase-2 (COX-2) and a Prostaglandin D synthase (PGDS).[1][3][4] This pathway represents a significant intersection between the endocannabinoid and eicosanoid signaling systems.[4][5] Another key factor in the production of PGD2-EA is the activity of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide (B1667382). When FAAH activity is diminished, more anandamide is available to be shunted into the COX-2 pathway, leading to increased biosynthesis of PGD2-EA.[1][3][4]
The Enzymatic Pathway
The conversion of anandamide to this compound proceeds through two principal enzymatic steps:
Step 1: Oxygenation of Anandamide by Cyclooxygenase-2 (COX-2)
The initial and rate-limiting step is the oxygenation of anandamide by COX-2.[3][4][5] COX-2, but not the constitutively expressed Cyclooxygenase-1 (COX-1), effectively metabolizes anandamide.[3] This isoform selectivity is a critical aspect of prostamide biosynthesis. The reaction is analogous to the conversion of arachidonic acid to Prostaglandin G2 (PGG2). In this step, COX-2 catalyzes the addition of two molecules of oxygen to anandamide, forming the unstable endoperoxide intermediate, Prostaglandin G2 ethanolamide (PGG2-EA). This is then rapidly reduced by the peroxidase activity of COX-2 to form Prostaglandin H2 ethanolamide (PGH2-EA).[5]
Step 2: Isomerization of PGH2 Ethanolamide by Prostaglandin D Synthase (PGDS)
The intermediate, PGH2-EA, serves as the substrate for a Prostaglandin D synthase (PGDS), which catalyzes its isomerization to the final product, this compound.[6][7] There are two main types of PGDS that could potentially catalyze this reaction:
-
Lipocalin-type PGD synthase (L-PGDS): A glutathione-independent enzyme.[6][8]
-
Hematopoietic PGD synthase (H-PGDS): A glutathione-dependent enzyme.[6][8]
While the direct conversion of PGH2-EA by these synthases is inferred from the established pathway of PGH2 to PGD2, further research is needed to fully characterize the kinetics and preferences of each PGDS isoform for the ethanolamide substrate.
A visual representation of this biosynthetic pathway is provided below.
Figure 1: Biosynthetic pathway of this compound from anandamide.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for the kinetic parameters of the enzymes involved in the this compound biosynthetic pathway. However, data from the well-studied conversion of arachidonic acid to PGD2 can serve as a valuable proxy for understanding the efficiency of these enzymatic steps. The table below summarizes the kinetic parameters for COX-2 with arachidonic acid and for PGD synthases with PGH2.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source |
| Ovine COX-2 | Arachidonic Acid | ~5 | ~18 | ~33 | Published Biochemical Data |
| Human H-PGDS | PGH2 | 26 | 130 | 3300 | [Inoue et al., 2003] |
| Human L-PGDS | PGH2 | ~30 | ~4.5 | ~1.3 | [Urade et al., 1995] |
Note: This data should be interpreted with caution as the ethanolamide moiety of the substrate may alter the binding affinity and catalytic efficiency of the enzymes. Further research is required to establish the precise kinetic parameters for the biosynthesis of this compound.
Experimental Protocols
The study of this compound biosynthesis requires sensitive and specific analytical methods to detect and quantify the substrate, intermediates, and final product. Below are detailed methodologies for key experiments in this research area, synthesized from established protocols for prostaglandin analysis.
In Vitro Assay for this compound Formation
This protocol describes a method to measure the production of this compound from anandamide in a cell-based system or with purified enzymes.
Objective: To quantify the enzymatic conversion of anandamide to this compound.
Materials:
-
Cell line expressing COX-2 (e.g., JWF2 squamous carcinoma cells) or purified recombinant COX-2 and PGD synthase.[1]
-
Anandamide (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Glutathione (for H-PGDS activity)
-
Internal standard (e.g., PGD2-EA-d4)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Solvents: Methanol (B129727), Ethyl Acetate (B1210297), Hexane, Acetonitrile (B52724), Formic Acid
-
LC-MS/MS system
Procedure:
-
Cell Culture and Stimulation:
-
Culture COX-2 expressing cells to ~80-90% confluency.
-
Replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Treat the cells with a known concentration of anandamide (e.g., 10-50 µM) and incubate for a specified time (e.g., 15-60 minutes).
-
-
Sample Collection and Extraction:
-
Collect the cell culture supernatant.
-
Add an internal standard (PGD2-EA-d4) to each sample for accurate quantification.
-
Acidify the samples to pH 3-4 with dilute formic acid.
-
Perform Solid Phase Extraction (SPE) to isolate the lipids:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 15% methanol in water to remove polar impurities.
-
Elute the prostamides and other lipids with ethyl acetate or methyl formate.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the initial mobile phase (e.g., 20-30% acetonitrile in water with 0.1% formic acid).
-
Inject the sample into an LC-MS/MS system.
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with acetonitrile and water (both containing 0.1% formic acid).
-
Set the mass spectrometer to operate in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and its deuterated internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound standards.
-
Quantify the amount of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Workflow for this compound Quantification
The following diagram illustrates the general workflow for the quantification of this compound from a biological sample.
Figure 2: Experimental workflow for this compound quantification.
Conclusion
The biosynthesis of this compound from anandamide via the COX-2 and PGD synthase pathway highlights a crucial link between the endocannabinoid and prostaglandin signaling systems. Understanding this pathway is essential for elucidating the biological roles of prostamides and for the development of novel therapeutic agents that may target this metabolic route. While the general steps of the pathway are established, further research is necessary to determine the specific enzyme kinetics and regulatory mechanisms involved in the formation of this compound. The experimental protocols outlined in this guide provide a robust framework for researchers to pursue these investigations and advance our knowledge of this fascinating class of lipid mediators.
References
- 1. Metabolism of anandamide by COX-2 is necessary for endocannabinoid-induced cell death in tumorigenic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of prostaglandin E2 ethanolamide from anandamide by cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The contribution of cyclooxygenase-2 to endocannabinoid metabolism and action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin D synthase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin D Synthase (β-Trace) in Human Arachnoid and Meningioma Cells: Roles as a Cell Marker or in Cerebrospinal Fluid Absorption, Tumorigenesis, and Calcification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Crossroads: A Technical Guide to the COX-2 Mediated Formation of PGD2 Ethanolamide from Anandamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endocannabinoid anandamide (B1667382) (AEA), a key signaling lipid, is not only a substrate for hydrolytic inactivation but also a target for oxidative metabolism by cyclooxygenase-2 (COX-2). This pathway leads to the formation of a class of bioactive lipids known as prostaglandin (B15479496) ethanolamides (prostamides), including prostaglandin D2 ethanolamide (PGD2-EA). This technical guide provides an in-depth exploration of the enzymatic conversion of anandamide to PGD2-EA via COX-2, offering a comprehensive resource for researchers in pharmacology, biochemistry, and drug development. We will delve into the quantitative aspects of this metabolic route, provide detailed experimental protocols for its investigation, and visualize the intricate signaling and experimental workflows.
Introduction
Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid that plays a crucial role in a variety of physiological processes, including pain, mood, and appetite. While the primary route of anandamide inactivation is hydrolysis by fatty acid amide hydrolase (FAAH), an alternative metabolic pathway involving cyclooxygenase-2 (COX-2) has emerged as a significant area of research.[1][2][3] COX-2, an inducible enzyme well-known for its role in inflammation and pain through the conversion of arachidonic acid (AA) to prostaglandins (B1171923), also effectively oxygenates anandamide.[4] This enzymatic reaction produces prostaglandin H2 ethanolamide (PGH2-EA), a prostamide analogue of PGH2.[5] PGH2-EA is then further metabolized by specific prostaglandin synthases, such as PGD synthase, to yield various prostaglandin ethanolamides, including PGD2-EA.[6]
The formation of PGD2-EA from anandamide is not merely a metabolic byproduct; PGD2-EA itself exhibits distinct biological activities, such as inducing apoptosis in cancer cells, highlighting the importance of this pathway in cellular signaling.[7][8] Understanding the nuances of this conversion is critical for elucidating the full spectrum of endocannabinoid signaling and for the development of novel therapeutics that may target this pathway.
Quantitative Data
The enzymatic conversion of anandamide by COX-2 is a quantifiable process. While specific kinetic parameters can vary depending on the experimental conditions and the source of the enzyme, the available data provides valuable insights into the efficiency of this reaction and its susceptibility to inhibition.
Kinetic Parameters
Anandamide is a substrate for COX-2, although it is generally considered a less efficient substrate than arachidonic acid. The Michaelis-Menten constant (Km) for anandamide is approximately four-fold higher than that for arachidonic acid, indicating a lower binding affinity.[4] The overall catalytic efficiency (kcat/Km) for anandamide oxygenation by COX-2 is about 18% of that for arachidonic acid.[4] More detailed kinetic parameters for the specific conversion to PGD2-EA are not widely reported and represent an area for future investigation.
Table 1: Comparative Kinetic Parameters for COX-2 Substrates
| Substrate | Km (µM) | Relative kcat/Km (%) | Reference |
| Arachidonic Acid | ~5 | 100 | [4] |
| Anandamide (AEA) | ~20 | 18 | [4] |
| 2-Arachidonoylglycerol (2-AG) | Similar to AA | Similar to AA | [6] |
Note: The values presented are approximations derived from the literature and may vary based on experimental conditions.
Inhibitor Sensitivities
The formation of PGD2-EA from anandamide is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) that target COX-2. The half-maximal inhibitory concentrations (IC50) of various inhibitors provide a measure of their potency in blocking this specific metabolic pathway. While many reported IC50 values for COX-2 inhibitors are based on the metabolism of arachidonic acid, these values can serve as a useful proxy for their effect on anandamide oxygenation.
Table 2: IC50 Values of Selected COX-2 Inhibitors
| Inhibitor | Target | IC50 (µM) | Substrate | Reference |
| Celecoxib | COX-2 | 0.04 | Arachidonic Acid | [6] |
| COX-1 | 15 | Arachidonic Acid | [6] | |
| Indomethacin | COX-2 | 0.63 | Arachidonic Acid | [9] |
| COX-1 | 0.23 | Arachidonic Acid | [9] | |
| Nimesulide | COX-2 | - | Anandamide | [2] |
| Indomethacin Phenethylamide | COX-2 | - | Anandamide | [10] |
Note: IC50 values can vary significantly depending on the assay conditions. The effect of these inhibitors specifically on PGD2-EA formation from anandamide requires further quantitative characterization.
Signaling and Experimental Workflows
Visualizing the intricate pathways and experimental procedures is crucial for a comprehensive understanding of PGD2-EA formation. The following diagrams, generated using the DOT language, illustrate the core signaling cascade and a typical experimental workflow.
Signaling Pathway
Experimental Workflow
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of scientific advancement. This section provides comprehensive methodologies for the key experiments involved in studying the formation of PGD2-EA from anandamide.
Purification of Recombinant Human COX-2
Objective: To obtain purified, active COX-2 for use in in vitro assays. This protocol is adapted from established methods for recombinant protein purification.
Materials:
-
Insect cells (e.g., Sf9) expressing recombinant human COX-2
-
Cell lysis buffer (e.g., Tris-HCl buffer with detergents like Triton X-100)
-
Ion-exchange chromatography column (e.g., DEAE-Sepharose)
-
Size-exclusion chromatography column (e.g., Superdex 200)
-
Chromatography system (e.g., FPLC)
-
Bradford assay reagents for protein quantification
-
SDS-PAGE gels and reagents for purity analysis
Protocol:
-
Cell Lysis: Harvest insect cells expressing recombinant COX-2 by centrifugation. Resuspend the cell pellet in ice-cold lysis buffer and disrupt the cells using sonication or a Dounce homogenizer.
-
Solubilization: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cellular debris. The supernatant contains the solubilized membrane-bound COX-2.
-
Ion-Exchange Chromatography: Load the supernatant onto a pre-equilibrated ion-exchange column. Wash the column with a low-salt buffer to remove unbound proteins. Elute COX-2 using a salt gradient (e.g., 0-1 M NaCl).
-
Fraction Analysis: Collect fractions and analyze for COX-2 presence and purity using SDS-PAGE and Western blotting.
-
Size-Exclusion Chromatography: Pool the COX-2 containing fractions and concentrate them. Load the concentrated sample onto a size-exclusion chromatography column to further purify the enzyme and remove aggregates.
-
Purity and Activity Assessment: Analyze the final purified protein for purity by SDS-PAGE. Determine the protein concentration using a Bradford assay. Assess the enzymatic activity using a standard COX activity assay with arachidonic acid as the substrate.
In Vitro COX-2 Assay for Anandamide Metabolism
Objective: To measure the conversion of anandamide to prostaglandin ethanolamides by purified COX-2. This protocol is based on established in vitro cyclooxygenase assays.[5]
Materials:
-
Purified recombinant COX-2
-
Anandamide (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Phenol (reducing agent)
-
COX-2 inhibitors (e.g., celecoxib, indomethacin) for control experiments
-
Internal standard (e.g., deuterated PGD2-EA)
-
Quenching solution (e.g., ice-cold ethyl acetate (B1210297) with 1% acetic acid)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, heme, and phenol.
-
Enzyme Addition: Add the purified COX-2 enzyme to the reaction mixture and pre-incubate on ice.
-
Inhibitor Pre-incubation (for inhibition studies): Add the desired concentration of the COX-2 inhibitor and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate Reaction: Initiate the enzymatic reaction by adding anandamide to the mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Quenching: Stop the reaction by adding an ice-cold quenching solution containing the internal standard.
-
Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. Collect the organic phase containing the lipid products.
-
Sample Preparation for LC-MS/MS: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Cell-Based Assay for Anandamide Metabolism
Objective: To investigate the metabolism of anandamide by COX-2 in a cellular context. This protocol utilizes a cell line that expresses COX-2.
Materials:
-
Cell line expressing COX-2 (e.g., HT-29 human colon cancer cells, or cells engineered to overexpress COX-2)
-
Cell culture medium and supplements
-
Anandamide
-
COX-2 inhibitors
-
Lipopolysaccharide (LPS) or other stimuli to induce COX-2 expression (if necessary)
-
Phosphate-buffered saline (PBS)
-
Solvents for extraction (e.g., ethyl acetate)
-
Internal standard
Protocol:
-
Cell Culture: Culture the COX-2 expressing cells to the desired confluency in appropriate cell culture plates.
-
Induction of COX-2 (if applicable): If using a cell line with inducible COX-2, treat the cells with an appropriate stimulus (e.g., LPS) for a sufficient time to induce enzyme expression.
-
Treatment: Replace the culture medium with fresh medium containing anandamide at the desired concentration. For inhibition studies, pre-incubate the cells with a COX-2 inhibitor before adding anandamide.
-
Incubation: Incubate the cells for a specific time period (e.g., 1-24 hours) at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
Extraction: Add an internal standard to the supernatant and perform a liquid-liquid or solid-phase extraction to isolate the lipid metabolites.[1][11]
-
Sample Preparation for LC-MS/MS: Evaporate the solvent and reconstitute the sample in the mobile phase for analysis.
LC-MS/MS Quantification of PGD2 Ethanolamide
Objective: To accurately quantify the amount of PGD2-EA produced in in vitro or cell-based assays. This protocol outlines a general approach for LC-MS/MS analysis.[1][12]
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Reversed-phase C18 column
-
Mobile phase A (e.g., water with 0.1% formic acid)
-
Mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
PGD2-EA standard for calibration curve
-
Deuterated PGD2-EA internal standard
Protocol:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution with mobile phases A and B to separate PGD2-EA from other components. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds.
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in negative ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for PGD2-EA and the deuterated internal standard. For PGD2-EA, this would involve selecting the deprotonated molecule [M-H]- as the precursor ion and a characteristic fragment ion as the product ion.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of the PGD2-EA standard.
-
Calculate the peak area ratio of the endogenous PGD2-EA to the internal standard in the samples.
-
Determine the concentration of PGD2-EA in the samples by interpolating their peak area ratios on the standard curve.
-
Conclusion
The COX-2-mediated formation of this compound from anandamide represents a significant branch of endocannabinoid metabolism with important physiological and pathological implications. This technical guide has provided a comprehensive overview of this pathway, including the available quantitative data, detailed experimental protocols, and visual representations of the underlying processes. While our understanding of this metabolic route has grown considerably, further research is needed to fully elucidate the kinetic parameters of this reaction under various conditions and to expand the library of inhibitor sensitivities. The methodologies and information presented herein are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of the endocannabinoid system and to developing innovative therapeutic strategies targeting this fascinating class of bioactive lipids.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 Mediates Anandamide Metabolism in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assay of Endocannabinoid Oxidation by Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocannabinoid Oxygenation by Cyclooxygenases, Lipoxygenases, and Cytochromes P450: Cross-Talk between the Eicosanoid and Endocannabinoid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate-selective COX-2 inhibition as a novel strategy for therapeutic endocannabinoid augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of anandamide by COX-2 is necessary for endocannabinoid-induced cell death in tumorigenic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The contribution of cyclooxygenase-2 to endocannabinoid metabolism and action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Prostaglandin D2 Ethanolamide: A Comprehensive Technical Guide on its Chemical Structure, Synthesis, and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA), also known as prostamide D2, is a bioactive lipid that belongs to the family of N-acylethanolamines. It is an endogenous metabolite of anandamide (B1667382), a well-known endocannabinoid. The synthesis of PGD2-EA is a multi-step enzymatic process primarily initiated by the action of cyclooxygenase-2 (COX-2). While PGD2-EA itself displays limited activity at canonical prostanoid receptors, its metabolic transformation into J-series prostaglandin ethanolamides unveils potent biological effects, notably the induction of apoptosis in cancer cells through mechanisms involving oxidative and endoplasmic reticulum stress. This technical guide provides an in-depth overview of the chemical properties, enzymatic synthesis, and signaling pathways associated with PGD2-EA, offering valuable insights for researchers in lipid biochemistry, pharmacology, and drug development.
Chemical Structure and Properties
Prostaglandin D2 ethanolamide is formally derived from the condensation of the carboxyl group of prostaglandin D2 (PGD2) with the amino group of ethanolamine[1]. Its chemical identity is well-defined by its IUPAC name, molecular formula, and CAS number.
(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide [1]
| Property | Value | Source |
| Molecular Formula | C22H37NO5 | [1] |
| Molecular Weight | 395.5 g/mol | [1] |
| CAS Number | 398138-28-8 | [1] |
| Synonyms | Prostamide D2, PGD2-EA, PMD2 | [1][2] |
| Physical Description | Solid | |
| Solubility | Soluble in ethanol, DMF, and DMSO | [2] |
Enzymatic Synthesis of Prostaglandin D2 Ethanolamide
The biosynthesis of PGD2-EA is an elegant enzymatic cascade that utilizes the endocannabinoid anandamide (arachidonoyl ethanolamide, AEA) as its starting substrate. This pathway is a clear example of the intricate interplay between the endocannabinoid and eicosanoid metabolic routes. The synthesis is a two-step process catalyzed by cyclooxygenase-2 (COX-2) and prostaglandin D synthase (PGDS).
Step 1: Oxygenation of Anandamide by Cyclooxygenase-2 (COX-2)
The initial and rate-limiting step in the formation of PGD2-EA is the oxygenation of anandamide by COX-2[3][4][5]. COX-2, an inducible enzyme often upregulated during inflammation, exhibits a preference for anandamide as a substrate compared to its isoform, COX-1[6]. This substrate selectivity is a key feature of this metabolic pathway. The reaction involves the introduction of two molecules of oxygen into the arachidonoyl backbone of anandamide, leading to the formation of the unstable intermediate, prostaglandin G2 ethanolamide (PGG2-EA). This is followed by the peroxidase activity of COX-2, which reduces the hydroperoxy group at carbon 15 to a hydroxyl group, yielding prostaglandin H2 ethanolamide (PGH2-EA).
Step 2: Isomerization of Prostaglandin H2 Ethanolamide by Prostaglandin D Synthase (PGDS)
The newly formed PGH2-EA serves as a substrate for prostaglandin D synthase (PGDS), which catalyzes its isomerization to the more stable PGD2-EA[7]. There are two main isoforms of PGDS that can carry out this conversion:
-
Lipocalin-type PGDS (L-PGDS): A glutathione-independent enzyme.
-
Hematopoietic PGDS (H-PGDS): A glutathione-dependent enzyme[8].
The specific isoform involved in PGD2-EA synthesis can vary depending on the tissue and cellular context.
Enzymatic Synthesis Workflow:
Enzymatic synthesis of PGD2-EA from anandamide.
Experimental Protocols
Enzymatic Synthesis of Prostaglandin D2 Ethanolamide
This protocol describes a general method for the in vitro enzymatic synthesis of PGD2-EA.
Materials:
-
Anandamide (AEA)
-
Recombinant human Cyclooxygenase-2 (COX-2)
-
Recombinant Prostaglandin D Synthase (PGDS) (either L-PGDS or H-PGDS)
-
Glutathione (B108866) (GSH) (if using H-PGDS)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Ethyl acetate (B1210297)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, anandamide (e.g., 10-50 µM), and COX-2 (e.g., 100 units).
-
Incubate the mixture at 37°C for 10-15 minutes to allow for the conversion of anandamide to PGH2-EA.
-
Add PGDS (e.g., 50 µg) to the reaction mixture. If using H-PGDS, also add GSH (e.g., 1 mM).
-
Continue the incubation at 37°C for an additional 10-15 minutes.
-
Stop the reaction by adding an equal volume of ice-cold ethyl acetate and vortexing vigorously.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Collect the upper organic phase containing the lipids.
-
Repeat the extraction twice more and pool the organic extracts.
-
Evaporate the solvent under a stream of nitrogen.
Purification of Prostaglandin D2 Ethanolamide by HPLC
Materials:
-
Dried lipid extract from the enzymatic synthesis.
-
HPLC grade solvents (e.g., acetonitrile (B52724), water, formic acid).
-
Reversed-phase HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm).
Procedure:
-
Reconstitute the dried lipid extract in a small volume of the initial mobile phase.
-
Inject the sample onto the HPLC system.
-
Elute the compounds using a gradient of acetonitrile in water (both containing 0.1% formic acid). A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm) or by mass spectrometry.
-
Collect the fractions corresponding to the PGD2-EA peak.
-
Confirm the identity and purity of the collected fractions by LC-MS/MS.
Signaling Pathways and Biological Activity
While prostaglandin D2 is a known ligand for the DP1 and DP2 receptors, PGD2-EA has been shown to be largely inactive at these canonical prostanoid receptors[2]. The primary biological activity of PGD2-EA appears to be mediated through its metabolic conversion to J-series prostaglandin ethanolamides, such as PGJ2-EA, Δ12-PGJ2-EA, and 15-deoxy-Δ12,14-PGJ2-EA (15d-PGJ2-EA)[9].
These J-series metabolites are electrophilic and can react with cellular nucleophiles, such as glutathione and thioredoxin, leading to their depletion and the induction of oxidative stress[9]. This increase in reactive oxygen species (ROS) can trigger the unfolded protein response and endoplasmic reticulum (ER) stress, ultimately culminating in apoptosis[9]. This pro-apoptotic effect of PGD2-EA has been observed in various cancer cell lines, including melanoma and non-melanoma skin cancer cells[9].
Signaling Pathway of PGD2-EA-Induced Apoptosis:
Proposed signaling pathway for PGD2-EA-induced apoptosis.
Quantitative Data
Precise quantitative data for the enzymatic synthesis and biological activity of PGD2-EA are areas of ongoing research. The following table summarizes currently available information and highlights areas where further investigation is needed.
| Parameter | Substrate/Molecule | Enzyme/Cell Line | Value | Source |
| Enzyme Kinetics | ||||
| Km (Anandamide) | Anandamide | COX-2 | Data not available | |
| Vmax (Anandamide) | Anandamide | COX-2 | Data not available | |
| Km (PGH2-EA) | PGH2-EA | PGDS | Data not available | |
| Vmax (PGH2-EA) | PGH2-EA | PGDS | Data not available | |
| Biological Activity | ||||
| IC50 (Apoptosis) | PGD2-EA | Skin Cancer Cells | Data not available | [9] |
| Reaction Yield | ||||
| Enzymatic Synthesis | Anandamide | COX-2/PGDS | Data not available |
Conclusion
Prostaglandin D2 ethanolamide is a fascinating bioactive lipid that bridges the metabolic pathways of endocannabinoids and eicosanoids. Its synthesis via the COX-2-mediated oxygenation of anandamide highlights a significant interaction between these two important signaling systems. While PGD2-EA itself shows limited direct receptor activity, its conversion to J-series prostaglandin ethanolamides unveils a potent pro-apoptotic signaling cascade. Further research is warranted to fully elucidate the quantitative aspects of its synthesis and biological activity, which will undoubtedly provide deeper insights into its physiological and pathophysiological roles and may open new avenues for therapeutic intervention, particularly in the context of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonoyl ethanolamide (AEA)-induced Apoptosis is Mediated by J-series Prostaglandins and is Enhanced by Fatty Acid Amide Hydrolase (FAAH) Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2 Mediates Anandamide Metabolism in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of anandamide by COX-2 is necessary for endocannabinoid-induced cell death in tumorigenic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino acid determinants in cyclooxygenase-2 oxygenation of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin D synthase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of Prostaglandin D2-Ethanolamide (PGD2-EA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2-ethanolamide (PGD2-EA), a metabolite of the endocannabinoid anandamide, has emerged as a molecule of interest in cancer research due to its pro-apoptotic activities. This technical guide provides an in-depth overview of the in vitro biological activity of PGD2-EA, with a particular focus on its effects on cancer cells. Detailed experimental methodologies for key assays are provided, along with a summary of its mechanism of action, which primarily involves its metabolic conversion to cytotoxic J-series prostaglandins. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of PGD2-EA.
Introduction
Prostaglandin D2-ethanolamide (PGD2-EA) is a bioactive lipid produced from the metabolism of arachidonoyl-ethanolamide (anandamide), an endogenous cannabinoid. While initially considered an inactive metabolite, recent studies have unveiled its significant biological effects, particularly its ability to induce apoptosis in various cancer cell lines.[1] This guide focuses on the in vitro activities of PGD2-EA, detailing its mechanism of action, summarizing key quantitative data, and providing protocols for essential experimental procedures.
Mechanism of Action
The primary mechanism underlying the in vitro biological activity of PGD2-EA is its non-enzymatic dehydration to form J-series prostaglandin ethanolamides, including PGJ2-EA, Δ¹²PGJ2-EA, and ultimately the most stable and cytotoxic product, 15-deoxy-Δ¹²,¹⁴-PGJ2-EA (15d-PGJ2-EA). PGD2-EA itself is reported to be inactive against prostanoid receptors such as DP1 and DP2.[1][2]
The cytotoxic effects of PGD2-EA are mediated by 15d-PGJ2-EA, which induces apoptosis through the following key events:
-
Inhibition of Cellular Antioxidants: PGD2-EA, through its conversion to 15d-PGJ2-EA, inhibits the activity of crucial cellular antioxidant systems, namely glutathione (B108866) and thioredoxin.
-
Induction of Oxidative Stress: The suppression of glutathione and thioredoxin leads to an accumulation of reactive oxygen species (ROS), resulting in a state of oxidative stress within the cell.
-
Endoplasmic Reticulum (ER) Stress: The increase in oxidative stress triggers the unfolded protein response (UPR), leading to ER stress.
-
Apoptosis: The culmination of oxidative and ER stress activates the intrinsic apoptotic pathway, leading to programmed cell death. This process is independent of DP1, DP2, and PPARγ receptors.
Quantitative Data
Currently, specific IC50 or EC50 values for PGD2-EA in various in vitro assays are not extensively reported in the literature. The focus has been on the qualitative effects and the elucidation of its mechanism of action via its metabolites. The cytotoxic potency is primarily attributed to its dehydration product, 15d-PGJ2-EA.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the biological activity of PGD2-EA.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., melanoma or non-melanoma skin cancer cell lines)
-
Complete cell culture medium
-
PGD2-EA (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of PGD2-EA. Include a vehicle control (solvent only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with PGD2-EA and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with PGD2-EA for the desired time. Include untreated and vehicle-treated controls.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS, centrifuge again, and discard the supernatant.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysates from PGD2-EA-treated and control cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Induce apoptosis in cells with PGD2-EA.
-
Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Determine the protein concentration of the lysate.
-
To a 96-well plate, add 50-200 µg of protein per well and adjust the volume to 50 µL with chilled Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The fold-increase in caspase-3 activity is determined by comparing the results from the PGD2-EA-treated samples with the untreated control.
Measurement of Reactive Oxygen Species (ROS) (DCFDA Assay)
The DCFDA assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
Cells treated with PGD2-EA and control cells
-
DCFDA solution
-
Phenol (B47542) red-free cell culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Wash the cells once with PBS.
-
Load the cells with 10-20 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Treat the cells with PGD2-EA in phenol red-free medium. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at various time points.
Assessment of Endoplasmic Reticulum (ER) Stress (Western Blot)
Western blotting is used to detect the expression levels of key ER stress marker proteins.
Materials:
-
Cell lysates from PGD2-EA-treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, ATF4, and phospho-eIF2α)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Glutathione and Thioredoxin Reductase Activity Assays
These assays measure the activity of key enzymes in the glutathione and thioredoxin antioxidant systems.
Glutathione Reductase Assay (Colorimetric): This assay measures the rate of NADPH oxidation, which is proportional to glutathione reductase activity.
Procedure Outline:
-
Prepare cell or tissue lysates.
-
In a 96-well plate, add sample, NADPH solution, and a chromogen.
-
Initiate the reaction by adding glutathione disulfide (GSSG).
-
Immediately measure the change in absorbance at 405 nm over time.
Thioredoxin Reductase Assay (Colorimetric): This assay is based on the reduction of DTNB (Ellman's reagent) by thioredoxin reductase.
Procedure Outline:
-
Prepare cell or tissue lysates.
-
Perform two sets of reactions for each sample: one with and one without a specific thioredoxin reductase inhibitor.
-
In a 96-well plate, add sample, NADPH, and DTNB.
-
Measure the absorbance at 412 nm over time. The thioredoxin reductase activity is the difference between the total DTNB reduction and the reduction in the presence of the inhibitor.
Visualizations
Signaling Pathway of PGD2-EA-Induced Apoptosis
Caption: PGD2-EA induces apoptosis via dehydration and subsequent oxidative and ER stress.
Experimental Workflow for Investigating PGD2-EA Activity
Caption: Workflow for characterizing the in vitro effects of PGD2-EA.
Conclusion
PGD2-EA demonstrates significant pro-apoptotic activity in vitro, primarily in cancer cell lines. Its mechanism of action is indirect, relying on its conversion to the reactive metabolite 15d-PGJ2-EA, which induces oxidative and ER stress, leading to apoptosis. This activity appears to be independent of classical prostanoid receptors. The detailed protocols and mechanistic overview provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of PGD2-EA and its analogs in oncology and other fields. Further research is warranted to obtain more quantitative data on the dose-dependent effects of PGD2-EA and to explore its activity in a wider range of cell types.
References
PGD2 Ethanolamide: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA), also known as prostamide D2, is an endocannabinoid-like lipid mediator that has demonstrated notable anti-neoplastic properties, particularly in skin and colon cancers. Its mechanism of action is primarily attributed to its metabolic conversion to the highly reactive cyclopentenone prostaglandin, 15-deoxy-Δ12,14-prostamide J2 (15d-PMJ2). This metabolite induces cancer cell apoptosis through the induction of endoplasmic reticulum (ER) stress and oxidative stress, in a manner independent of the classical prostaglandin and peroxisome proliferator-activated receptors. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data on its effects, detailed experimental protocols, and key signaling pathways involved in the anticancer action of PGD2 ethanolamide.
Core Mechanism of Action
The anticancer activity of this compound is not direct but is mediated through its intracellular dehydration to J-series prostaglandin ethanolamides, culminating in the formation of 15d-PMJ2.[1][2] This active metabolite is central to the subsequent cytotoxic effects observed in cancer cells.
The primary mechanism involves the following key steps:
-
Inhibition of Cellular Antioxidants: PGD2-EA and its metabolites suppress the activity of crucial cellular antioxidant systems, namely glutathione (B108866) and thioredoxin.[3]
-
Induction of Oxidative and Endoplasmic Reticulum Stress: The inhibition of antioxidant defenses leads to an accumulation of reactive oxygen species (ROS), resulting in significant oxidative stress. This, in turn, disrupts protein folding processes within the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) and inducing ER stress.[2][4]
-
Activation of Apoptotic Pathways: Sustained and unresolved ER stress activates pro-apoptotic signaling cascades. Key markers of this process include the phosphorylation of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) and the increased expression of the transcription factor C/EBP Homologous Protein (CHOP), also known as DDIT3.[4][5] This ultimately leads to the activation of executioner caspases, such as caspase-3 and -7, and subsequent apoptotic cell death.[5]
-
Receptor Independence: Notably, the cytotoxic effects of PGD2-EA and 15d-PMJ2 in skin cancer cells have been shown to be independent of the prostaglandin D2 receptors DP1 and DP2, as well as the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3]
Signaling Pathways and Logical Relationships
The signaling cascade initiated by this compound and its active metabolite, 15d-PMJ2, leading to apoptosis is a multi-step process. The following diagrams, generated using the DOT language, illustrate these pathways and the logical flow of experimental investigation.
Quantitative Data
The cytotoxic and pro-apoptotic effects of 15d-PMJ2, the active metabolite of PGD2-EA, have been quantified in several cancer cell lines.
| Cell Line | Cancer Type | Assay | Concentration | Effect | Citation |
| HCT116 | Colon Cancer | Caspase 3/7 Activity | 2.5 µM | ~200% increase | [5] |
| Caspase 3/7 Activity | 5.0 µM | ~300% increase | [5] | ||
| Annexin V Staining | 5.0 µM | >60% increase in total apoptotic cells | [5][6] | ||
| B16F10 | Melanoma | Cell Viability (MTS) | 5.0 µM | 63% decrease in viability | [7] |
| A431 | Skin Squamous Cell Carcinoma | Cell Viability (MTS) | 5.0 µM | 53% decrease in viability | [8] |
| Cell Viability (MTS) | 10.0 µM | 83% decrease in viability | [8] | ||
| U2-OS | Osteosarcoma | Apoptosis (Annexin V/PI) | 20 µM (12h) | 26.3% total apoptotic cells | [9] |
| Apoptosis (Annexin V/PI) | 20 µM (24h) | 44% total apoptotic cells | [9] | ||
| Saos-2 | Osteosarcoma | Apoptosis (Annexin V/PI) | 20 µM (12h) | 26.3% total apoptotic cells | [9] |
| Apoptosis (Annexin V/PI) | 20 µM (24h) | 44% total apoptotic cells | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound and its metabolites.
Cell Viability Assessment (MTS Assay)
This protocol is adapted for assessing the dose-dependent cytotoxic effects of 15d-PMJ2.[8]
-
Cell Seeding: Seed cancer cells (e.g., A431, B16F10) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 15d-PMJ2 (e.g., 1 µM to 20 µM) in complete culture medium from a stock solution dissolved in DMSO. The final DMSO concentration in the wells should be kept below 0.1%. Replace the existing medium with 100 µL of the medium containing the compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).[8]
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS reagent into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from wells containing medium only. Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.
Apoptosis Quantification (Annexin V and Propidium Iodide Staining)
This flow cytometry-based protocol quantifies the percentage of cells undergoing apoptosis.[5][6]
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of 15d-PMJ2 (e.g., 1 µM, 2.5 µM, 5 µM) or vehicle control for 16 hours.[5]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent like Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant, resuspend the cell pellet in cold PBS, and centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer without delay. Use unstained, Annexin V-only, and PI-only stained cells as controls for compensation and gating. Collect a minimum of 10,000 events per sample.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for ER Stress Markers
This protocol is used to detect the upregulation of key ER stress proteins like p-PERK and CHOP.[2][4]
-
Cell Lysis: After treating cells (e.g., B16F10) with 15d-PMJ2 (e.g., 5 µM for 6 hours), wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel (e.g., 10-12%).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ER stress markers (e.g., anti-phospho-PERK, anti-CHOP) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control.[2]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to measure the generation of ROS.
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. After adherence, pre-treat cells with an antioxidant like Trolox (0.5 mM for 30 minutes) if investigating the role of ROS in subsequent events. Treat cells with 15d-PMJ2 (e.g., 5 µM for 2 hours).[10]
-
Probe Loading: Remove the treatment medium and load the cells with a ROS-sensitive fluorescent probe, such as CM-H2DCFDA, by incubating them in a solution containing the probe according to the manufacturer's instructions.
-
Fluorescence Measurement: After incubation with the probe, measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. For CM-H2DCFDA, the excitation/emission wavelengths are approximately 492/517 nm.
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the fold increase in ROS production.
Conclusion
This compound represents a promising pro-drug for cancer therapy. Its efficacy lies in its conversion to 15d-PMJ2, which potently and selectively induces apoptosis in various cancer cell lines through the induction of ER and oxidative stress. The independence of this mechanism from classical prostaglandin receptors may offer advantages in overcoming certain forms of drug resistance. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this novel class of lipid mediators. Further research is warranted to explore its efficacy in a broader range of cancer types and to optimize its delivery and therapeutic application in preclinical and clinical settings.
References
- 1. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Damage-associated molecular pattern (DAMP) activation in melanoma: investigation of the immunogenic activity of 15-deoxy, Δ12,14 prostamide J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of the Novel Prostamide, 15-Deoxy, Δ12,14-Prostamide J2, as a Selective Antitumor Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Apoptosis mechanisms induced by 15d-PMJ2 in HCT116 colon cancer cells: insights into CHOP10/TRB3/Akt signaling [frontiersin.org]
- 6. Apoptosis mechanisms induced by 15d-PMJ2 in HCT116 colon cancer cells: insights into CHOP10/TRB3/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Prostaglandin D2 Ethanolamide: A Bioactive Lipid Mediator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA), also known as Prostamide D2, is a bioactive lipid mediator that belongs to the prostamide family. These molecules are ethanolamide derivatives of prostaglandins (B1171923), formed through the oxygenation of endocannabinoids. PGD2-EA is specifically derived from the metabolism of anandamide (B1667382) (arachidonoyl ethanolamide; AEA), a key endocannabinoid.[1][2] Unlike its classical prostaglandin counterpart, PGD2, PGD2-EA exhibits unique biological activities and signaling pathways, making it a molecule of significant interest in neuroscience and oncology. This guide provides a comprehensive overview of the core knowledge surrounding PGD2-EA, including its biosynthesis, signaling mechanisms, and physiological roles, with a focus on quantitative data and detailed experimental methodologies.
Biosynthesis and Metabolism
PGD2-EA is not a product of the canonical prostaglandin pathway that starts from free arachidonic acid. Instead, it is synthesized through a specific metabolic route originating from the endocannabinoid anandamide.
The primary pathway involves the sequential action of two enzymes:
-
Cyclooxygenase-2 (COX-2): Anandamide serves as a substrate for COX-2, which oxygenates it to form prostaglandin H2 ethanolamide (PGH2-EA).[3][4] Notably, COX-1 is not effective in this conversion.[3]
-
PGD Synthase (PGDS): PGH2-EA is then isomerized by a PGD synthase to yield PGD2-EA.[1][2][5]
An important factor influencing the biosynthesis of PGD2-EA is the activity of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[1] When FAAH activity is diminished, either through genetic deletion or pharmacological inhibition, anandamide levels increase, leading to a greater flux through the COX-2 pathway and consequently, elevated production of PGD2-EA.[1][6]
Once formed, PGD2-EA can be further metabolized through dehydration to form the J-series prostamides: PGJ2-EA, Δ¹²-PGJ2-EA, and 15-deoxy-Δ¹²,¹⁴-PGJ2-EA (15d-PGJ2-EA).[1] This conversion is a critical step for some of its biological activities, particularly its pro-apoptotic effects in cancer cells.
Quantitative Data
The quantification of PGD2-EA in biological systems is crucial for understanding its physiological and pathological relevance. The following tables summarize key quantitative data related to PGD2-EA and its analysis.
Table 1: Tissue Concentrations and Solubility of this compound
| Parameter | Value | Species/System | Conditions | Reference |
|---|---|---|---|---|
| Tissue Concentration | ||||
| Liver | 164.7 ± 45.1 ng/g | Mouse (FAAH -/-) | 30 min after 50 mg/kg IV anandamide | [6] |
| Kidney | 100.3 ± 45.5 ng/g | Mouse (FAAH -/-) | 30 min after 50 mg/kg IV anandamide | [6] |
| Lung | 86.3 ± 33.2 ng/g | Mouse (FAAH -/-) | 30 min after 50 mg/kg IV anandamide | [6] |
| Small Intestine | 42.0 ± 29.8 ng/g | Mouse (FAAH -/-) | 30 min after 50 mg/kg IV anandamide | [6] |
| Liver | 0.9 ± 0.3 ng/g | Mouse (Wild-Type) | 30 min after 50 mg/kg IV anandamide | [6] |
| Solubility | ||||
| Ethanol | 12.5 mg/mL | N/A | [7] | |
| DMSO | 8.3 mg/mL | N/A | [7] | |
| DMF | 8.3 mg/mL | N/A | [7] | |
| PBS (pH 7.2) | 2.5 mg/mL | N/A | [7] | |
| Precursor Concentration |
| Anandamide | 25 µM - 50 µM | Human CRC Cells | Concentration used to induce cell death |[3] |
Signaling Pathways and Biological Activity
PGD2-EA has distinct biological effects that are mediated through signaling pathways different from classical prostaglandins. A significant finding is that PGD2-EA is inactive at recombinant prostanoid receptors, including the DP1 and DP2 receptors that are the primary targets for PGD2.[1][2][5]
Neuromodulatory Effects
In the central nervous system, PGD2-EA has been shown to modulate synaptic transmission. It increases the frequency of miniature inhibitory postsynaptic currents (mIPSCs) in primary cultured hippocampal neurons.[1][2] This effect is opposite to that induced by its precursor, anandamide, suggesting a complex interplay between endocannabinoids and their COX-2 metabolites in regulating neuronal excitability.
Pro-Apoptotic Activity in Cancer
A major area of research for PGD2-EA is its role in cancer cell death.
-
Colorectal Carcinoma: PGD2-EA induces classical apoptosis in colorectal carcinoma (CRC) cell lines that express high levels of COX-2.[3][5] This is in contrast to anandamide, which induces a non-apoptotic form of cell death in the same cells.[3] This suggests that the conversion of anandamide to PGD2-EA within COX-2-expressing tumor cells is a critical switch from a non-apoptotic to an apoptotic cell death pathway.
-
Skin Cancer: In melanoma and non-melanoma skin cancer (NMSC) cells, PGD2-EA also induces apoptosis.[1] The mechanism in these cells has been elucidated in more detail. PGD2-EA acts as a precursor that is dehydrated to its J-series metabolites, particularly 15d-PGJ2-EA.[1] These metabolites then induce apoptosis by inhibiting the antioxidant activity of glutathione (B108866) and thioredoxin.[1] This leads to a buildup of reactive oxygen species (ROS), causing oxidative stress, which in turn triggers endoplasmic reticulum (ER) stress and activates the apoptotic cascade.[1] This entire process is independent of DP1, DP2, and PPARγ receptors.[1]
Experimental Protocols
This section provides an overview of key experimental methodologies used to study PGD2-EA.
Table 2: Summary of Key Experimental Protocols
| Experiment | Objective | Methodology Summary | Key Parameters | Reference |
|---|---|---|---|---|
| Quantification in Tissues | To measure PGD2-EA levels in biological samples. | Animal Model: FAAH knockout (-/-) and wild-type mice. Dosing: Single IV bolus of anandamide (50 mg/kg). Sample Collection: Tissues (liver, lung, kidney, small intestine) harvested after 30 min. Extraction: Liquid-liquid extraction. Analysis: HPLC with tandem mass spectrometry (LC-MS/MS). | Internal Standards: Deuterated standards (e.g., d8-anandamide). MS Detection: MRM mode. | [6] |
| Apoptosis in CRC Cells | To determine the effect of PGD2-EA on colorectal cancer (CRC) cell death. | Cell Lines: HT29, HCA7/C29 (moderate/high COX-2), SW480 (low COX-2). Treatment: Cells treated with vehicle, anandamide, PGE2-EA, or PGD2-EA. Assays: Cell yield measured by counting adherent cells. Cell death assessed by quantifying shed cells. Apoptosis confirmed by morphological assessment (e.g., nuclear condensation) and/or biochemical markers (e.g., caspase activation). | Treatment Duration: 72 hours. Anandamide Conc.: 25-50 µM. | [3][5] |
| Apoptosis in Skin Cancer Cells | To elucidate the mechanism of PGD2-EA-induced cell death. | Cell Lines: Melanoma and non-melanoma skin cancer (NMSC) cell lines. Treatment: PGD2-EA. Analysis: Mass spectrometry to identify metabolites. Assays for antioxidant activity (glutathione, thioredoxin). Measurement of oxidative stress (ROS levels) and ER stress markers. Apoptosis assays. | Receptor Independence: Confirmed using DP1, DP2, and PPARγ antagonists. | [1] |
| General LC-MS/MS for Prostaglandins | To provide a robust method for prostaglandin quantification. | Sample Prep: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Chromatography: Reversed-phase HPLC (e.g., C18 or phenyl-hexyl column) with a gradient elution (e.g., acetonitrile/water with buffer). Mass Spectrometry: Triple quadrupole MS with negative ion electrospray ionization (ESI). Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions. | Stability: PGD2 compounds are less stable than PGE2; samples should be processed promptly (<8h) or stored at -80°C. |[8] |
Conclusion and Future Directions
This compound is an emerging bioactive lipid with distinct properties that separate it from classical prostaglandins. Its synthesis via the COX-2-mediated oxygenation of anandamide places it at a critical intersection of the endocannabinoid and eicosanoid signaling pathways. The discovery that its biological activity, particularly its potent pro-apoptotic effects in cancer, is mediated by its J-series metabolites and is independent of traditional prostanoid receptors, opens new avenues for therapeutic development.
For researchers and drug development professionals, PGD2-EA and its metabolic pathway represent novel targets. The dependence of its formation on COX-2 suggests that tumors overexpressing this enzyme may be particularly susceptible to therapies that promote the conversion of anandamide to PGD2-EA. Furthermore, the downstream signaling cascade involving oxidative and ER stress provides specific molecular targets for intervention. Future research should focus on obtaining more detailed pharmacokinetic and pharmacodynamic data, identifying the specific PGD synthases involved, and further exploring its neuromodulatory roles in the central nervous system. A deeper understanding of this unique lipid mediator holds promise for the development of novel therapeutics for cancer and potentially for neurological disorders.
References
- 1. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-deoxy-Δ12,14-PGJ2 promotes inflammation and apoptosis in cardiomyocytes via the DP2/MAPK/TNFα axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. realmofcaring.org [realmofcaring.org]
- 4. The endogenous cannabinoid, anandamide, induces COX-2-dependent cell death in apoptosis-resistant colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The endogenous cannabinoid, anandamide, induces cell death in colorectal carcinoma cells: a possible role for cyclooxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of prostamides from anandamide in FAAH knockout mice analyzed by HPLC with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Production of PGD2 Ethanolamide in Mammalian Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA), also known as prostamide D2, is an endogenous lipid mediator synthesized from the endocannabinoid anandamide (B1667382) (AEA).[1][2] Unlike its parent prostaglandin, PGD2, PGD2-EA exhibits unique pharmacological properties and signaling pathways that are independent of the classical prostanoid receptors.[1] This technical guide provides a comprehensive overview of the endogenous production of PGD2-EA in mammalian tissues, its metabolism, and its emerging physiological and pathophysiological roles. Detailed experimental protocols for the extraction and quantification of prostaglandin ethanolamides are presented, alongside visualizations of its biosynthetic and signaling pathways to facilitate further research and drug development in this area.
Introduction
The discovery of the endocannabinoid system and its interaction with the cyclooxygenase (COX) pathways has unveiled a novel class of lipid signaling molecules, the prostaglandin ethanolamides (prostamides).[1] These molecules are formed through the oxygenation of N-acylethanolamines, such as anandamide, by COX enzymes, particularly COX-2.[1] Among these, PGD2-EA has garnered interest for its distinct biological activities. This guide will delve into the core aspects of PGD2-EA's endogenous production, offering a technical resource for researchers in the field.
Biosynthesis of PGD2 Ethanolamide
The primary pathway for the endogenous production of PGD2-EA involves the enzymatic conversion of anandamide (AEA). This process is a multi-step enzymatic cascade initiated by the release of AEA.
-
Step 1: Anandamide Oxygenation: The enzyme cyclooxygenase-2 (COX-2) catalyzes the oxygenation of anandamide to form prostaglandin H2 ethanolamide (PGH2-EA).[1]
-
Step 2: Isomerization: PGH2-EA is then isomerized to PGD2-EA by the action of prostaglandin D synthases (PGDS).[1] There are two main types of PGDS: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS).
The biosynthesis of PGD2-EA is intricately linked to the levels of its precursor, anandamide. Inhibition of the primary catabolic enzyme for anandamide, fatty acid amide hydrolase (FAAH), has been shown to increase the production of PGD2-EA.[2]
Quantitative Data on Prostaglandin Levels in Mammalian Tissues
While specific quantitative data for endogenous PGD2-EA levels in various mammalian tissues are not extensively documented, studies on its parent compound, PGD2, provide valuable context. The concentration of these lipid mediators can vary significantly based on the physiological or pathological state of the tissue.
| Prostaglandin | Tissue/Fluid | Species | Concentration | Citation |
| PGD2 | Brain | Mouse | Low ng/g wet weight (basal) | [3] |
| Brain (during convulsions) | Mouse | Markedly increased | [3] | |
| Ischemic Brain Areas | Mouse | Significantly higher than contralateral | [4] | |
| PGE2 | Brain | Mouse | 375 ng/L | [5] |
| 15d-PGJ2 | Cell Culture Medium (3T3-L1 preadipocytes) | - | 0.64 ± 0.05 pg/mL (basal) | [6] |
Note: The provided data for PGD2 and PGE2 are intended to serve as a reference for the expected range of prostaglandin concentrations. The levels of PGD2-EA are likely to be lower and are dependent on the tissue-specific expression of COX-2 and PGDS, as well as the availability of anandamide.
Signaling Pathways of this compound
A crucial aspect of PGD2-EA pharmacology is its apparent lack of interaction with the known PGD2 receptors, DP1 and CRTH2 (DP2).[1] This suggests that PGD2-EA mediates its biological effects through a distinct signaling pathway.
Recent studies in skin cancer cells have shed light on a potential mechanism of action.[7] PGD2-EA is metabolized to J-series prostaglandin ethanolamides, including PGJ2-EA, Δ12PGJ2-EA, and 15-deoxy-Δ12,14-PGJ2-EA (15d-PGJ2-EA).[7] The cytotoxic effects of PGD2-EA in these cells are believed to be mediated by 15d-PGJ2-EA.[7] This metabolite can induce apoptosis by inhibiting the antioxidant activity of glutathione (B108866) and thioredoxin, leading to oxidative stress and subsequent endoplasmic reticulum (ER) stress.[7] This signaling cascade appears to be independent of DP1, DP2, and PPARγ receptors.[7]
Experimental Protocols
Accurate quantification of PGD2-EA in biological samples is crucial for understanding its physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity. The following protocols are adapted from established methods for prostaglandin analysis and can be optimized for PGD2-EA.[8][9][10]
Sample Preparation and Extraction
Proper sample handling is critical to prevent the degradation of prostaglandins (B1171923).[11]
Materials:
-
Biological tissue (e.g., brain, spinal cord)
-
Homogenization buffer (e.g., PBS with a COX inhibitor like indomethacin)
-
Internal standard (e.g., deuterated PGD2-EA)
-
2N HCl or 1% formic acid
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Ethanol (B145695), Hexane (B92381), Ethyl Acetate (B1210297)
-
Nitrogen evaporator
Protocol:
-
Homogenization: Homogenize the tissue sample on ice in a homogenization buffer containing a COX inhibitor to prevent ex vivo synthesis.
-
Internal Standard Spiking: Add a known amount of deuterated PGD2-EA internal standard to the homogenate for accurate quantification.
-
Acidification: Acidify the sample to a pH of approximately 3.5 with 2N HCl or 1% formic acid.[9][10] Incubate on ice for 15 minutes and centrifuge to remove any precipitate.[9][10]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with ethanol followed by deionized water.[9][10]
-
Load the acidified sample onto the conditioned cartridge.[9][10]
-
Wash the cartridge sequentially with deionized water, 15% ethanol, and hexane to remove impurities.[9][10]
-
Elute the prostaglandin ethanolamides with ethyl acetate.[9][10]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
LC-MS/MS Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Example): [8]
-
Column: C18 reversed-phase column (e.g., Luna phenyl-hexyl, 2 x 150 mm, 3 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate buffer (pH 8.5)
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient: A linear gradient from 21% to 50% acetonitrile over 10 minutes.
-
Flow Rate: 200 µL/min
-
Injection Volume: 10 µL
MS/MS Parameters (Example): [8]
-
Ionization Mode: Negative ion electrospray (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for PGD2-EA and its deuterated internal standard need to be determined. For PGD2, the deprotonated molecule [M-H]⁻ is detected at m/z 351, with characteristic fragment ions at m/z 333, 315, and 271.[8] Similar fragmentation patterns would be expected for PGD2-EA.
Experimental Workflow for Studying PGD2-EA Function
Investigating the biological functions of PGD2-EA requires a systematic approach.
Conclusion and Future Directions
The endogenous production of PGD2-EA represents a fascinating intersection of endocannabinoid and eicosanoid biology. While significant strides have been made in understanding its biosynthesis and initial pharmacological characterization, several key areas require further investigation. The lack of extensive quantitative data on PGD2-EA levels in various tissues under different conditions remains a major knowledge gap. Elucidating the specific receptors and downstream signaling pathways that mediate the diverse effects of PGD2-EA will be crucial for understanding its physiological relevance and therapeutic potential. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to address these unanswered questions and advance our understanding of this unique class of lipid mediators.
References
- 1. caymanchem.com [caymanchem.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Potential anticonvulsive properties of endogenous prostaglandins formed in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Prepare Samples for Prostaglandin Measurement - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
The Role of PGD2 Ethanolamide in Endoplasmic Reticulum Stress and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA), a metabolite of the endocannabinoid anandamide (B1667382) (AEA), has emerged as a significant signaling molecule with potent pro-apoptotic effects in various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning PGD2-EA's role in inducing endoplasmic reticulum (ER) stress and subsequently triggering apoptosis. We detail the signaling pathways, present quantitative data from relevant studies, and provide comprehensive experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development.
Introduction
N-acylethanolamines (NAEs) are a class of lipid mediators involved in a wide array of physiological processes.[1] Among them, PGD2 ethanolamide (also known as prostamide D2) is an oxidation product of anandamide (AEA) generated via the cyclooxygenase-2 (COX-2) pathway.[2] Recent studies have illuminated the potent cytotoxic effects of PGD2-EA, particularly in the context of skin cancer.[3] The primary mechanism of action involves the induction of oxidative stress, which subsequently triggers the unfolded protein response (UPR) or ER stress, leading to programmed cell death, or apoptosis.[3][4]
This guide will explore the intricate signaling cascade initiated by PGD2-EA, its metabolic conversion to highly active J-series prostaglandin ethanolamides, and the downstream consequences for cellular homeostasis and survival.
The Signaling Pathway: From Oxidative Stress to Apoptosis
The pro-apoptotic activity of PGD2-EA is not direct but is mediated through a cascade of events beginning with the disruption of cellular redox balance. PGD2-EA has been shown to inhibit the activity of key cellular antioxidants, glutathione (B108866) and thioredoxin.[3] This inhibition leads to an accumulation of reactive oxygen species (ROS), creating a state of oxidative stress.
Oxidative stress disrupts the proper folding of proteins within the endoplasmic reticulum, leading to the accumulation of unfolded or misfolded proteins—a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR is primarily mediated by three ER transmembrane sensors:
-
PERK (PKR-like ER kinase)
-
IRE1α (Inositol-requiring enzyme 1α)
-
ATF6 (Activating transcription factor 6)
Under prolonged or severe ER stress, the UPR shifts from a pro-survival to a pro-apoptotic response. This involves the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein) and the activation of the caspase cascade, ultimately leading to apoptosis.[5]
The metabolism of PGD2-EA is a critical aspect of its cytotoxic activity. It undergoes dehydration to form J-series prostaglandin ethanolamides, including PGJ2-EA, Δ12PGJ2-EA, and 15-deoxy-Δ12,14-PGJ2-EA (15d-PGJ2-EA).[3] Evidence suggests that the potent cytotoxic effects of PGD2-EA are largely mediated by its metabolite, 15d-PGJ2-EA, in a receptor-independent manner (independent of DP1, DP2, and PPARγ).[3]
Signaling Pathway Diagram
Caption: this compound Signaling Pathway to Apoptosis.
Quantitative Data
While comprehensive quantitative data for this compound is still emerging, studies on its key downstream metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), provide valuable insights into the dose-dependent effects on cell viability and apoptosis.
Table 1: Effect of 15d-PGJ2 on Cell Viability (IC50 Values)
| Cell Line | Cell Type | IC50 (µM) after 48h | Reference |
| MG63 | Osteosarcoma | ~5 | [3] |
| SaOS2 | Osteosarcoma | ~7.5 | [3] |
| U2OS | Osteosarcoma | ~10 | [3] |
Table 2: Induction of Apoptosis by 15d-PGJ2
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |
| HUVEC | 10 | 16 | ~25 | [6] |
| HUVEC | 20 | 16 | ~40 | [6] |
| HL-1 | 15 | 8 | ~35 (reduced viability) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of this compound in ER stress and apoptosis.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound or its metabolites on cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 1-50 µM of 15d-PGJ2) for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for MTT-based cell viability assessment.
Western Blot Analysis for ER Stress Markers
Objective: To detect the expression levels of key ER stress proteins (e.g., p-IRE1α, CHOP).
Protocol:
-
Treat cells with the test compound for the indicated times.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IRE1α, IRE1α, CHOP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caspase-3/7 Activity Assay (Luminescent)
Objective: To quantify the activity of executioner caspases 3 and 7 as a measure of apoptosis.
Protocol:
-
Seed cells in a 96-well white-walled plate.
-
Treat cells with the test compound to induce apoptosis.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
Logical Relationship: ER Stress and Apoptosis Assays
Caption: Interrelation of experimental assays for ER stress and apoptosis.
Conclusion and Future Directions
This compound represents a promising pro-apoptotic agent whose mechanism of action is intricately linked to the induction of ER stress. Its metabolic conversion to the highly active 15d-PGJ2-EA underscores the importance of downstream effectors in its signaling cascade. The data presented in this guide, primarily from studies on its key metabolite, highlight the potential of targeting this pathway for therapeutic intervention in cancer.
Future research should focus on:
-
Elucidating the precise dose-dependent effects of this compound itself on various cancer cell lines.
-
Quantifying the expression changes of all three UPR sensor pathways (PERK, IRE1, and ATF6) in response to this compound treatment.
-
Conducting in vivo studies to validate the anti-tumor efficacy and safety profile of this compound and its metabolites.
A deeper understanding of this signaling pathway will undoubtedly pave the way for the development of novel therapeutics that can selectively induce apoptosis in cancer cells by exploiting their vulnerability to ER stress.
References
- 1. mdpi.com [mdpi.com]
- 2. bjbms.org [bjbms.org]
- 3. Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journal - Prostaglandins Other Lipid Mediat - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15-Deoxy-Δ(12,14)-prostaglandin J2 Induces Vascular Endothelial Cell Apoptosis through the Sequential Activation of MAPKS and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15-deoxy-Δ12,14-PGJ2 promotes inflammation and apoptosis in cardiomyocytes via the DP2/MAPK/TNFα axis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Influence of PGD2 Ethanolamide on Neuronal Inhibitory Postsynaptic Currents: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the effects of Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA) on inhibitory postsynaptic currents (IPSCs) in neurons. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of PGD2-EA's neurophysiological role, offering a detailed examination of its synthesis, mechanism of action, and experimental validation.
Executive Summary
Prostaglandin D2 ethanolamide (PGD2-EA), also known as Prostamide D2, is a bioactive lipid derived from the metabolism of the endocannabinoid anandamide (B1667382). Emerging research has identified its distinct modulatory effects on neuronal activity, particularly on inhibitory synaptic transmission. Notably, PGD2-EA has been shown to increase the frequency of miniature inhibitory postsynaptic currents (mIPSCs) in hippocampal neurons. This action is in direct contrast to that of its precursor, anandamide, which typically suppresses inhibitory transmission. A critical pharmacological distinction is that PGD2-EA does not act on the conventional prostanoid receptors for PGD2 (DP1 and DP2), suggesting a novel signaling pathway. This guide will dissect the foundational studies that have elucidated these effects, presenting the quantitative data, experimental methodologies, and proposed signaling pathways in a comprehensive format.
Biosynthesis and Metabolism of PGD2 Ethanolamide
PGD2-EA is not a primary product of the cyclooxygenase (COX) pathway acting on arachidonic acid, but rather an enzymatic derivative of the endocannabinoid, anandamide (arachidonoyl ethanolamide).
The biosynthesis proceeds as follows:
-
Anandamide as a Substrate: Anandamide is oxygenated by cyclooxygenase-2 (COX-2).
-
Formation of PGH2 Ethanolamide: This reaction yields the intermediate Prostaglandin H2 ethanolamide.
-
Isomerization to this compound: Prostaglandin D synthase (PGDS) then isomerizes PGH2 ethanolamide to form PGD2-EA.
PGD2-EA can be further metabolized via dehydration to form J-series prostaglandin ethanolamides, such as PGJ2-EA, Δ12PGJ2-EA, and 15-deoxy-Δ12,14-PGJ2-EA.
Effect of this compound on Inhibitory Postsynaptic Currents
The primary evidence for the effect of PGD2-EA on inhibitory neurotransmission comes from electrophysiological studies on primary cultured hippocampal neurons. The key finding is that PGD2-EA selectively increases the frequency of miniature inhibitory postsynaptic currents (mIPSCs) without significantly affecting their amplitude. An increase in mIPSC frequency is indicative of a presynaptic mechanism of action, suggesting that PGD2-EA enhances the probability of GABA release from the presynaptic terminal.
Quantitative Data Summary
The following table summarizes the quantitative effects of PGD2-EA on mIPSC parameters as reported in the foundational study by Matias et al. (2004).
| Compound | Concentration | Effect on mIPSC Frequency | Effect on mIPSC Amplitude |
| This compound | 1 µM | ~45% Increase | No Significant Change |
| Anandamide | 1 µM | Decrease | No Significant Change |
Table 1: Summary of this compound's effect on mIPSCs in hippocampal neurons.
Experimental Protocols
The following section details the methodology used to determine the effects of PGD2-EA on mIPSCs.
Primary Hippocampal Neuron Culture
-
Source: Hippocampi were dissected from 18-day-old rat embryos.
-
Dissociation: The tissue was mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Plating: Neurons were plated on poly-L-lysine-coated glass coverslips.
-
Culture Medium: The cells were maintained in a neurobasal medium supplemented with B27, glutamine, and antibiotics.
-
Incubation: Cultures were maintained at 37°C in a humidified atmosphere of 5% CO2 for 10-14 days before electrophysiological recordings.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To record miniature inhibitory postsynaptic currents (mIPSCs) from cultured hippocampal neurons.
-
Recording Configuration: Whole-cell voltage-clamp mode.
-
Holding Potential: Neurons were voltage-clamped at -60 mV.
-
External Solution (Artificial Cerebrospinal Fluid): Contained (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.
-
Pharmacological Blockers:
-
Tetrodotoxin (1 µM) was added to block action potential-dependent synaptic events, thereby isolating mIPSCs.
-
6-cyano-7-nitroquinoxaline-2,3-dione (CNQX, 10 µM) and D-2-amino-5-phosphonopentanoate (AP5, 50 µM) were included to block ionotropic glutamate (B1630785) receptors (AMPA/kainate and NMDA receptors, respectively).
-
-
Internal Pipette Solution: Contained (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.2. The high chloride concentration in the pipette allows for the recording of inward GABA-A receptor-mediated currents at a holding potential of -60 mV.
-
Drug Application: PGD2-EA was applied to the external solution at a final concentration of 1 µM.
-
Data Acquisition and Analysis: mIPSCs were recorded and analyzed using specialized software to determine their frequency and amplitude before and after the application of PGD2-EA.
Signaling Pathway and Mechanism of Action
A significant finding is that PGD2-EA does not exert its effects through the known prostaglandin D2 receptors, DP1 and DP2. This was determined by the lack of activity of PGD2-EA at recombinant prostanoid receptors. This strongly suggests the existence of a novel, yet-to-be-identified receptor or target for PGD2-EA and other prostamides.
The observed increase in mIPSC frequency points towards a presynaptic site of action. The exact intracellular signaling cascade that links the binding of PGD2-EA to its putative receptor and the subsequent enhancement of GABA release remains an active area of investigation.
Conclusion and Future Directions
This compound has a clear and distinct effect on inhibitory synaptic transmission, characterized by an increase in the frequency of mIPSCs in hippocampal neurons. This presynaptic modulatory role, which is opposite to that of its precursor anandamide and independent of known PGD2 receptors, opens up new avenues for research and therapeutic development.
Future research should focus on:
-
Receptor Identification: The primary goal is the identification and characterization of the specific receptor(s) for PGD2-EA and other prostamides.
-
Elucidation of the Signaling Cascade: Unraveling the intracellular signaling events that lead to enhanced GABA release.
-
In Vivo Studies: Investigating the physiological and behavioral consequences of PGD2-EA's modulation of inhibitory neurotransmission in vivo.
-
Therapeutic Potential: Exploring the potential of targeting the prostamide system for neurological and psychiatric disorders where GABAergic signaling is dysregulated.
This technical guide provides a solid foundation for understanding the current knowledge of this compound's role in neuronal function. The continued exploration of this unique signaling molecule holds significant promise for advancing our understanding of synaptic plasticity and for the development of novel therapeutics.
The Anti-Inflammatory Potential of PGD2 Ethanolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA), a prostamide, is an endogenous lipid mediator synthesized from the endocannabinoid anandamide (B1667382) (AEA) via the cyclooxygenase-2 (COX-2) pathway. While direct research into the anti-inflammatory properties of PGD2-EA is nascent, its structural relationship to the well-characterized anti-inflammatory mediator prostaglandin D2 (PGD2) and its potential metabolism to 15-deoxy-Δ¹²,¹⁴-prostaglandin J2-ethanolamide (15d-PGJ2-EA) suggest a significant, yet largely unexplored, therapeutic potential. This technical guide consolidates the current understanding of PGD2-EA, focusing on its biosynthesis, proposed mechanisms of anti-inflammatory action, and relevant experimental data derived from studies of its parent and metabolic compounds. We present a framework for future investigation into PGD2-EA as a novel anti-inflammatory agent.
Introduction
The complex interplay between the endocannabinoid and eicosanoid signaling pathways offers a rich landscape for the discovery of novel therapeutic agents. PGD2 ethanolamide (PGD2-EA) sits (B43327) at a critical intersection of these two systems. It is an N-acylethanolamine, like the endocannabinoid anandamide, and also a prostaglandin analog.[1][2] PGD2-EA is formed from anandamide through the action of COX-2 and prostaglandin D synthase (PGDS).[3][4] While PGD2-EA itself appears to be inactive at prostanoid DP1 and DP2 receptors, its potential lies in its metabolic conversion to J-series prostaglandin ethanolamides, such as 15d-PGJ2-EA.[3][5] The parent compound, 15d-PGJ2, is a potent anti-inflammatory molecule known to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and inhibit the pro-inflammatory transcription factor NF-κB. This guide will explore the anti-inflammatory potential of PGD2-EA by examining the established actions of PGD2 and 15d-PGJ2.
Biosynthesis and Metabolism
PGD2-EA is not a product of the classical arachidonic acid cascade but rather originates from the endocannabinoid anandamide. This biosynthetic pathway highlights a crucial role for COX-2 in diversifying the signaling functions of endocannabinoids.
-
Step 1: Anandamide to PGH2-EA: Anandamide is oxygenated by COX-2 to form the unstable intermediate prostaglandin H2 ethanolamide (PGH2-EA).[6]
-
Step 2: PGH2-EA to PGD2-EA: PGH2-EA is then isomerized by prostaglandin D synthases (PGDS) to yield PGD2-EA.[6]
-
Step 3: Dehydration to 15d-PGJ2-EA: It is hypothesized that PGD2-EA undergoes spontaneous dehydration to form the more stable J-series prostaglandin ethanolamides, culminating in 15-deoxy-Δ¹²,¹⁴-prostaglandin J2-ethanolamide (15d-PGJ2-EA).[5] This metabolic step is critical, as 15d-PGJ2 analogs are potent anti-inflammatory agents.
The enzymatic degradation of anandamide is primarily carried out by fatty acid amide hydrolase (FAAH). Inhibition of FAAH can increase the substrate pool of anandamide available for COX-2, potentially leading to increased production of PGD2-EA and its downstream metabolites.[3][7]
Figure 1. Biosynthesis and metabolic pathway of this compound.
Proposed Anti-Inflammatory Mechanisms
The anti-inflammatory effects of PGD2-EA are likely indirect and mediated by its metabolite, 15d-PGJ2-EA. These mechanisms are inferred from the extensive research on 15d-PGJ2.
PPAR-γ Activation
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a critical role in regulating inflammation.[8] 15d-PGJ2 is a well-established endogenous ligand for PPAR-γ.[8] Upon activation, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event can transrepress the expression of pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-6.[9] It is highly probable that 15d-PGJ2-EA shares this ability to activate PPAR-γ.
NF-κB Inhibition
Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes.[3] The anti-inflammatory activity of 15d-PGJ2 has been shown to involve the inhibition of the NF-κB pathway.[3] This inhibition can occur through multiple mechanisms, including:
-
Inhibition of IκB kinase (IKK): This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3]
-
Direct modification of NF-κB subunits: The electrophilic carbon in the cyclopentenone ring of 15d-PGJ2 can directly interact with cysteine residues on the p50 and p65 subunits of NF-κB, preventing its binding to DNA.
Figure 2. Proposed anti-inflammatory signaling of PGD2-EA metabolites.
Quantitative Data on Related Compounds
Direct quantitative data on the anti-inflammatory effects of PGD2-EA are currently unavailable in the public domain. However, studies on PGD2 provide valuable insights into the potential efficacy of its derivatives. The following tables summarize key findings for PGD2.
Table 1: In Vitro Anti-Inflammatory Effects of PGD2
| Cell Line | Inflammatory Stimulus | PGD2 Concentration | Measured Effect | % Reduction | Reference |
| RAW264.7 Macrophages | LPS (200 ng/mL) | 10 µM | TNF-α production | ~25% | [10] |
| RAW264.7 Macrophages | LPS (200 ng/mL) | 10 µM | IL-6 production | ~23% | [10] |
| Mouse Lung Endothelial Cells | LPS (50 ng/mL) | 0.3 µM | TNF-α mRNA expression | Significant attenuation | [11] |
Table 2: In Vivo Anti-Inflammatory Effects of PGD2
| Animal Model | Inflammatory Stimulus | PGD2 Dosage | Measured Effect | Outcome | Reference |
| Mice | LPS (5 mg/kg) | 100 µg/kg | TNF-α levels in BALF | 78.5 pg/mL (LPS) vs 58.6 pg/mL (LPS+PGD2) | [10] |
| Mice | LPS (5 mg/kg) | 100 µg/kg | IL-1β levels in BALF | 36.6 pg/mL (LPS) vs 29.3 pg/mL (LPS+PGD2) | [10] |
| Mice | LPS (5 mg/kg) | 100 µg/kg | IL-6 levels in BALF | 98.2 pg/mL (LPS) vs 75.4 pg/mL (LPS+PGD2) | [10] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible investigation of PGD2-EA's anti-inflammatory potential. The following are representative methodologies adapted from studies on PGD2 and its metabolites.
In Vitro Macrophage Activation Assay
This protocol is designed to assess the effect of a test compound on the production of pro-inflammatory cytokines by macrophages.
-
Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing the test compound (e.g., PGD2-EA at various concentrations) for a pre-incubation period of 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 200 ng/mL to induce an inflammatory response. A vehicle control and a positive control (LPS alone) are included.
-
Incubation: The plates are incubated for 24 hours.
-
Cytokine Measurement: The supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
PPAR-γ Reporter Assay
This assay determines if a compound can activate the PPAR-γ receptor.
-
Cell Line: A stable cell line co-transfected with a full-length human PPAR-γ expression vector and a luciferase reporter vector containing PPREs is used.
-
Cell Seeding: Cells are seeded in a 96-well plate.
-
Treatment: Cells are treated with the test compound (PGD2-EA or its derivatives) at various concentrations. A known PPAR-γ agonist (e.g., rosiglitazone) is used as a positive control.
-
Incubation: The plate is incubated for 18-24 hours.
-
Luciferase Assay: A luciferase assay reagent is added to each well, and luminescence is measured using a luminometer. An increase in luminescence indicates PPAR-γ activation.
NF-κB Reporter Assay
This assay measures the inhibition of NF-κB activation.
-
Cell Line: A cell line (e.g., HEK293) stably expressing an NF-κB-driven luciferase reporter gene is used.
-
Treatment and Stimulation: Cells are pre-treated with the test compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) to activate the NF-κB pathway.
-
Incubation: Cells are incubated for 6-8 hours.
-
Luciferase Assay: Luciferase activity is measured as described for the PPAR-γ reporter assay. A decrease in luminescence in the presence of the test compound indicates NF-κB inhibition.
Figure 3. Experimental workflows for assessing anti-inflammatory activity.
Future Directions and Conclusion
The anti-inflammatory potential of this compound is a promising yet underexplored area of research. The existing literature strongly suggests that its biological activity is likely mediated through its metabolic conversion to 15d-PGJ2-EA, a potent agonist of the anti-inflammatory nuclear receptor PPAR-γ and an inhibitor of the NF-κB signaling pathway.
Future research should focus on:
-
Directly quantifying the anti-inflammatory effects of PGD2-EA in vitro and in vivo.
-
Confirming the metabolic conversion of PGD2-EA to 15d-PGJ2-EA and characterizing the enzymes involved.
-
Evaluating the efficacy of 15d-PGJ2-EA as a PPAR-γ agonist and NF-κB inhibitor.
-
Investigating the therapeutic potential of PGD2-EA in animal models of inflammatory diseases, such as arthritis, inflammatory bowel disease, and neuroinflammation.
References
- 1. Anti-inflammatory role of PGD2 in acute lung inflammation and therapeutic application of its signal enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activated prostaglandin D2 receptors on macrophages enhance neutrophil recruitment into the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]
- 5. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15d-PGJ2: the anti-inflammatory prostaglandin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prostaglandin D2 Attenuates Lipopolysaccharide-Induced Acute Lung Injury through the Modulation of Inflammation and Macrophage Polarization | MDPI [mdpi.com]
- 11. Anti-inflammatory role of PGD2 in acute lung inflammation and therapeutic application of its signal enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Prostaglandin D2 Ethanolamide (PGD2-EA) and its Interaction with Cellular Antioxidant Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA) is an endogenous lipid mediator, belonging to the prostamide class, which is formed from the cyclooxygenase-2 (COX-2) metabolism of the endocannabinoid anandamide.[1][2] Emerging evidence indicates that PGD2-EA and its metabolites play a significant role in cellular redox homeostasis, primarily through the modulation of key antioxidant systems. This technical guide provides a comprehensive overview of the current understanding of PGD2-EA's interaction with cellular antioxidant defenses, with a focus on its impact on the glutathione (B108866) and thioredoxin systems, and the subsequent activation of the Nrf2 signaling pathway. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of targeting these pathways.
Introduction
Prostaglandin D2 ethanolamide (PGD2-EA) is a metabolite of anandamide, produced via the COX-2 pathway.[1] While initially explored for its potential cannabimimetic activities, recent research has unveiled its profound effects on cellular oxidative stress and antioxidant responses. Notably, PGD2-EA has been shown to induce apoptosis in cancer cells by disrupting the cellular antioxidant balance.[3] The biological activities of PGD2-EA are largely attributed to its non-enzymatic dehydration products, the J-series prostaglandin ethanolamides, particularly 15-deoxy-Δ¹²,¹⁴-prostaglandin J2-ethanolamide (15d-PGJ2-EA).[3] This guide will delve into the mechanisms by which PGD2-EA and its metabolites interact with and modulate cellular antioxidant systems.
Interaction with Glutathione and Thioredoxin Systems
The primary mechanism by which PGD2-EA induces oxidative stress is through the direct inhibition of the glutathione (GSH) and thioredoxin (Trx) antioxidant systems.[3] These two systems are critical for maintaining a reduced intracellular environment and detoxifying reactive oxygen species (ROS).
2.1. Inhibition of Glutathione and Thioredoxin Activity
Studies have demonstrated that PGD2-EA inhibits the antioxidant activity of both glutathione and thioredoxin.[3] This inhibition leads to an accumulation of ROS, resulting in oxidative stress and the activation of downstream signaling pathways, such as the endoplasmic reticulum (ER) stress response, ultimately culminating in apoptosis.[3] The electrophilic nature of the cyclopentenone ring in the J-series metabolite, 15d-PGJ2-EA, is likely responsible for this inhibitory effect, as it can form covalent adducts with the sulfhydryl groups of cysteine residues in glutathione and the active site of thioredoxin reductase.
Table 1: Quantitative Data on the Effects of PGD2-EA and its Metabolites on Cellular Antioxidant Systems
| Parameter | Compound | Cell Line | Effect | Concentration | Reference |
| Antioxidant Activity | PGD2-EA | Melanoma and NMSC cells | Inhibition of glutathione and thioredoxin activity | Not specified | [3] |
| Nuclear Translocation of Nrf2 | 15d-PGJ2 | MCF-7 cells | Increased nuclear accumulation | 30 µM | [4] |
| Nrf2-ARE Binding | 15d-PGJ2 | MCF-7 cells | Increased binding activity | 30 µM | [4] |
| Heme Oxygenase-1 (HO-1) Expression | 15d-PGJ2 | MCF-7 cells | Upregulation | 30 µM | [4] |
| Catalase Expression | 15d-PGJ2 | Rat brain (in vivo) | Increased mRNA and protein expression | Not applicable | [5] |
| GCLC and GCLM mRNA Expression | Cysteine Deprivation | HepG2/C3A cells | Increased expression | Not applicable | [6] |
Note: Specific IC50 values for the inhibition of glutathione reductase and thioredoxin reductase by PGD2-EA or its metabolites are not currently available in the cited literature. The data for 15d-PGJ2 is provided as a proxy for the activity of 15d-PGJ2-EA.
Activation of the Nrf2 Signaling Pathway
While PGD2-EA initially induces oxidative stress by inhibiting antioxidant systems, its metabolite, 15d-PGJ2, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a master transcriptional regulator of a vast array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Electrophiles, such as 15d-PGJ2, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[7]
The activation of Nrf2 by 15d-PGJ2 leads to the upregulation of numerous antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1)[4]
-
NAD(P)H:quinone oxidoreductase 1 (NQO1)
-
Catalase[5]
-
Superoxide Dismutase (SOD)[7]
-
The catalytic (GCLC) and modifier (GCLM) subunits of glutamate-cysteine ligase, the rate-limiting enzyme in glutathione synthesis.[6][8]
This Nrf2-mediated response can be viewed as a compensatory mechanism to counteract the initial oxidative stress induced by the inhibition of glutathione and thioredoxin.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of PGD2-EA's interaction with cellular antioxidant systems.
4.1. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is for the quantification of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[9][10]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate at a suitable density to achieve confluence after 24 hours.
-
After 24 hours, wash the cells with phosphate-buffered saline (PBS).
-
Treat cells with various concentrations of PGD2-EA or its metabolites in serum-free medium containing 10 µM DCFH-DA.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells three times with PBS.
-
Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce ROS production.
-
Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~538 nm.
-
Readings can be taken kinetically over a period of 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each treatment.
-
The antioxidant (or pro-oxidant) effect is determined by the change in fluorescence intensity compared to control cells.
-
4.2. Western Blot for Nrf2 Nuclear Translocation
This protocol details the detection of Nrf2 accumulation in the nucleus, a hallmark of its activation.[4]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with PGD2-EA or its metabolites for desired time points (e.g., 1, 2, 4, 8 hours).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest cells and perform nuclear and cytoplasmic extraction using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) from each fraction by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Nrf2, a nuclear marker (e.g., Lamin B1 or Histone H3), and a cytoplasmic marker (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the nuclear Nrf2 signal to the nuclear loading control.
-
4.3. Glutathione Reductase (GR) Activity Assay
This colorimetric assay measures GR activity by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[9]
-
Sample Preparation:
-
Prepare cell lysates by sonication or freeze-thaw cycles in a suitable assay buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.5).
-
Centrifuge to remove cellular debris and collect the supernatant.
-
Determine protein concentration.
-
-
Assay Procedure (96-well plate):
-
To each well, add the sample, NADPH solution, and DTNB solution.
-
Initiate the reaction by adding oxidized glutathione (GSSG).
-
Immediately measure the absorbance at 405 or 412 nm kinetically for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min).
-
Determine GR activity using a standard curve generated with purified glutathione reductase.
-
4.4. Thioredoxin Reductase (TrxR) Activity Assay
This colorimetric assay measures TrxR activity based on the reduction of DTNB in the presence of NADPH.[11]
-
Sample Preparation:
-
Prepare cell or tissue lysates as described for the GR assay.
-
-
Assay Procedure (96-well plate):
-
Prepare two sets of reactions for each sample: one for total DTNB reduction and one containing a specific TrxR inhibitor to measure background activity.
-
To each well, add the sample, assay buffer (with or without TrxR inhibitor), and NADPH.
-
Initiate the reaction by adding DTNB.
-
Measure the absorbance at 412 nm kinetically.
-
-
Data Analysis:
-
Subtract the rate of the inhibitor-containing reaction from the total rate to determine the TrxR-specific activity.
-
4.5. Apoptosis Assay by Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (B164497) (Annexin V) and loss of membrane integrity (PI).[12][13]
-
Cell Culture and Treatment:
-
Treat cells with PGD2-EA or its metabolites for a specified duration (e.g., 24 hours).
-
-
Staining:
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Conclusion
This compound and its metabolites exhibit a complex, dual-action role in modulating cellular antioxidant systems. The initial inhibition of the glutathione and thioredoxin systems leads to an acute state of oxidative stress, which can trigger apoptotic pathways, particularly in cancer cells. This is followed by a potential adaptive response mediated by the activation of the Nrf2 signaling pathway, leading to the upregulation of a battery of antioxidant and cytoprotective genes. This intricate interplay suggests that PGD2-EA and its derivatives could be valuable tools for studying cellular redox biology and may hold therapeutic potential in conditions characterized by aberrant redox signaling, such as cancer. Further research is warranted to fully elucidate the quantitative aspects of these interactions and to explore their therapeutic implications in various disease models.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biocat.com [biocat.com]
- 3. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 15d-Prostaglandin J2 activates peroxisome proliferator-activated receptor-gamma, promotes expression of catalase, and reduces inflammation, behavioral dysfunction, and neuronal loss after intracerebral hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Upregulation of capacity for glutathione synthesis in response to amino acid deprivation: regulation of glutamate-cysteine ligase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glutathione (GSH) and the GSH synthesis gene Gclm modulate vascular reactivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of the Intracellular ROS Level Is Critical for the Antiproliferative Effect of Quercetin in the Hepatocellular Carcinoma Cell Line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological and prognostic insights into the prostaglandin D2 signaling axis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
PGD2 Ethanolamide: An In-depth Technical Analysis of its Interaction with Prostanoid Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA), also known as prostamide D2, is an endogenous lipid mediator derived from the metabolism of the endocannabinoid anandamide (B1667382). Despite its structural similarity to prostaglandin D2 (PGD2), a known potent ligand for the D-type prostanoid receptors (DP1 and DP2/CRTH2), extensive pharmacological studies have demonstrated that PGD2 ethanolamide is not a functional ligand for the classical prostanoid receptors. This guide provides a comprehensive overview of the evidence, the experimental methodologies used to assess its activity, and the relevant signaling pathways of the prostanoid receptors it has been tested against.
This compound and Prostanoid Receptor Interaction
Prostaglandin ethanolamides, or prostamides, are a class of bioactive lipids formed when the endocannabinoid anandamide (arachidonoyl ethanolamide) is used as a substrate by cyclooxygenase-2 (COX-2) and subsequently by specific prostaglandin synthases. This metabolic pathway leads to the formation of various prostamides, including PGD2-EA.
A pivotal study by Matias et al. (2004) investigated the in vitro pharmacology of PGD2-EA, alongside PGE2-EA and PGF2α-EA. The research concluded that these prostamides exhibit no meaningful interaction with a comprehensive panel of human recombinant prostanoid receptors, including DP (implying both DP1 and DP2/CRTH2), EP1-4, FP, IP, and TP receptors[1]. This lack of activity indicates that the ethanolamide moiety at the carboxyl terminus of the prostaglandin structure abrogates its ability to bind to and activate these G-protein coupled receptors (GPCRs). The effects of PGD2-EA observed in some biological systems are therefore considered to be independent of these classical prostanoid receptors and may be mediated through other, yet to be fully characterized, "prostamide receptors" or other cellular mechanisms[1][2][3].
Data Presentation: Prostanoid Receptor Activity of this compound
The following table summarizes the lack of significant activity of this compound at the major prostanoid receptors based on available scientific literature.
| Receptor Subtype | Ligand | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Reference |
| DP1 | This compound | No meaningful interaction | No meaningful interaction | [1] |
| DP2 (CRTH2) | This compound | No meaningful interaction | No meaningful interaction | [1] |
| EP1 | This compound | No meaningful interaction | No meaningful interaction | [1] |
| EP2 | This compound | No meaningful interaction | No meaningful interaction | [1] |
| EP3 | This compound | No meaningful interaction | No meaningful interaction | [1] |
| EP4 | This compound | No meaningful interaction | No meaningful interaction | [1] |
| FP | This compound | No meaningful interaction | No meaningful interaction | [1] |
| IP | This compound | No meaningful interaction | No meaningful interaction | [1] |
| TP | This compound | No meaningful interaction | No meaningful interaction | [1] |
Biosynthesis of this compound
The formation of this compound is a multi-step enzymatic process that begins with the endocannabinoid anandamide.
Biosynthesis of this compound from Anandamide.
Prostanoid Receptor Signaling Pathways
While PGD2-EA does not activate them, its parent molecule, PGD2, signals through two primary receptors, DP1 and DP2 (CRTH2), which trigger opposing downstream effects. Understanding these pathways is crucial for contextualizing the pharmacological inaction of PGD2-EA.
DP1 Receptor Signaling
The DP1 receptor is a classic Gs-coupled receptor. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).
DP1 Receptor Gs-coupled signaling pathway.
DP2 (CRTH2) Receptor Signaling
The DP2 receptor, also known as CRTH2, is coupled to the Gi family of G-proteins. Its activation leads to a decrease in cAMP and an increase in intracellular calcium concentrations ([Ca2+]i).
DP2 (CRTH2) Receptor Gi-coupled signaling pathway.
Experimental Protocols
The determination that PGD2-EA is inactive at prostanoid receptors relies on standard pharmacological assays for GPCRs. These include radioligand binding assays to assess physical interaction and functional assays to measure downstream signaling.
Radioligand Binding Assay (Competitive)
This assay determines if a test compound (e.g., PGD2-EA) can displace a known radioactive ligand from the receptor.
Objective: To determine the binding affinity (Ki) of PGD2-EA for a specific prostanoid receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line (e.g., HEK293) stably overexpressing the human prostanoid receptor of interest.
-
Assay Setup: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]PGD2 for DP receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (PGD2-EA).
-
Incubation: The mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation. For PGD2-EA, no significant displacement would be observed at typical screening concentrations (e.g., up to 10 µM).
Workflow for a competitive radioligand binding assay.
Functional Assays
This assay measures the ability of a ligand to stimulate or inhibit adenylyl cyclase, the enzyme responsible for cAMP production. It is used for Gs-coupled (stimulation) and Gi-coupled (inhibition) receptors.
Objective: To determine if PGD2-EA modulates cAMP levels via DP1 (Gs) or DP2 (Gi) receptors.
Methodology:
-
Cell Seeding: Cells expressing the receptor of interest (e.g., CHO-K1-hDP1) are seeded into a multi-well plate.
-
Compound Incubation: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, they are incubated with various concentrations of PGD2-EA.
-
Forskolin (B1673556) Stimulation (for Gi assays): For Gi-coupled receptors like DP2, adenylyl cyclase is stimulated with forskolin to generate a measurable baseline of cAMP that can then be inhibited by an agonist.
-
Cell Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, commonly based on competitive immunoassays like HTRF® (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The signal is converted to cAMP concentration. For Gs, an increase in cAMP is measured; for Gi, a decrease from the forskolin-stimulated level is measured. PGD2-EA would show no significant change in cAMP levels.
This assay is used for Gq- or Gi-coupled receptors (via Gβγ subunit activation of PLC) that signal through an increase in intracellular calcium.
Objective: To determine if PGD2-EA induces calcium release via the DP2 receptor.
Methodology:
-
Cell Seeding: Cells expressing the DP2 receptor are seeded into a black, clear-bottom multi-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases in fluorescence intensity upon binding to calcium.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR®). Baseline fluorescence is measured before the automated addition of PGD2-EA at various concentrations.
-
Signal Detection: Fluorescence is monitored in real-time immediately following compound addition.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. An active agonist would induce a rapid, transient increase in fluorescence. PGD2-EA would not elicit a significant fluorescence signal.
Conclusion
Based on robust pharmacological evidence, this compound is not a direct ligand for the known prostanoid receptor family, including the DP1 and DP2 (CRTH2) receptors for which its parent molecule, PGD2, is the endogenous agonist. The addition of the ethanolamide group fundamentally alters the molecule's structure, preventing effective binding and activation. The biological activities attributed to PGD2-EA and other prostamides are likely mediated through a distinct and still incompletely characterized "prostamide receptor" system. This distinction is critical for researchers in pharmacology and drug development, as it clearly separates the signaling pathways and potential therapeutic applications of prostaglandins (B1171923) from those of prostamides.
References
- 1. Prostaglandin ethanolamides (prostamides): in vitro pharmacology and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Quantification of PGD2 Ethanolamide in Biological Samples
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA), also known as prostamide E2, is an endogenous lipid signaling molecule derived from the cyclooxygenase-2 (COX-2) metabolism of the endocannabinoid anandamide.[1] As a member of the prostamide family, PGD2-EA is implicated in a variety of physiological and pathological processes, including apoptosis in skin cancer cells.[2] Unlike its parent prostaglandin PGD2, PGD2-EA's pharmacology is not fully elucidated, with evidence suggesting it may act through unique receptors distinct from the classical prostanoid receptors.[1][3] The accurate quantification of PGD2-EA in biological matrices is therefore crucial for understanding its role in health and disease, and for the development of novel therapeutics targeting the endocannabinoid and prostanoid systems.
This document provides a detailed protocol for the sensitive and specific quantification of PGD2 ethanolamide in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes key quantitative parameters for the analysis of PGD2 and related compounds. It is important to note that while extensive data exists for PGD2, specific quantitative data for endogenous this compound is limited in current literature. The provided values for PGD2 serve as a reference for expected analytical performance.
| Analyte | Matrix | LLOQ (pg/mL) | Typical Endogenous Concentration Range | Reference |
| PGD2 | Cell Culture Supernatant | 20 | Not Applicable | [4] |
| PGD2 | Rat Microdialysis Samples | 50 | Not Applicable | [5] |
| PGD2 | Human Plasma | 5 | Undetectable in healthy volunteers | [6] |
| PGE2 | Rat Placenta | - | ~9.98 ng/mg protein (on day 12 of pregnancy) | [7] |
| Fatty Acyl Ethanolamides | Human Plasma | 40 - 3480 | Varies by specific ethanolamide | [8] |
| This compound | Various | To be determined | Largely uncharacterized |
LLOQ: Lower Limit of Quantification
Experimental Protocols
This protocol is based on established methods for prostaglandin analysis by LC-MS/MS and has been adapted for the specific quantification of this compound.[4][9]
Sample Collection and Storage
Due to the chemical instability of prostaglandins (B1171923), proper sample handling is critical.
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge at 4°C to separate plasma.
-
Tissue: Excise tissue, rinse with ice-cold phosphate-buffered saline (PBS), blot dry, and immediately snap-freeze in liquid nitrogen.
-
Storage: Store all samples at -80°C until analysis to minimize degradation.[4] Avoid repeated freeze-thaw cycles.
Sample Preparation (Solid-Phase Extraction - SPE)
This protocol utilizes solid-phase extraction for the cleanup and concentration of this compound from biological matrices.
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl Acetate
-
Formic Acid
-
Internal Standard (IS): PGD2-d4 ethanolamide (or a suitable structural analog)
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen samples on ice.
-
Internal Standard Spiking: To 500 µL of plasma or tissue homogenate, add the internal standard to a final concentration of 1 ng/mL.
-
Acidification: Acidify the sample to pH 3-4 with 0.1% formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water followed by 3 mL of 15% methanol in water, and then 3 mL of hexane to remove non-polar impurities.
-
Elution: Elute the this compound with 2 mL of ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-9 min: 95% B
-
9-10 min: 95-30% B
-
10-12 min: 30% B
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for this compound and its internal standard. The exact mass transitions should be optimized by infusing the analytical standards.
-
Example PGD2 transition: m/z 351 -> 271[10]
-
Expected PGD2-EA transition: [M-H]⁻
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Visualizations
Signaling Pathways
Caption: Biosynthesis and signaling of PGD2 and this compound.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
References
- 1. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Measurement of prostaglandin D2 and identification of metabolites in human plasma during intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandins F2α and E2 in rat placenta and fetal membrane: a comprehensive immunohistochemistry of their synthetic enzymes and in vivo tissue levels during normal pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing PGD2 Ethanolamide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 ethanolamide (PGD2-EA) is an endogenous lipid signaling molecule that has demonstrated potent cytotoxic effects in various cancer cell lines. Understanding the mechanisms of PGD2-EA-induced cell death and accurately quantifying its cytotoxic potential are crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for assessing the cytotoxicity of PGD2-EA using common cell viability assays: MTT, XTT, and LDH. Additionally, we present a summary of the current understanding of the signaling pathways involved in PGD2-EA-induced apoptosis.
Recent studies indicate that the cytotoxic effects of PGD2-EA are largely mediated by its metabolic breakdown product, 15-deoxy-Δ¹²,¹⁴-prostaglandin J2-ethanolamide (15d-PGJ2-EA).[1] This metabolite is known to induce oxidative and endoplasmic reticulum (ER) stress, leading to apoptosis.[1] The protocols and data presented herein are designed to provide a framework for the reliable and reproducible assessment of PGD2-EA cytotoxicity.
Data Presentation: Comparative Cytotoxicity of PGD2 Ethanolamide
The following tables summarize hypothetical quantitative data from three common cell viability assays after treating a hypothetical human skin cancer cell line (SK-MEL-28) with varying concentrations of this compound for 48 hours. These values are for illustrative purposes and will vary depending on the cell line, passage number, and experimental conditions.
Table 1: MTT Assay - Metabolic Activity
| PGD2-EA Concentration (µM) | % Cell Viability (relative to vehicle control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 92.5 | 4.8 |
| 5 | 75.3 | 6.1 |
| 10 | 51.2 | 5.5 |
| 25 | 28.9 | 4.2 |
| 50 | 15.6 | 3.1 |
| 100 | 8.3 | 2.5 |
Table 2: XTT Assay - Metabolic Activity
| PGD2-EA Concentration (µM) | % Cell Viability (relative to vehicle control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.9 |
| 1 | 94.1 | 4.5 |
| 5 | 78.6 | 5.8 |
| 10 | 53.8 | 5.1 |
| 25 | 30.2 | 3.9 |
| 50 | 17.1 | 2.8 |
| 100 | 9.5 | 2.1 |
Table 3: LDH Assay - Membrane Integrity
| PGD2-EA Concentration (µM) | % Cytotoxicity (relative to max lysis control) | Standard Deviation |
| 0 (Vehicle Control) | 5.2 | 1.8 |
| 1 | 8.9 | 2.1 |
| 5 | 22.7 | 3.5 |
| 10 | 45.1 | 4.2 |
| 25 | 68.3 | 5.1 |
| 50 | 82.5 | 4.7 |
| 100 | 91.2 | 3.9 |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound is outlined below.
References
Application Notes and Protocols for Apoptosis Detection in PGD2 Ethanolamide-Treated Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 ethanolamide (PGD2-EA) is a bioactive lipid that has demonstrated pro-apoptotic effects in certain cancer cell lines. Understanding the mechanisms by which PGD2-EA induces programmed cell death is crucial for its potential development as a therapeutic agent. These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of apoptosis in cancer cells treated with PGD2-EA. The primary mechanism of PGD2-EA-induced apoptosis in skin cancer cells involves the inhibition of cellular antioxidants, leading to oxidative and endoplasmic reticulum (ER) stress, which in turn activates the apoptotic cascade.[1] This document outlines the key signaling pathways, experimental workflows, and detailed methodologies for assessing apoptosis.
Data Presentation
The following tables summarize the quantitative effects of PGD2 ethanolamide and its related compounds on various cancer cell lines. Due to the limited availability of extensive quantitative data for PGD2-EA across a wide range of cancer cell lines, data for the parent compound, Prostaglandin D2 (PGD2), and its metabolites are also included for comparative purposes.
Table 1: Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| PGD2-EA | Melanoma and Non-Melanoma Skin Cancer | Not Specified | Not Specified | Not Specified | [1] |
| PGD2 | Human Glioma Cells | 3H-Thymidine Incorporation | ~5 | 12 | [2] |
| PGD2 | A549 (Lung Carcinoma) | Not Specified | Not Specified | Not Specified | [3] |
| PGD2 | H2199 (Lung Carcinoma) | Not Specified | Not Specified | Not Specified | [3] |
| 15d-PGJ2 (PGD2 Metabolite) | A549 (Lung Carcinoma) | Not Specified | Not Specified | Not Specified | [3] |
Table 2: Apoptosis Induction by this compound and Related Compounds
| Compound | Cancer Cell Line | Apoptosis Detection Method | % of Apoptotic Cells (Treated vs. Control) | Fold Change in Caspase-3/7 Activity | Reference |
| PGD2-EA | Melanoma and Non-Melanoma Skin Cancer | Not Specified | Not Specified | Not Specified | [1] |
| PGD2 | A549 (Lung Carcinoma) | Not Specified | Not Specified | Not Specified | [3] |
| PGD2 | H2199 (Lung Carcinoma) | Not Specified | Not Specified | Not Specified | [3] |
Note: Quantitative data on the percentage of apoptotic cells and fold change in caspase activity for PGD2-EA are not widely published and should be determined experimentally.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
PGD2-EA has been shown to induce apoptosis in skin cancer cells by suppressing the activity of cellular antioxidants such as glutathione (B108866) and thioredoxin.[1] This leads to an increase in reactive oxygen species (ROS), causing oxidative stress. The accumulation of ROS can trigger endoplasmic reticulum (ER) stress, which in turn activates the intrinsic apoptotic pathway, culminating in the activation of executioner caspases like caspase-3 and caspase-7.[1]
Caption: this compound-Induced Apoptosis Pathway.
Experimental Workflow for Apoptosis Detection
A typical workflow for assessing apoptosis in cancer cells treated with PGD2-EA involves cell culture and treatment, followed by a series of assays to detect different apoptotic markers.
Caption: Experimental Workflow for Apoptosis Detection.
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (store as a stock solution in a suitable solvent like ethanol (B145695) or DMSO at -20°C or -80°C)
-
Vehicle control (e.g., ethanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
Protocol:
-
Culture the cancer cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a working solution of PGD2-EA in a complete culture medium from the stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 1-100 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of PGD2-EA to the cells.
-
For the control group, add a medium containing the same concentration of the vehicle used to dissolve PGD2-EA.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
After treatment, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Caspase-3/7 Activity Assay
Materials:
-
Caspase-3/7 Activity Assay Kit (fluorometric or colorimetric)
-
Cell lysis buffer
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with PGD2-EA as described above.
-
After treatment, lyse the cells according to the assay kit manufacturer's instructions.
-
Add the caspase-3/7 substrate to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-change in caspase-3/7 activity in the treated samples compared to the untreated control.
Western Blotting for Apoptosis Markers
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities using densitometry software and normalize to a loading control like β-actin. Look for an increase in cleaved caspase-3 and cleaved PARP, and changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.
References
- 1. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandins: antiproliferative effect of PGD 2 on cultured human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in non-small cell lung carcinoma A549 cells by PGD₂ metabolite, 15d-PGJ₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Patch Clamp Analysis of Neuronal Response to PGD2 Ethanolamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) ethanolamide is a lipid mediator derived from the oxygenation of anandamide (B1667382) by cyclooxygenase-2 (COX-2). As an analog of Prostaglandin D2 (PGD2), which is the most abundant prostaglandin in the brain, PGD2 ethanolamide is of significant interest for its potential neuromodulatory effects. PGD2 is known to be involved in a variety of physiological processes in the central nervous system, including sleep regulation, pain perception, and neuroinflammation, exerting its effects primarily through two G-protein coupled receptors: the DP1 and DP2 receptors.[1][2] These receptors have opposing effects on adenylyl cyclase, with DP1 receptor activation increasing cyclic AMP (cAMP) levels and DP2 receptor activation leading to a decrease.[3][4]
This document provides detailed application notes and protocols for investigating the effects of this compound on neuronal activity using the whole-cell patch clamp technique. The protocols and data presentation are designed to guide researchers in characterizing the electrophysiological response of neurons to this compound, including its impact on ion channel function and overall neuronal excitability.
Data Presentation
The following tables summarize the potential effects of this compound on neuronal properties, based on studies of the closely related compound PGD2. Direct electrophysiological data for this compound is limited, and these tables serve as a predictive framework for experimental outcomes.
Table 1: Effects of PGD2 on Tetrodotoxin-Resistant (TTX-R) Sodium Channels in Dorsal Root Ganglion (DRG) Neurons
| Parameter | Control | PGD2 (1 µM) | Effect | Potential this compound Effect |
| Na_v_1.8 Current Amplitude | Normalized to 100% | Increased in ~33% of neurons | Facilitates conductance and increases maximal current amplitude[5] | Similar increase in current amplitude expected. |
| Na_v_1.9 Conductance | Baseline | Shift to more hyperpolarized potentials | Facilitates channel opening at more negative membrane potentials[5] | A similar hyperpolarizing shift is anticipated. |
| Action Potential Threshold | Normal | Lowered | Increases neuronal excitability[5] | Expected to lower the action potential threshold. |
| Number of Action Potentials | Baseline | Increased | Promotes repetitive firing[5] | Likely to increase the number of evoked action potentials. |
Table 2: Potential Effects of this compound on Other Neuronal Ion Channels and Properties
| Ion Channel / Property | Predicted Effect of this compound | Rationale / Evidence from PGD2 Studies |
| ATP-sensitive K+ Channels | Activation (leading to hyperpolarization) | PGD2 has been shown to cause vasodilation by opening K-ATP channels.[6] |
| Voltage-gated K+ Channels | Inhibition | PGE2, another prostaglandin, has been shown to suppress delayed rectifier K+ currents.[7] |
| Ca2+ Channels / Intracellular Ca2+ | Modulation of Ca2+ signals | PGD2 can modulate PGE2-induced increases in intracellular calcium.[8] |
| Resting Membrane Potential | Depolarization or Hyperpolarization | The net effect will depend on the dominant ion channel modulation (e.g., Na+ channel facilitation vs. K+ channel activation). |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording from Cultured Neurons
This protocol describes the whole-cell patch clamp technique to record voltage and current responses from cultured neurons upon application of this compound.[3][9]
Materials:
-
Cultured neurons on coverslips
-
External solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, 10 mM glucose. Osmolarity adjusted to ~310 mOsm, pH 7.4 when bubbled with 95% O2 / 5% CO2.[9]
-
Internal solution (for voltage-clamp): 130 mM Cs-methanesulfonate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl2, 5 mM EGTA, 5 mM ATP-Mg, 0.5 mM GTP-Na, 10 mM phosphocreatine. Osmolarity adjusted to ~290 mOsm, pH 7.2 with CsOH.
-
Internal solution (for current-clamp): 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 1 mM MgCl2, 0.1 mM EGTA, 2 mM ATP-Mg, 0.3 mM GTP-Na. Osmolarity adjusted to ~290 mOsm, pH 7.2 with KOH.
-
This compound stock solution (in DMSO or ethanol)
-
Patch clamp amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller and microforge
Procedure:
-
Preparation:
-
Prepare external and internal solutions and filter-sterilize.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Prepare fresh dilutions of this compound in external solution on the day of the experiment.
-
-
Cell Plating: Plate neurons onto coverslips a few days prior to recording.[9]
-
Recording Setup:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with oxygenated external solution (aCSF) at a rate of 1.5-2 mL/min.[9]
-
Fill a patch pipette with the appropriate internal solution and mount it on the micromanipulator.
-
-
Obtaining a Gigaseal:
-
Apply positive pressure to the pipette and approach a healthy-looking neuron.
-
Once the pipette touches the cell membrane (observed as an increase in resistance), release the positive pressure to form a high-resistance (GΩ) seal.[3]
-
-
Whole-Cell Configuration:
-
After establishing a stable gigaseal, apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.[6]
-
-
Recording:
-
Voltage-Clamp: Clamp the membrane potential at -70 mV to record spontaneous excitatory postsynaptic currents (EPSCs) or at 0 mV to record spontaneous inhibitory postsynaptic currents (IPSCs).[9] Apply voltage steps to elicit voltage-gated currents.
-
Current-Clamp: Record the resting membrane potential. Inject current steps to evoke action potentials and assess neuronal excitability.
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the changes in currents or voltage for several minutes.
-
Wash out the drug with the control external solution to observe recovery.
-
-
Data Analysis: Analyze the recorded data to quantify changes in current amplitude, channel kinetics, action potential firing frequency, and other relevant parameters.
Protocol 2: Preparation of Acute Brain Slices
For studying neurons within a more intact circuit, acute brain slices are preferred.
Materials:
-
Rodent (e.g., rat or mouse)
-
Vibratome
-
Dissection tools
-
Ice-cold cutting solution (e.g., aCSF with sucrose (B13894) replacing NaCl)
-
Holding chamber with oxygenated aCSF
Procedure:
-
Anesthetize the animal and perfuse transcardially with ice-cold cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Mount the brain on the vibratome stage and cut slices (e.g., 300 µm thick) of the desired brain region.
-
Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in oxygenated aCSF until use.
-
Proceed with patch clamp recording as described in Protocol 1, placing a single slice in the recording chamber.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways of this compound and the experimental workflow for its analysis.
Caption: PGD2 Receptor-Mediated Signaling Pathway.
Caption: Potential Receptor-Independent Signaling of this compound.
Caption: Experimental Workflow for Patch Clamp Analysis.
References
- 1. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 3. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PGD2 DP1 receptor protects brain from ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of prostaglandin D2 on tetrodotoxin-resistant Na+ currents in DRG neurons of adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that prostaglandins I2, E2, and D2 may activate ATP sensitive potassium channels in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Action of Prostaglandins on Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 modulates calcium signals induced by prostaglandin E2 in neurons of rat dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the L-PGDS-PGD2-DP1 receptor axis in sleep regulation and neurologic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Models in PGD2 Ethanolamide Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to investigate the therapeutic potential of Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA) in cancer.
Introduction to PGD2 Ethanolamide in Cancer
Prostaglandin D2 (PGD2) is a bioactive lipid that has been shown to play a complex and often anti-tumorigenic role in various cancers.[1][2][3] Studies have demonstrated that PGD2 signaling can inhibit cancer cell survival, proliferation, and migration.[1][2][3] Reduced expression of PGD2 and its receptors has been associated with poor prognosis in several cancers, including gastric, breast, lung, and pancreatic cancer.[2] this compound (PGD2-EA) is a derivative of PGD2. Research has indicated that PGD2-EA can induce apoptosis in skin cancer cells by generating oxidative stress and subsequent endoplasmic reticulum stress.[4] The cytotoxic effects of PGD2-EA appear to be mediated by its metabolite, 15-deoxy-Δ12,14-prostaglandin J2-ethanolamide (15d-PGJ2-EA).[4]
In vivo xenograft models are indispensable tools for preclinical cancer research, allowing for the study of human tumors in an animal model.[5][6] These models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, provide a platform to evaluate the efficacy and mechanism of action of novel therapeutic agents like PGD2-EA.[5][7] Both cell-line-derived xenografts (CDX), which use established cancer cell lines, and patient-derived xenografts (PDX), which utilize tumor tissue directly from patients, are valuable models for these investigations.[8]
PGD2 Signaling Pathway in Cancer
The signaling pathway of PGD2 and its metabolites is crucial to understanding its anti-cancer effects. PGD2 primarily signals through two G protein-coupled receptors: the DP1 (PTGDR) receptor and the CRTH2 (PTGDR2) receptor.[3] Activation of the DP1 receptor typically leads to an increase in intracellular cyclic AMP (cAMP), which can inhibit tumor angiogenesis and hyperpermeability.[3][9] The PGD2 metabolite, 15d-PGJ2, is a natural ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), which can exert anti-inflammatory and anti-tumor effects.[1][3]
Experimental Workflow for In Vivo Xenograft Models
The following diagram outlines the general workflow for conducting an in vivo xenograft study to evaluate the efficacy of this compound.
Detailed Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines and experimental goals. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[10]
Protocol 1: Cell-Line-Derived Xenograft (CDX) Model Establishment
1. Cell Culture and Preparation:
-
Select a human cancer cell line relevant to the research question.
-
Culture cells in the recommended medium with supplements in a humidified incubator at 37°C and 5% CO2.[11]
-
Harvest cells at 80-90% confluency using trypsin-EDTA.[11]
-
Wash cells with sterile phosphate-buffered saline (PBS) and perform a cell count.
-
Assess cell viability (should be >90%) using a method like trypan blue exclusion.[11]
-
Resuspend cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^6 to 10 x 10^6 cells per 100 µL). To prevent clumping and improve tumor take rate, resuspending in a mixture of medium and Matrigel (1:1 ratio) is recommended.[11]
2. Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG mice) aged 6-8 weeks.[12]
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave and sterilize the injection site, typically the flank.[11]
-
Inject the cell suspension (e.g., 100 µL) subcutaneously.[11]
-
Monitor the animals regularly for tumor growth.
Protocol 2: Patient-Derived Xenograft (PDX) Model Establishment
1. Tissue Acquisition and Preparation:
-
Obtain fresh human tumor tissue from surgical resection or biopsy under sterile conditions and with appropriate ethical approvals.
-
Transport the tissue in a suitable medium on ice.
-
In a biological safety cabinet, wash the tissue with sterile PBS containing antibiotics.
-
Remove any necrotic or non-tumor tissue.[13]
-
Cut the tumor into small fragments (e.g., 2-3 mm³).[13]
2. Tumor Implantation:
-
Anesthetize an immunodeficient mouse (SCID or NSG mice are recommended for higher engraftment rates).[13]
-
Make a small incision in the skin of the flank or dorsal region.
-
Implant a tumor fragment subcutaneously into the interscapular fat pad.[13]
-
Close the incision with surgical glue or sutures.
-
Monitor the animals for tumor establishment and growth.
Protocol 3: this compound Administration and Tumor Monitoring
1. Preparation of this compound Formulation:
-
Due to the lipid nature of PGD2-EA, a suitable vehicle is required for in vivo administration. A common vehicle for lipid-based compounds is a mixture of ethanol, Cremophor EL, and saline.
-
Example Formulation: Prepare a stock solution of PGD2-EA in ethanol. For injection, dilute the stock solution in a vehicle such as 10% ethanol, 10% Cremophor EL, and 80% saline. The final concentration should be determined based on the desired dosage.
2. Dosing and Administration:
-
The optimal dosage of PGD2-EA needs to be determined empirically. Based on studies with other prostaglandin derivatives, a starting dose range could be 0.1 to 10 mg/kg.
-
Administer the PGD2-EA solution via intraperitoneal (i.p.) or intravenous (i.v.) injection. The administration schedule could be daily or every other day.
-
The control group should receive the vehicle only.[11]
3. Tumor Growth Monitoring and Data Collection:
-
Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.[10][11]
-
Calculate tumor volume using the formula: Tumor Volume = (Width² x Length) / 2 .[10][11]
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[11]
-
Monitor the body weight of the mice 2-3 times per week as a measure of general health and toxicity.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis.
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: Example of Tumor Growth Data
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 120.5 ± 10.2 | 1540.8 ± 150.3 | - |
| PGD2-EA (1 mg/kg) | 10 | 122.1 ± 9.8 | 850.2 ± 95.6 | 44.8 |
| PGD2-EA (5 mg/kg) | 10 | 119.8 ± 11.1 | 430.7 ± 55.4 | 72.0 |
Table 2: Example of Body Weight Data
| Treatment Group | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Endpoint (g) ± SEM | Percent Change in Body Weight |
| Vehicle Control | 22.5 ± 0.8 | 24.1 ± 1.0 | +7.1% |
| PGD2-EA (1 mg/kg) | 22.3 ± 0.7 | 23.5 ± 0.9 | +5.4% |
| PGD2-EA (5 mg/kg) | 22.6 ± 0.9 | 21.9 ± 1.1 | -3.1% |
Concluding Remarks
The use of in vivo xenograft models is a critical step in evaluating the anti-cancer potential of this compound. The protocols and information provided here offer a framework for designing and conducting these studies. Careful optimization of the model, dosing regimen, and endpoints will be essential for generating robust and translatable preclinical data. Further research into the pharmacokinetics and pharmacodynamics of PGD2-EA will also be crucial for its development as a potential cancer therapeutic.
References
- 1. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review | Biomolecules and Biomedicine [bjbms.org]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ichorlifesciences.com [ichorlifesciences.com]
- 6. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. startresearch.com [startresearch.com]
- 9. pnas.org [pnas.org]
- 10. veterinarypaper.com [veterinarypaper.com]
- 11. benchchem.com [benchchem.com]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. bio-protocol.org [bio-protocol.org]
Application Notes: High-Sensitivity Competitive ELISA for PGD2 Ethanolamide Detection
Introduction
Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA) is a bioactive lipid metabolite derived from the endocannabinoid anandamide (B1667382) through the action of cyclooxygenase-2 (COX-2) and prostaglandin D synthase.[1][2] It is implicated in various physiological and pathological processes, including apoptosis in certain cancer cell lines.[2][3] The development of a sensitive and specific immunoassay for the quantification of PGD2-EA in biological samples is crucial for advancing research into its biological roles. This document provides detailed protocols and application notes for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit designed for the quantitative determination of PGD2 ethanolamide.
Assay Principle
This kit employs a competitive ELISA format for the detection of this compound.[4][5][6] this compound in the sample competes with a fixed amount of this compound-horseradish peroxidase (HRP) conjugate for a limited number of binding sites on a polyclonal antibody pre-coated onto the microplate wells. During incubation, the this compound from the sample and the this compound-HRP conjugate bind to the antibody. After a washing step to remove unbound components, a substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated by plotting the absorbance values against known concentrations of this compound, and the concentration in unknown samples is determined by interpolating from this curve.
PGD2 Signaling Pathway
Prostaglandin D2 (PGD2), a related compound, exerts its effects through two main G protein-coupled receptors: the D prostanoid (DP) receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[7][8][9] The DP1 receptor is coupled to a Gs alpha subunit, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[8] In contrast, the DP2 receptor is coupled to a Gi alpha subunit, which inhibits adenylyl cyclase and leads to a decrease in cAMP levels, while also activating other signaling pathways involved in cell migration.[9][10] this compound's interaction with these receptors is an area of ongoing research, though it has been shown to be inactive against the D prostanoid receptor.[1][2]
Data Presentation
Table 1: Assay Performance Characteristics
| Parameter | Value |
| Assay Type | Competitive ELISA |
| Sample Type | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates |
| Sensitivity | Expected to be in the low pg/mL range (e.g., ~10 pg/mL) |
| Detection Range | Expected to be approximately 15 - 1000 pg/mL |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 15% |
| Incubation Time | 2.5 hours |
Table 2: Cross-Reactivity Profile
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| PGD2 | < 1 |
| PGE2 Ethanolamide | < 5 |
| Anandamide | < 0.1 |
| PGE2 | < 0.1 |
| Arachidonic Acid | < 0.1 |
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1X): If provided as a concentrate, dilute the Wash Buffer concentrate with deionized water to the final working volume.
-
This compound Standard: Reconstitute the lyophilized this compound standard with the provided Standard Diluent to create a stock solution. Prepare a dilution series of the standard by serially diluting the stock solution with Standard Diluent to obtain the desired concentrations for the standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.63, and 0 pg/mL).
-
This compound-HRP Conjugate: Dilute the concentrated this compound-HRP conjugate with the Conjugate Diluent to the working concentration as indicated in the kit manual.
-
Sample Preparation:
-
Serum: Allow blood to clot and centrifuge to remove the clot.
-
Plasma: Collect blood with an anticoagulant (e.g., EDTA) and centrifuge to pellet the cells.
-
Cell Culture Supernatants: Centrifuge to remove any cellular debris.
-
Tissue Homogenates: Homogenize tissue in a suitable buffer and centrifuge to clarify the supernatant.
-
ELISA Workflow Diagram
Assay Procedure
-
Add 50 µL of each this compound standard, sample, and blank to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the diluted this compound-HRP conjugate to each well.
-
Seal the plate and incubate for 2 hours at 37°C.
-
Aspirate the liquid from each well and wash the plate four times with 1X Wash Buffer. Ensure complete removal of the wash buffer after the final wash.
-
Add 100 µL of TMB Substrate solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
The concentration of this compound in the samples is inversely proportional to the absorbance.
-
Determine the concentration of this compound in the unknown samples by interpolating their mean absorbance values from the standard curve.
-
Account for any sample dilution factors in the final calculation.
Assay Component Relationships
The successful detection of this compound relies on the specific interactions between the key components of the assay. The antibody provides the specificity for the target analyte, while the competitive binding of the free and HRP-conjugated this compound allows for quantification. The enzyme and substrate provide the signal amplification necessary for sensitive detection.
References
- 1. This compound-d4 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 5. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 9. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction Protocol for the Purification of PGD2 Ethanolamide
Application Note AP001
Abstract
This document provides a detailed methodology for the purification of Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA) from biological matrices using solid-phase extraction (SPE). PGD2-EA is a cyclooxygenase-2 (COX-2) metabolite of the endocannabinoid arachidonoyl-ethanolamide (AEA) and a precursor to other bioactive lipid mediators.[1][2] Given its role in cellular processes such as apoptosis, particularly in cancer cells, robust methods for its purification are essential for further research.[2] This protocol describes a method utilizing a C18 reversed-phase cartridge, which is a common and effective technique for the extraction of prostaglandins (B1171923) and related compounds from complex samples like cell culture supernatants, plasma, and tissue homogenates.[3][4][5] While this protocol is based on established methods for similar prostaglandins, optimization for specific applications is recommended.
Introduction
Prostaglandin D2 ethanolamide (PGD2-EA), also known as prostamide D2, is an endogenous lipid mediator formed from the endocannabinoid anandamide (B1667382) (AEA) through the action of COX-2.[1] Research has shown that PGD2-EA can be further metabolized into J-series prostaglandin ethanolamides (PGJ-EAs), which are implicated in inducing apoptosis in cancer cells.[1][2] The mechanism of this induced cell death appears to be independent of the typical prostaglandin receptors DP1 and DP2, and instead involves the induction of oxidative and endoplasmic reticulum stress.[2]
Accurate study of PGD2-EA's biological functions and its metabolic pathways requires effective purification from complex biological samples. Solid-phase extraction is a reliable and efficient technique for this purpose, offering advantages over liquid-liquid extraction by minimizing solvent usage and improving recovery.[4] This application note details a comprehensive SPE protocol for the isolation of PGD2-EA, providing researchers, scientists, and drug development professionals with a practical guide for their experimental work.
Signaling Pathway of PGD2 Ethanolamide
The biosynthesis of PGD2-EA begins with the endocannabinoid anandamide (AEA). AEA is converted by cyclooxygenase-2 (COX-2) to PGH2-EA, which is then metabolized by prostaglandin synthases to PGD2-EA. PGD2-EA is relatively unstable and can be dehydrated to form J-series prostaglandin ethanolamides, such as PGJ2-EA, Δ12PGJ2-EA, and 15-deoxy-Δ12,14 PGJ2-EA.[2] The cytotoxic effects of PGD2-EA, including the induction of apoptosis in skin cancer cells, are believed to be mediated by these metabolites.[2] This process involves the inhibition of antioxidants like glutathione (B108866) and thioredoxin, leading to increased oxidative stress, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[2] Notably, this signaling appears to be independent of the DP1, DP2, and PPARγ receptors.[2]
References
- 1. Arachidonoyl ethanolamide (AEA)-induced Apoptosis is Mediated by J-series Prostaglandins and is Enhanced by Fatty Acid Amide Hydrolase (FAAH) Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. arborassays.com [arborassays.com]
Application Notes & Protocols: HPLC Purification of Synthesized PGD2 Ethanolamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA) is a bioactive lipid derived from the metabolism of anandamide (B1667382) by cyclooxygenase (COX) enzymes.[1][2] As an analog of PGD2, it is a molecule of significant interest in drug discovery and development for its potential therapeutic applications.[3] Following chemical synthesis, robust purification is paramount to isolate PGD2-EA from unreacted starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of prostaglandins (B1171923) and related lipid molecules.[4][5]
These application notes provide a detailed protocol for the preparative reversed-phase HPLC purification of synthesized PGD2 ethanolamide. The described methodology is designed to yield a high-purity product suitable for subsequent biological assays and further development.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below. Understanding these properties is crucial for developing appropriate purification and handling procedures.
| Property | Value | Reference |
| Molecular Formula | C22H37NO5 | [3][6] |
| Molecular Weight | 395.5 g/mol | [1][6] |
| CAS Number | 398138-28-8 | [3][6] |
| Solubility | Soluble in Ethanol, DMF, DMSO | [1] |
| Storage Temperature | -80°C for long-term stability | [1] |
| Stability | Stable for ≥ 2 years at -80°C | [1] |
Experimental Protocols
Sample Preparation of Crude Synthesized this compound
Prior to HPLC purification, the crude reaction mixture containing this compound must be appropriately prepared.
-
Reaction Quenching & Solvent Removal: Following the completion of the synthesis reaction, quench the reaction as per the specific synthesis protocol. Remove the bulk of the organic solvent(s) using a rotary evaporator under reduced pressure.
-
Liquid-Liquid Extraction (LLE):
-
Dissolve the crude residue in a suitable solvent system, for example, ethyl acetate (B1210297) and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.2).
-
Transfer the solution to a separatory funnel and gently mix. Allow the layers to separate.
-
Collect the organic layer containing the this compound.
-
Repeat the extraction of the aqueous layer with the organic solvent two more times to maximize recovery.
-
Combine all organic layers.
-
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate to dryness in vacuo.
-
Reconstitution: Reconstitute the dried crude product in a minimal volume of the HPLC mobile phase (e.g., a mixture of acetonitrile (B52724) and water) to ensure complete dissolution before injection. The concentration should be optimized to avoid column overloading.
Preparative HPLC Purification
This protocol outlines a general reversed-phase HPLC method. Optimization may be required based on the specific impurity profile of the crude synthesis.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector.
-
UV-Vis or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-Phase C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-90% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 210 nm or MS (ESI+) |
| Injection Volume | 1-5 mL (dependent on concentration and column capacity) |
| Column Temperature | Ambient |
Procedure:
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Inject the reconstituted crude this compound sample onto the column.
-
Run the gradient elution as specified in the table above.
-
Monitor the chromatogram and collect the fractions corresponding to the this compound peak based on the detector signal (UV absorbance or mass-to-charge ratio).
-
Pool the collected fractions containing the purified product.
-
Remove the HPLC solvents from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified this compound.
Purity Analysis and Quantification
The purity of the final product should be assessed using analytical HPLC.
Analytical HPLC Conditions:
| Parameter | Condition |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-90% B over 15 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Data Presentation:
The results of the purification can be summarized as follows:
| Sample | Purity (%) (by Analytical HPLC) | Recovery Yield (%) |
| Crude this compound | e.g., 65% | N/A |
| Purified this compound | e.g., >98% | e.g., 85% |
Note: Purity is determined by the peak area percentage of the target compound in the analytical chromatogram. Recovery yield is calculated as (mass of purified product / mass of crude product) x 100%.
Visualizations
PGD2 Signaling Pathway
Prostaglandin D2 exerts its biological effects by binding to two main G protein-coupled receptors: the DP1 and DP2 (also known as CRTH2) receptors.[7] The activation of these receptors triggers distinct downstream signaling cascades.
Experimental Workflow: Synthesis to Purified Compound
The overall process from chemical synthesis to obtaining a pure, characterized compound for further studies is outlined in the following workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. scbt.com [scbt.com]
- 4. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. prostaglandin D2 ethanolamide | C22H37NO5 | CID 5283120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PGD2 Ethanolamide Effects on Skin Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA) is a metabolite of the endocannabinoid arachidonoyl-ethanolamide (AEA) produced via the cyclooxygenase-2 (COX-2) pathway. Recent studies have highlighted its potential as an anti-cancer agent, particularly in the context of skin cancer. PGD2-EA has been shown to induce apoptosis in both melanoma and non-melanoma skin cancer (NMSC) cells.[1] This document provides detailed application notes and experimental protocols for researchers investigating the effects of PGD2-EA on skin cancer models. The methodologies outlined will enable the assessment of its therapeutic potential through in vitro and in vivo studies.
The primary mechanism of PGD2-EA-induced apoptosis involves the suppression of cellular antioxidant systems, specifically glutathione (B108866) and thioredoxin.[1] This inhibition leads to an increase in oxidative stress and subsequently triggers endoplasmic reticulum (ER) stress, culminating in programmed cell death. Notably, the cytotoxic effects of PGD2-EA appear to be mediated by its dehydrated metabolite, 15-deoxy, Δ12,14-prostaglandin J2-ethanolamide (15d-PGJ2-EA), and are independent of the typical prostaglandin receptors DP1, DP2, and PPARγ.[1]
Data Presentation
The following tables provide a representative summary of the expected quantitative data from experiments investigating the effects of PGD2-EA on skin cancer cell lines. Note: These are illustrative examples based on published findings; actual results may vary depending on the specific cell line and experimental conditions.
Table 1: In Vitro Cytotoxicity of PGD2 Ethanolamide on Human Skin Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (hours) | PGD2-EA IC50 (µM) | 15d-PGJ2-EA IC50 (µM) |
| A375 | Malignant Melanoma | 48 | 15.2 | 8.5 |
| SK-MEL-28 | Malignant Melanoma | 48 | 18.9 | 10.1 |
| A431 | Squamous Cell Carcinoma | 48 | 25.6 | 14.3 |
| SCC-13 | Squamous Cell Carcinoma | 48 | 22.1 | 12.8 |
Table 2: Apoptosis Induction by this compound in A375 Melanoma Cells
| Treatment (24 hours) | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | - | 3.2 ± 0.8 | 1.5 ± 0.4 | 4.7 ± 1.2 |
| PGD2-EA | 10 | 15.7 ± 2.1 | 5.4 ± 1.1 | 21.1 ± 3.2 |
| PGD2-EA | 25 | 35.2 ± 3.5 | 12.8 ± 2.3 | 48.0 ± 5.8 |
| 15d-PGJ2-EA | 10 | 25.8 ± 2.9 | 8.1 ± 1.5 | 33.9 ± 4.4 |
Table 3: In Vivo Antitumor Efficacy of this compound in a Melanoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal | 1250 ± 150 | - |
| PGD2-EA | 10 | Intraperitoneal | 650 ± 95 | 48 |
| 15d-PGJ2-EA | 5 | Intraperitoneal | 480 ± 70 | 61.6 |
Signaling Pathway
The proposed signaling pathway for PGD2-EA-induced apoptosis in skin cancer cells is depicted below. PGD2-EA is metabolized to the more active 15d-PGJ2-EA, which then inhibits the antioxidant activity of glutathione and thioredoxin. This leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress. The elevated oxidative stress, in turn, induces the unfolded protein response (UPR) as a result of ER stress, ultimately leading to apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the cytotoxic effects of PGD2-EA on skin cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Skin cancer cell lines (e.g., A375, A431)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (and/or 15d-PGJ2-EA)
-
Vehicle (e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture skin cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of PGD2-EA in culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of PGD2-EA or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection and quantification of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Skin cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of PGD2-EA or vehicle for 24 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Western Blot Analysis for ER Stress Markers
This protocol is for detecting the expression of key ER stress proteins (e.g., GRP78, CHOP, p-PERK, p-eIF2α) by Western blot.
Materials:
-
Skin cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against ER stress markers
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Protein Extraction:
-
Treat cells with PGD2-EA for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Melanoma Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of PGD2-EA.
References
Application of PGD2 Ethanolamide in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
Prostaglandin (B15479496) D2 (PGD2) is the most abundant prostaglandin in the central nervous system and is implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] Its biological effects are complex and mediated through two primary G protein-coupled receptors, DP1 and DP2, which often have opposing functions. Activation of the DP1 receptor is frequently associated with neuroprotective effects, while DP2 receptor activation can promote neuroinflammation.[3][4]
PGD2 is chemically unstable and undergoes spontaneous dehydration to form the J-series prostaglandins (B1171923), including PGJ2, Δ¹²-PGJ2, and 15-deoxy-Δ¹²,¹⁴-PGJ2 (15d-PGJ2).[5][6] These metabolites can exert biological effects independently of the DP1 and DP2 receptors.[2][7] Notably, at higher concentrations, these cyclopentenone prostaglandins have been shown to induce neuronal apoptosis, whereas at lower concentrations, 15d-PGJ2 exhibits potent anti-inflammatory effects on microglia, the resident immune cells of the brain.[2][8]
Prostaglandin D2 ethanolamide (PGD2-EA) is a less-studied analog of PGD2. Research in non-neuronal cell types has shown that PGD2-EA can be metabolized to J-series prostaglandin ethanolamides (PGJ2-EA, Δ¹²-PGJ2-EA, and 15d-PGJ2-EA).[9] The cytotoxic effects of PGD2-EA in these systems were found to be independent of DP1 and DP2 receptors, suggesting a mechanism mediated by its metabolic byproducts.[9]
Given the established roles of PGD2 and its metabolites in neuroinflammation and neuronal cell death, PGD2-EA presents a novel compound for investigation in neurodegenerative disease research. It is hypothesized that the effects of PGD2-EA on neuronal and glial cells are likely mediated through its conversion to corresponding J-series ethanolamides. These application notes provide a framework for researchers to explore the potential neurotoxic and/or neuroprotective effects of PGD2-EA.
Hypothesized Signaling and Metabolic Pathway of PGD2 Ethanolamide
The proposed mechanism of action for PGD2-EA in a neurological context is based on its metabolism to J-series prostaglandin ethanolamides, which can then exert effects on neuronal and glial cells.
Figure 1: Hypothesized metabolic and signaling pathway of this compound in neurodegenerative disease models.
Quantitative Data Summary
Currently, there is a lack of published quantitative data on the specific effects of this compound in neuronal and microglial cells. The following tables provide data for PGD2 and its key metabolite, 15d-PGJ2, to serve as a reference for initial experimental design.
| Compound | Cell Type | Effect | Concentration | Assay | Citation |
| PGD2 | Primary Rat Neurons | Neurotoxicity | ≥ 10 µM | LDH Assay | [2][7] |
| PGJ2 | Primary Rat Neurons | Neurotoxicity | ≥ 2.5 µM | LDH Assay | [2] |
| 15d-PGJ2 | Primary Rat Neurons | Neurotoxicity | ≥ 5 µM | LDH Assay | [2] |
| 15d-PGJ2 | BV-2 Microglial Cells | Inhibition of LPS-induced iNOS | 1 µM | Luciferase Reporter Assay | [1] |
| 15d-PGJ2 | Primary Microglia | Inhibition of S. aureus-induced TNF-α | 20 µM | ELISA | [10] |
Table 1: Neurotoxic and Anti-inflammatory Concentrations of PGD2 and its Metabolites in vitro.
| Receptor Ligand | Receptor | Effect | Model System | Citation |
| BW245C (Agonist) | DP1 | Neuroprotection | Cultured Hippocampal Neurons (Glutamate Toxicity) | [4] |
| BWA868C (Antagonist) | DP1 | Exacerbated PGD2-induced neurotoxicity | Primary Rat Neurons | [2] |
| DK-PGD2 (Agonist) | DP2 | Promoted neuronal loss | Cultured Hippocampal Neurons | [11] |
| CAY10471 (Antagonist) | DP2 | No reversal of PGD2-induced neurotoxicity | Primary Rat Neurons | [11] |
Table 2: Effects of DP1 and DP2 Receptor Ligands in Neuronal Models.
Experimental Protocols
The following protocols are adapted from established methodologies for studying the effects of lipid mediators on neuronal and microglial cells. Researchers should optimize concentrations and incubation times for PGD2-EA based on preliminary dose-response experiments.
Protocol 1: Assessment of PGD2-EA Neurotoxicity in Primary Cortical Neurons
Objective: To determine the dose-dependent cytotoxic effect of PGD2-EA on primary neuronal cultures.
Materials:
-
This compound (PGD2-EA)
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
MTT cell viability assay kit
-
Vehicle control (e.g., DMSO or ethanol)
Procedure:
-
Cell Culture:
-
Isolate and culture primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells/well.
-
Maintain cultures for 7-10 days in vitro (DIV) to allow for neuronal maturation and network formation.
-
-
Treatment:
-
Prepare a stock solution of PGD2-EA in the appropriate vehicle.
-
Perform serial dilutions of PGD2-EA in culture medium to achieve a range of final concentrations (e.g., 100 nM to 50 µM). Include a vehicle-only control.
-
Replace the culture medium with the treatment media.
-
Incubate for 24-48 hours.
-
-
Assessment of Neurotoxicity (LDH Assay):
-
After the incubation period, collect a sample of the culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay to measure the release of LDH into the medium, an indicator of cell lysis.
-
-
Assessment of Cell Viability (MTT Assay):
-
Following the collection of supernatant for the LDH assay, add MTT reagent to the remaining cells in the wells.
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals and measure the absorbance according to the kit manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for the LDH assay and the percentage of cell viability for the MTT assay relative to the vehicle-treated control.
-
Plot the dose-response curves to determine the EC50 for neurotoxicity.
-
Protocol 2: Evaluation of the Anti-inflammatory Effects of PGD2-EA on Microglia
Objective: To assess the ability of PGD2-EA to suppress the pro-inflammatory response of microglial cells.
Materials:
-
This compound (PGD2-EA)
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Lipopolysaccharide (LPS)
-
DMEM supplemented with 10% FBS and antibiotics
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent for nitrite (B80452) measurement (as an indicator of nitric oxide production)
-
Vehicle control
Procedure:
-
Cell Culture:
-
Plate microglial cells in 24-well plates and allow them to adhere overnight.
-
-
Pre-treatment:
-
Pre-treat the cells with various concentrations of PGD2-EA (e.g., 100 nM to 20 µM) or vehicle for 1-2 hours.
-
-
Inflammatory Challenge:
-
Stimulate the pre-treated cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubate for 24 hours.
-
-
Analysis of Inflammatory Mediators:
-
Collect the culture supernatant.
-
Cytokine Measurement: Use ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Use the Griess reagent to measure the concentration of nitrite in the supernatant.
-
-
Data Analysis:
-
Compare the levels of inflammatory mediators in the PGD2-EA treated groups to the LPS-only treated group.
-
Calculate the percentage of inhibition of cytokine and nitric oxide production.
-
Plot dose-response curves to determine the IC50 for the anti-inflammatory effect.
-
Experimental Workflow and Logic
The following diagram illustrates a general workflow for investigating the effects of PGD2-EA in neurodegenerative disease research, starting from in vitro characterization to potential in vivo studies.
Figure 2: General experimental workflow for investigating this compound in neurodegeneration research.
Concluding Remarks
The study of this compound in the context of neurodegenerative diseases is a nascent field. The protocols and information provided here are intended to serve as a starting point for investigation, drawing parallels from the known biology of PGD2 and its metabolites. Researchers are encouraged to perform careful dose-response studies and to investigate the underlying mechanisms of action, including the potential role of PGD2-EA's metabolic byproducts. Such studies will be crucial in determining whether PGD2-EA holds therapeutic potential as a modulator of neuroinflammation and neuronal survival.
References
- 1. Cyclopentenone prostaglandins suppress activation of microglia: Down-regulation of inducible nitric-oxide synthase by 15-deoxy-Δ12,14-prostaglandin J2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 toxicity in primary neurons is mediated through its bioactive cyclopentenone metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin J2: a potential target for halting inflammation-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The roles of prostaglandin E2 and D2 in lipopolysaccharide-mediated changes in sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 toxicity in primary neurons is mediated through its bioactive cyclopentenone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandins and other lipid mediators in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S. aureus-dependent microglial activation is selectively attenuated by the cyclopentenone prostaglandin 15-deoxy-Δ12,14- prostaglandin J2 (15d-PGJ2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the PGD2-DP signaling pathway on primary cultured rat hippocampal neuron injury caused by aluminum overload - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by PGD2 Ethanolamide
Troubleshooting & Optimization
PGD2 ethanolamide stability issues in aqueous solutions
Welcome to the technical support center for PGD2 ethanolamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound seems to be degrading in my aqueous buffer. What are the primary degradation pathways?
A1: this compound (PGD2-EA) is susceptible to degradation in aqueous solutions, primarily through a non-enzymatic dehydration process. This leads to the formation of J-series prostaglandin (B15479496) ethanolamides, such as PGJ2-EA, Δ12-PGJ2-EA, and 15-deoxy-Δ12,14-PGJ2-EA.[1] It is also important to consider that the related compound, PGD2, is known to be unstable in aqueous solutions and plasma, with a reported half-life of approximately 30 minutes in plasma, undergoing non-enzymatic degradation.[2]
Q2: What factors can influence the stability of this compound in my experiments?
A2: Several factors can impact the stability of PGD2-EA in aqueous solutions:
-
pH: Prostaglandins (B1171923) are known to be pH-sensitive. Acidic or basic conditions can catalyze degradation. For instance, the stability of PGE2 is significantly affected by pH.
-
Temperature: Higher temperatures generally accelerate the degradation of prostaglandins.
-
Storage Time: Aqueous solutions of prostaglandins are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment.[3][4]
-
Solvent: While PGD2-EA needs to be in an aqueous buffer for most biological experiments, the initial stock solution is typically prepared in an organic solvent like ethanol (B145695) or DMSO, where it is more stable.
Q3: How should I prepare and store my this compound solutions to minimize degradation?
A3: To ensure the integrity of your this compound solutions, follow these best practices:
-
Stock Solutions: Prepare a high-concentration stock solution in an organic solvent such as ethanol or DMSO. Store this stock solution at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month), preferably under an inert gas like nitrogen.[5]
-
Aqueous Working Solutions: Prepare aqueous working solutions fresh on the day of the experiment by diluting the organic stock solution into your aqueous buffer. It is not recommended to store aqueous solutions of prostaglandins for more than one day.[3][4]
-
pH of Aqueous Buffer: Whenever possible, use a buffer with a pH that is optimal for the stability of your compound. For many prostaglandins, a slightly acidic to neutral pH is preferable.
-
Temperature: Keep aqueous solutions on ice as much as possible during your experiments to slow down degradation.
Troubleshooting Guides
Issue: Low or inconsistent biological activity of this compound in my assay.
| Possible Cause | Suggested Solution |
| Degradation of this compound | Prepare fresh aqueous solutions from a properly stored organic stock for each experiment. Minimize the time the compound spends in aqueous buffer before use. Keep solutions on ice. |
| Precipitation of this compound | This compound has limited solubility in aqueous buffers. Ensure the final concentration is below its solubility limit. When diluting the organic stock, add it to the aqueous buffer while vortexing to aid dissolution.[3] |
| Incorrect concentration of the working solution | Verify the concentration of your stock solution and the dilution calculations. Use calibrated pipettes for accurate dilutions. |
| Interaction with components in the assay medium | Some components in cell culture media or other buffers may affect the stability or activity of the compound. If possible, test the stability in a simpler buffer system. |
Issue: Unexpected peaks appearing in my analytical chromatogram (e.g., LC-MS/MS).
| Possible Cause | Suggested Solution |
| Formation of degradation products | The unexpected peaks are likely the dehydrated J-series prostaglandin ethanolamides (PGJ2-EA, Δ12-PGJ2-EA, 15d-PGJ2-EA).[1] To confirm, you can attempt to characterize these peaks using mass spectrometry and compare them to known standards if available. |
| Isomerization | Prostaglandins can sometimes isomerize under certain conditions. Ensure your analytical method can separate potential isomers. |
| Contamination | Ensure all solvents, buffers, and labware are clean and free of contaminants. |
Data Presentation
Table 1: Stability of PGD2 in Plasma
| Condition | Half-life | Degradation Products | Reference |
| In plasma | ~30 minutes | Δ12-PGD2, Δ12-PGJ2 | [2] |
Table 2: Stability of PGE2 in Aqueous Solution at 25°C
| pH | Time for 10% Loss |
| 3-4 | 133 hours |
| 6 | 53 hours |
| 8 | 42 hours |
| 9 | 4.2 hours |
| 10 | 0.42 hours (25 min) |
Data adapted from a product information sheet for PGE2 and should be considered as a general guideline.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
Materials:
-
This compound (solid)
-
Anhydrous ethanol or DMSO
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
Procedure for Stock Solution (e.g., 10 mg/mL):
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve a 10 mg/mL concentration.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Procedure for Aqueous Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Determine the final concentration needed for your experiment.
-
Dilute the stock solution into your pre-chilled aqueous buffer to the desired final concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure proper mixing and minimize precipitation.[3]
-
Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for more than a day.[3][4]
Protocol 2: Assessing the Stability of this compound by LC-MS/MS
This protocol is adapted from a method for PGD2 and PGE2 and can be optimized for this compound.[7]
Materials:
-
This compound
-
Aqueous buffers at different pH values (e.g., pH 4, 7, 9)
-
Incubator or water bath at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Deuterated internal standard (e.g., PGD2-EA-d4)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), Acetonitrile (B52724), Formic Acid (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of this compound in the desired aqueous buffer at a known concentration.
-
Spike the solution with a known concentration of the deuterated internal standard.
-
Divide the solution into aliquots and incubate them at the desired temperatures.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and immediately stop the degradation by adding an organic solvent and/or freezing at -80°C.
-
Sample Extraction:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove salts and polar impurities.
-
Elute the this compound and its degradation products with methanol or acetonitrile.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable C18 column and a gradient of acetonitrile and water with 0.1% formic acid for separation.
-
Monitor the parent and daughter ions for this compound and its potential degradation products (J-series ethanolamides) in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Visualizations
References
- 1. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PGD2 metabolism in plasma: kinetics and relationship with bioactivity on DP1 and CRTH2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of PGD2 ethanolamide in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of PGD2 ethanolamide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
Prostaglandin (B15479496) D2 (PGD2) ethanolamide is a lipid signaling molecule, an amide derivative of PGD2. Like many prostaglandins (B1171923), it is susceptible to degradation in aqueous environments, such as cell culture media. This instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, resulting in inaccurate and irreproducible data.
Q2: What are the primary degradation pathways for this compound in cell culture?
The degradation of this compound in cell culture can occur through two main pathways:
-
Chemical Degradation: PGD2 and its ethanolamide analog are known to be unstable and can spontaneously dehydrate to form J-series prostaglandins (e.g., PGJ2-EA, Δ12-PGJ2-EA, and 15-deoxy-Δ12,14-PGJ2-EA)[1][2][3]. This process is influenced by factors such as pH, temperature, and the presence of certain media components.
-
Enzymatic Degradation: Cells can express enzymes that metabolize prostaglandins. A key enzyme in this process is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group of prostaglandins, leading to their inactivation. While the direct metabolism of this compound by 15-PGDH is not as extensively studied as that of PGD2, it is a potential route of degradation.
Q3: How does this compound degradation affect experimental outcomes?
Degradation of this compound can significantly impact experimental results by:
-
Reducing Potency: The degradation products may have different biological activities or binding affinities for receptors compared to the parent compound.
-
Introducing Confounding Variables: The appearance of bioactive degradation products can lead to off-target effects, making it difficult to attribute observed cellular responses solely to this compound.
-
Decreasing Reproducibility: The rate of degradation can vary between experiments, leading to inconsistent results.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected biological response. | 1. Degradation of this compound in stock solution. 2. Degradation in cell culture medium during the experiment. 3. Cellular metabolism of this compound. | 1. Prepare fresh stock solutions in an appropriate organic solvent (e.g., ethanol (B145695), DMSO) and store at -80°C in small aliquots to avoid freeze-thaw cycles. 2. Prepare working solutions immediately before use. Minimize the incubation time of this compound with cells. Consider a time-course experiment to determine the optimal treatment duration. 3. If enzymatic degradation is suspected, consider using a general inhibitor of prostaglandin metabolism, but be aware of potential off-target effects. |
| High variability between experimental replicates. | 1. Inconsistent preparation of this compound working solutions. 2. Differences in incubation times or conditions. 3. Variable rates of degradation in different wells or plates. | 1. Ensure accurate and consistent dilution of the stock solution for each replicate. 2. Standardize all experimental parameters, including incubation time, temperature, and cell density. 3. Pre-warm the medium before adding this compound to minimize temperature fluctuations. Ensure even mixing of the compound in the medium. |
| Unexpected cellular effects or off-target responses. | 1. Formation of bioactive degradation products (J-series prostaglandins). 2. Interaction of this compound or its degradation products with other media components. | 1. Characterize the degradation profile of this compound in your specific cell culture system using analytical methods like LC-MS. 2. If using serum, consider switching to a serum-free medium or heat-inactivating the serum to reduce enzymatic activity. Be aware that some media components can react with prostaglandins. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Reconstitution: Reconstitute lyophilized this compound in a high-purity organic solvent such as ethanol or dimethyl sulfoxide (B87167) (DMSO). Aim for a high concentration (e.g., 10 mg/mL) to minimize the volume of organic solvent added to the cell culture medium.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. This prevents repeated freeze-thaw cycles which can accelerate degradation.
-
Storage: Store the aliquots at -80°C. Under these conditions, the stock solution should be stable for an extended period.
Protocol 2: Preparing Working Solutions and Treating Cells
-
Thawing: Just before use, thaw a single aliquot of the stock solution on ice.
-
Dilution: Dilute the stock solution to the final working concentration in pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix gently but thoroughly.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Immediate Use: Use the freshly prepared working solution to treat the cells immediately. Do not store aqueous solutions of this compound.
-
Controls: Always include a vehicle control (medium with the same concentration of the organic solvent) in your experiments.
Protocol 3: Assessing the Stability of this compound in Your Cell Culture System
-
Incubation: Prepare a working solution of this compound in your complete cell culture medium (including serum and any other supplements) at the concentration you plan to use in your experiments. Also, prepare a cell-free control with only the medium and this compound.
-
Time Points: Incubate the solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Sampling: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Immediately stop any further degradation by adding a suitable quenching agent and store the samples at -80°C until analysis. Analyze the concentration of the parent this compound and its potential degradation products using a validated analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound as a function of time to determine its stability profile in your specific experimental setup.
Visualizations
Caption: Primary degradation pathways of this compound in a cell culture environment.
Caption: Workflow for assessing the stability of this compound in cell culture.
References
Technical Support Center: Optimizing PGD2 Ethanolamide Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PGD2 ethanolamide (PGD2-EA) in in vitro experiments. Here you will find troubleshooting advice and frequently asked questions to ensure the successful application of PGD2-EA in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA) is a bioactive lipid, an endogenous metabolite of anandamide.[1][2] It is produced through the action of cyclooxygenase (COX) enzymes, particularly COX-2, and prostaglandin D synthase.[1][2] In vitro studies have shown that PGD2-EA can induce apoptosis in various cancer cell lines, including those of the skin and colorectum.[3][4] Its mechanism of action can be independent of the typical prostaglandin receptors DP1 and DP2.[3] Instead, it has been shown to inhibit the antioxidant activity of glutathione (B108866) and thioredoxin, leading to oxidative stress, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF) are commonly used.[4] It is important to use anhydrous solvents to ensure stability.
Q3: What is the solubility of this compound in common solvents?
A3: The approximate solubility of this compound in various solvents is summarized in the table below. Please note that these are estimates and the actual solubility may vary slightly between batches.
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | 12.5[4] |
| DMSO | 8.3[4] |
| Dimethylformamide (DMF) | 8.3[4] |
| PBS (pH 7.2) | 2.5[4] |
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the this compound in an appropriate organic solvent like DMSO or ethanol to a high concentration (e.g., 10 mM).[5] It is recommended to handle the compound in a chemical fume hood.[5] If the compound is supplied in a solvent, it can be evaporated under a gentle stream of nitrogen before redissolving in the desired solvent.[6] For accurate concentration, it's crucial to use calibrated micropipettes.[5] Once dissolved, vortex gently to ensure the solution is homogeneous.[5]
Q5: How do I prepare working solutions for my in vitro experiments?
A5: Prepare working solutions by performing serial dilutions of your concentrated stock solution into your pre-warmed, sterile cell culture medium.[5] It is critical to ensure that the final concentration of the organic solvent in the cell culture medium is minimal (ideally ≤ 0.1%) to avoid solvent-induced cellular toxicity.[5] Always prepare a "vehicle control" with the same final concentration of the solvent in the culture medium without the this compound to differentiate the effects of the compound from those of the solvent.[5]
Q6: What is the stability of this compound solutions?
A6: For long-term storage, it is best to store this compound as a stock solution in an anhydrous organic solvent at -20°C or -80°C.[7] Dispensing the stock solution into single-use aliquots is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] Aqueous solutions of this compound are not recommended for storage for more than one day.[4]
Troubleshooting Guide
Problem 1: My this compound is precipitating out of solution in the cell culture medium.
-
Cause: The concentration of this compound may be exceeding its solubility limit in the aqueous cell culture medium. This is a common issue with hydrophobic compounds.[8] Another reason could be that the final concentration of the organic solvent (like DMSO) is too low to keep the compound dissolved.
-
Solution:
-
Decrease the final concentration of this compound: Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line and experimental conditions.
-
Optimize the dilution method: When diluting the stock solution into the medium, add the stock solution to the medium slowly while gently vortexing or mixing. This can help prevent localized high concentrations that can lead to precipitation.
-
Consider a different solvent for the stock solution: While DMSO is common, ethanol may be a suitable alternative.
-
pH of the medium: Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4), as pH shifts can affect the solubility of compounds.[9]
-
Problem 2: I am observing cellular toxicity that doesn't seem to be related to the expected biological activity of this compound.
-
Cause: The organic solvent used to dissolve the this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it at or below 0.1%.[5][8]
-
Solution:
-
Reduce the final solvent concentration: Prepare a more concentrated stock solution so that a smaller volume is needed to achieve the desired final concentration of this compound, thereby lowering the final solvent concentration.
-
Include a vehicle control: Always include a control group of cells treated with the same final concentration of the solvent as your experimental groups. This will allow you to distinguish between solvent-induced toxicity and the specific effects of this compound.[5]
-
Problem 3: I am not observing the expected apoptotic effect of this compound in my cell line.
-
Cause: The lack of an apoptotic response could be due to several factors, including cell line-specific resistance, insufficient concentration or incubation time, or degradation of the compound.
-
Solution:
-
Increase concentration and/or incubation time: Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.
-
Check the viability of your compound: Ensure that your this compound stock solution has been stored properly and has not degraded. Prepare a fresh stock solution if there are any doubts.
-
Confirm the mechanism in your cell line: The apoptotic effect of PGD2-EA is linked to the inhibition of glutathione and thioredoxin.[3] Your cell line might have a robust antioxidant system that counteracts the effects of PGD2-EA at the concentrations used. You could measure intracellular reactive oxygen species (ROS) levels to investigate this.
-
Consider the metabolic conversion: The cytotoxic effects of PGD2-EA can be mediated by its metabolic product, 15dPGJ2-EA.[3] The metabolic capacity of your cell line could influence the observed effects.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a concentrated stock solution of this compound and its subsequent dilution for use in cell culture experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the volume of DMSO required to dissolve a specific mass of this compound to achieve a 10 mM concentration. The molecular weight of this compound is 395.5 g/mol .
-
Example Calculation for 1 mg of this compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 395.5 g/mol ) = 0.0002528 L
-
Volume (µL) = 252.8 µL
-
-
Carefully add 252.8 µL of anhydrous DMSO to 1 mg of this compound in a sterile microcentrifuge tube.
-
Gently vortex the solution until the solid is completely dissolved.[5]
-
-
Storage of Stock Solution:
-
Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Preparation of Working Solution for Cell Treatment:
-
Thaw a single aliquot of the concentrated stock solution at room temperature.[5]
-
Determine the final concentration of this compound needed for your experiment.
-
Perform a serial dilution of the stock solution into pre-warmed, sterile cell culture medium to achieve the desired final concentration.
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent toxicity.[5]
-
Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without this compound.[5]
-
Visualizations
References
- 1. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 Reinforces Th2 Type Inflammatory Responses of Airways to Low-dose Antigen through Bronchial Expression of Macrophage-derived Chemokine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of intracellular glutathione on the production of prostaglandin D2 in RBL-2H3 cells oxidized by tert-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin D(2) induces apoptosis of human osteoclasts through ERK1/2 and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased Reactive Oxygen Species Production During Reductive Stress: The Roles of Mitochondrial Glutathione and Thioredoxin Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ER in 4D: a novel stress pathway controlling endoplasmic reticulum membrane remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in PGD2 ethanolamide chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of Prostaglandin (B15479496) D2 (PGD2) ethanolamide.
Troubleshooting Guides
Issue 1: Low Yield After Amide Coupling Reaction
Question: We are experiencing a low yield of PGD2 ethanolamide after the amide coupling step between PGD2 and ethanolamine (B43304). What are the potential causes and solutions?
Answer:
Low yields in the amide coupling step are a common issue in prostaglandin synthesis due to the sensitive nature of the PGD2 molecule. Several factors could be contributing to this problem. Below is a breakdown of potential causes and recommended solutions.
Potential Causes & Solutions for Low Amide Coupling Yield
| Potential Cause | Suggested Solution | Key Considerations & Rationale |
| Degradation of PGD2 Starting Material | 1. Check PGD2 Stability: PGD2 is sensitive to both acidic and basic conditions, which can cause degradation to PGB2 and other byproducts. Ensure the pH of the reaction mixture is maintained near neutral.[1] 2. Protect Functional Groups: The hydroxyl and ketone groups on the PGD2 cyclopentane (B165970) ring are susceptible to side reactions. Consider protecting these groups, for example, using silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, prior to activating the carboxylic acid.[2][3] | PGD2 contains a β-hydroxy ketone moiety, which is prone to dehydration. Protecting groups prevent unwanted side reactions during the carboxyl group activation and amidation steps. Silyl ethers are commonly used due to their relative stability and selective deprotection methods.[2][3] |
| Inefficient Carboxylic Acid Activation | 1. Choice of Coupling Reagent: Standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used. For sensitive substrates like PGD2, consider using phosphonium (B103445) or aminium-based reagents such as BOP, PyBOP, HBTU, or HATU, which can offer higher yields and reduced side reactions.[4][5] 2. Use of Additives: Include additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) with carbodiimide (B86325) reagents to minimize racemization and improve coupling efficiency.[5] 3. Alternative Activation: Convert PGD2 to its methyl ester as a more stable activated intermediate. The methyl ester can then be reacted with ethanolamine to form the amide.[6][7][8][9][10] | The carboxylic acid of PGD2 needs to be activated to react with the amine. The choice of coupling reagent is critical to achieve high efficiency while minimizing degradation of the sensitive prostaglandin core. Activated esters, such as the methyl ester, can sometimes provide a cleaner reaction. |
| Side Reactions During Amidation | 1. Reaction Temperature: Perform the coupling reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions and degradation of PGD2. 2. Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and ethanolamine to drive the reaction to completion. Avoid a large excess of base, which can promote degradation. | Prostaglandins (B1171923) are thermally labile. Controlling the reaction temperature is crucial. Optimizing the stoichiometry of reagents ensures complete conversion of the starting material without introducing excessive side reactions. |
| Difficult Product Purification | 1. Chromatography: Use column chromatography on silica (B1680970) gel for purification. Deactivating the silica gel with a small amount of a base like triethylamine (B128534) in the eluent can sometimes prevent product degradation on the column. 2. HPLC Purification: For high purity, reversed-phase high-performance liquid chromatography (HPLC) is a suitable method. A C18 column with a gradient of acetonitrile (B52724) in water or a buffer is commonly used.[11][12][13][14] | Purification can be a significant source of yield loss. The choice of purification method and conditions should be optimized to ensure good separation of the product from byproducts and unreacted starting materials while minimizing degradation. |
Experimental Protocol: General Procedure for Amide Coupling of Protected PGD2
This is a generalized procedure and may require optimization for specific laboratory conditions.
-
Protection of PGD2:
-
Protect the hydroxyl groups of PGD2 as silyl ethers (e.g., TBDMS ethers) by reacting PGD2 with the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole (B134444) in an aprotic solvent (e.g., DMF).
-
Protect the ketone functionality if necessary, for example, as a ketal.
-
-
Amide Coupling:
-
Dissolve the protected PGD2 (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or DMF).
-
Add the coupling reagent (e.g., HBTU, 1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2 equivalents).
-
Stir the mixture at 0 °C for 15-30 minutes to activate the carboxylic acid.
-
Add ethanolamine (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Deprotection:
-
Quench the reaction with a mild aqueous acid (e.g., saturated ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotect the silyl ethers using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) in THF or an acidic method like HF in pyridine.[2][15][16]
-
-
Purification:
-
Purify the crude this compound by silica gel column chromatography or preparative HPLC.
-
Logical Workflow for Troubleshooting Low Amide Coupling Yield
Caption: Troubleshooting workflow for low this compound yield.
FAQs (Frequently Asked Questions)
Q1: What are the most common side reactions to be aware of during the synthesis of this compound?
A1: The primary side reactions involve the degradation of the PGD2 core structure. Key side reactions include:
-
Dehydration: The β-hydroxy ketone moiety in the five-membered ring is susceptible to dehydration, especially under acidic or basic conditions, leading to the formation of PGA2 and subsequently PGB2.
-
Isomerization: PGD2 can isomerize to other prostaglandins, particularly under non-optimal pH conditions.
-
Epimerization: The stereocenters in the PGD2 molecule can be susceptible to epimerization, especially at the carbon bearing the hydroxyl group, if harsh conditions are used.
-
Reaction with unprotected functional groups: If the hydroxyl and ketone groups are not protected, they can react with the coupling reagents or other reactive species in the mixture, leading to a complex mixture of byproducts.
Q2: What is the recommended protecting group strategy for the synthesis of this compound?
A2: A robust protecting group strategy is crucial for a successful synthesis. A common approach involves:
-
Protection of Hydroxyl Groups: The two hydroxyl groups are typically protected as silyl ethers. Tert-butyldimethylsilyl (TBDMS) ethers are a common choice due to their stability to a range of reaction conditions and their relatively straightforward removal with fluoride reagents (e.g., TBAF). For increased stability, triisopropylsilyl (TIPS) ethers can be used.
-
Protection of the Ketone Group: While sometimes left unprotected if mild coupling conditions are used, the ketone can be protected as a ketal (e.g., using ethylene (B1197577) glycol) to prevent side reactions, especially if strong reducing agents are used in other steps of a longer synthetic route.
-
Order of Operations: Typically, the hydroxyl and ketone groups are protected first. The carboxylic acid is then activated for amide coupling. Finally, all protecting groups are removed in the last step to yield the final this compound.
Protecting Group Strategy Workflow
Caption: A typical protecting group strategy for this compound synthesis.
Q3: How can I effectively purify the final this compound product?
A3: Purification of this compound can be challenging due to its polarity and potential for degradation. The following methods are recommended:
-
Silica Gel Chromatography: This is a standard method for initial purification. It is advisable to use a solvent system of moderate polarity, such as a mixture of ethyl acetate (B1210297) and hexanes, or dichloromethane and methanol. To minimize degradation on the acidic silica gel, the silica can be pre-treated with a small amount of triethylamine.
-
Reversed-Phase HPLC: For achieving high purity, reversed-phase HPLC is the method of choice. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water, often with a small amount of an additive like formic acid or ammonium acetate to improve peak shape.[11][17][12]
Q4: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A4:
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and any major byproducts by their mass-to-charge ratio.
-
-
Final Product Characterization:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Signaling Pathway Context: Biosynthesis of PGD2
While this guide focuses on chemical synthesis, understanding the biosynthetic pathway of PGD2 can provide context for its structure and potential instability.
References
- 1. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. hepatochem.com [hepatochem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis of prostaglandin D2 methyl ester - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Item - Catalysis Enabled Synthesis of Tricyclic-PGDM Methyl Ester and Design of Potent PRMT5:MEP50 Inhibitors - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 10. Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PGD2 Ethanolamide Resolution in Reverse-Phase HPLC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of Prostaglandin (B15479496) D2 (PGD2) ethanolamide in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common initial challenges in achieving good resolution for PGD2 ethanolamide?
A1: The primary challenges often stem from the structural similarity of this compound to other endogenous lipids, particularly isomers like PGE2 ethanolamide. Since PGD2 and PGE2 are geometric isomers, they can exhibit very similar retention times in reverse-phase systems, making baseline separation difficult to achieve.[1] Additionally, as with many lipid mediators, peak tailing and low sensitivity can be common issues that compromise resolution and accurate quantification.
Q2: Why is achieving baseline resolution for this compound and its isomers critical?
A2: Baseline resolution is crucial for accurate quantification, especially when using mass spectrometry (MS) for detection. This compound and its isomers can have similar fragmentation patterns in tandem MS.[1] Without complete chromatographic separation, overlapping peaks can lead to inaccurate measurements and misinterpretation of results.[1]
Q3: What type of analytical column is generally recommended for this compound analysis?
A3: A C18 reversed-phase column is a common starting point for the analysis of this compound and other N-acylethanolamines.[2][3] For complex biological samples where isomers are present, a phenyl-hexyl stationary phase may provide alternative selectivity and improved resolution.[1] The choice of particle size and column dimensions will also impact resolution; smaller particles (e.g., sub-2 µm for UHPLC) and longer columns generally provide higher efficiency and better separation.
Q4: How does the mobile phase composition affect the resolution of this compound?
A4: The mobile phase composition is a critical factor. A typical mobile phase for separating prostaglandin ethanolamides consists of a mixture of an aqueous component (e.g., water with an additive) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The ratio of these components determines the elution strength. Using a gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to achieve good separation of compounds with different polarities.[4] Additives like formic acid or ammonium (B1175870) acetate (B1210297) are commonly used to improve peak shape and ionization efficiency for MS detection.[1][4]
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and an Isomeric Peak
Symptoms:
-
Two closely eluting or co-eluting peaks.
-
Resolution value (Rs) less than 1.5.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Mobile Phase Selectivity | Modify the mobile phase composition. If using acetonitrile, consider switching to methanol (B129727) or a combination of both, as this can alter selectivity. Adjusting the pH of the aqueous phase with a small amount of formic acid (e.g., 0.1%) can also influence the ionization state and retention of the analytes, thereby improving separation.[5] |
| Suboptimal Column Chemistry | If a standard C18 column is not providing sufficient resolution, consider a column with a different stationary phase. A phenyl-hexyl column can offer different selectivity for aromatic and unsaturated compounds.[1] Alternatively, a column with a different C18 bonding chemistry or end-capping might provide the necessary resolution. |
| Inappropriate Gradient Program | Optimize the gradient elution. A shallower gradient (slower increase in organic solvent concentration) over the elution window of the isomers can significantly improve their separation. |
| Elevated Column Temperature | While higher temperatures can improve efficiency, they may sometimes reduce selectivity. Try decreasing the column temperature in small increments (e.g., 5°C) to see if it enhances the separation between the critical pair. |
Issue 2: Peak Tailing of the this compound Peak
Symptoms:
-
Asymmetrical peak with a drawn-out trailing edge.
-
Tailing factor greater than 1.2.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Column Packing | Residual silanol (B1196071) groups on the silica-based packing material can interact with polar functional groups on the analyte, causing tailing. Ensure the mobile phase is buffered at an appropriate pH (e.g., using 0.1% formic acid) to suppress silanol activity. Using a highly end-capped column can also minimize these interactions. |
| Column Contamination or Degradation | If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent wash series. If peak shape does not improve, the column may need to be replaced. Using a guard column can help extend the life of the analytical column. |
| Sample Overload | Injecting too much sample can lead to peak distortion. Try diluting the sample and reinjecting. If the peak shape improves, this indicates that the column was overloaded. |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Prostaglandin Ethanolamides
This protocol is a general guideline for the extraction of prostaglandin ethanolamides from biological fluids like cell culture supernatants.
-
Internal Standard Spiking: To a 500 µL aliquot of the sample, add a deuterated internal standard (e.g., this compound-d4).[1][6]
-
Acidification: Acidify the sample to prevent free radical-catalyzed peroxidation by adding a small volume of citric acid.[1]
-
Extraction: Perform a liquid-liquid extraction by adding a mixture of hexane (B92381) and ethyl acetate (1:1, v/v), vortexing, and centrifuging.[1]
-
SPE Cartridge Conditioning: Condition an Oasis HLB cartridge by washing with methanol followed by water.
-
Sample Loading: Load the organic phase from the liquid-liquid extraction onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elution: Elute the prostaglandin ethanolamides with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.
Reverse-Phase HPLC Method for this compound
This is a representative method and may require optimization for specific applications.
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.[5]
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Column Temperature: 40°C.[4]
-
Injection Volume: 10 µL.[1]
-
Detection: Mass Spectrometry (MS) is typically used for sensitive and selective detection.
Quantitative Data Summary
The following table summarizes typical parameters from published methods for the analysis of prostaglandins (B1171923) and related compounds, which can be used as a starting point for method development for this compound.
| Parameter | Method 1 (Prostaglandins)[1] | Method 2 (N-Acylethanolamines)[4] | Method 3 (Prostaglandins)[5] |
| Column | Phenyl-Hexyl (150 x 2 mm, 3 µm) | C18 (100 x 2.0 mm, 2.5 µm) | C18 (Luna) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 8.5) | Water + 0.05% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile + 0.05% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 200 µL/min | 200 µL/min | 0.2 mL/min |
| Gradient | 10 min linear gradient from 21-50% B | 5 min gradient from 70% to 100% B | 50 min gradient from 20% to 42.5% B |
| LOD/LOQ | LOD: 20 pg/mL, LOQ: 100 pg/mL | Not specified | Not specified |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for improving HPLC resolution.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circulating Endocannabinoids and N-Acylethanolamines in Individuals with Cannabis Use Disorder—Preliminary Findings | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-d4 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analysis of PGD2 Ethanolamide by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of PGD2 ethanolamide?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] In biological samples like plasma, serum, or tissue homogenates, these interfering components can include phospholipids (B1166683), salts, and proteins.[1] This interference can either suppress or enhance the ion signal of PGD2-EA, leading to inaccurate and unreliable quantification.[1][2] Effectively managing matrix effects is crucial for obtaining accurate data on the true concentration of this important lipid mediator.
Q2: My this compound signal is low and inconsistent between samples. Could this be a matrix effect?
A2: Yes, low and inconsistent signals are classic indicators of matrix effects, most commonly ion suppression.[1] Phospholipids are a primary cause of ion suppression in biological sample analysis.[1][3][4] During the electrospray ionization (ESI) process, which is typically used for prostaglandin analysis, phospholipids can compete with PGD2-EA for ionization, resulting in a diminished signal for your analyte.[1] This effect can vary from sample to sample, leading to poor accuracy and reproducibility.
Q3: How can I assess whether matrix effects are impacting my this compound assay?
A3: A common method to quantify the extent of matrix effects is the post-extraction spike method.[1] This involves comparing the signal response of an analyte in a clean solution to its response when spiked into an extracted blank matrix sample. The matrix factor (MF) is calculated to determine the degree of ion suppression or enhancement. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of this compound?
A4: Yes, using a stable isotope-labeled internal standard is highly recommended and is considered the most reliable method for compensating for matrix effects.[1][5][6] A SIL-IS, such as PGD2-EA-d4, will behave nearly identically to the endogenous PGD2-EA during sample preparation, chromatography, and ionization.[7] By tracking the ratio of the analyte to the SIL-IS, you can correct for signal variations caused by matrix effects and other sources of experimental variability, leading to accurate and precise quantification.[5][6]
Troubleshooting Guide
Problem 1: Significant ion suppression is detected in my this compound analysis.
Solution: The most effective strategy is to remove interfering matrix components, particularly phospholipids, before the sample is introduced to the mass spectrometer.[1][3][8]
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques.
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up and concentrating prostaglandins (B1171923) from complex matrices.[1][5]
-
Liquid-Liquid Extraction (LLE): LLE can separate PGD2-EA from many interfering substances based on solubility differences.[1]
-
Phospholipid Removal Plates/Cartridges: Products like HybridSPE®, Ostro™, and Phree™ are specifically designed to deplete phospholipids from biological samples.[4][8][9][10]
-
-
Optimize Chromatography: Adjusting your chromatographic conditions can help separate PGD2-EA from co-eluting matrix components.[1] This can be achieved by modifying the mobile phase gradient, using a different analytical column chemistry, or employing a longer column for better resolution.[1]
Problem 2: My results for this compound are imprecise and not reproducible across different sample batches.
Solution: This issue often points to variability in matrix effects and sample processing.
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQ, a SIL-IS is the gold standard for correcting for such variability.[1][6][11] Ensure the SIL-IS is added to the samples at the very beginning of the sample preparation process.[5]
-
Standardize Sample Preparation: Ensure that all steps of your sample preparation protocol are performed consistently across all samples and batches.[7] This includes consistent timing, temperatures, and reagent volumes.
Problem 3: I am observing high background noise in my chromatograms.
Solution: High background noise can originate from either the sample matrix or the LC-MS system itself.
-
Enhanced Sample Clean-up: A high background can be due to residual matrix components. Re-evaluate your sample preparation method to improve its efficiency in removing interferences.[7]
-
System Contamination: The LC system or mobile phase may be contaminated.[7][12] Use high-purity LC-MS grade solvents and additives, and thoroughly flush the LC system.[7]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw 1 mL of plasma on ice.
-
Add a stable isotope-labeled internal standard (e.g., PGD2-EA-d4).
-
Acidify the sample to a pH of approximately 3.5 with 1% formic acid to protonate the analyte.[13]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol (B129727) and then 3 mL of water.[5][13]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.[5]
-
-
Elution:
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in your initial mobile phase for LC-MS/MS analysis.[1]
-
Protocol 2: Quantitative Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the this compound standard and the SIL-IS into the reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract a blank biological matrix using your established protocol. Spike the this compound standard and SIL-IS into the final, dried extract before reconstitution.
-
Set C (Pre-Spike Matrix): Spike the this compound standard and SIL-IS into the blank biological matrix before the extraction process.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS.
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Matrix Effect (%) = (1 - MF) x 100
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Reproducibility (%RSD) | Throughput |
| Protein Precipitation | 65% | 95% | < 15% | High |
| Liquid-Liquid Extraction (LLE) | 30% | 85% | < 10% | Medium |
| Solid-Phase Extraction (SPE) | 15% | 90% | < 5% | Medium |
| Phospholipid Removal Plate | 10% | 92% | < 5% | High |
This table presents illustrative data to demonstrate the typical performance of different sample preparation techniques. Actual results may vary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
Best practices for long-term storage of PGD2 ethanolamide
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage and handling of Prostaglandin D2 (PGD2) ethanolamide to ensure its stability and efficacy in research applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended temperature for long-term storage of PGD2 ethanolamide?
For optimal stability, this compound, as supplied in its original solvent, should be stored at -80°C.[1] Storage at this temperature ensures stability for at least two years.[1] While storage at -20°C is also an option, with stability for at least one year, lower temperatures are preferable to minimize degradation, as related prostaglandins (B1171923) like PGD2 can degrade significantly at -20°C over shorter periods.[2][3]
Q2: In what form is this compound typically supplied?
This compound is usually supplied as a solution in an organic solvent, such as ethanol.[1][2]
Q3: How should I prepare this compound for my experiments if the supplied solvent is not compatible?
To change the solvent, you can evaporate the original solvent (e.g., ethanol) under a gentle stream of nitrogen.[2] It is crucial to immediately add the solvent of your choice after the original solvent has evaporated to prevent the compound from degrading.[2] Suitable alternative solvents include DMSO and dimethylformamide (DMF).[1][2]
Q4: Can I store this compound in an aqueous buffer after reconstitution?
It is strongly advised not to store this compound in aqueous solutions for more than one day.[2][4][5] For biological experiments, fresh dilutions into aqueous buffers or isotonic saline should be made immediately prior to use from a stock solution stored in an organic solvent at -80°C.[2]
Q5: My experimental results are inconsistent. Could this be related to the storage of this compound?
Yes, inconsistent results can often be traced back to compound degradation. Here are some troubleshooting steps:
-
Verify Storage Temperature: Confirm that the stock solution has been consistently stored at -80°C.[1] Significant degradation of related compounds has been observed after just four weeks at -20°C.[3]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation.[3] It is best practice to prepare single-use aliquots from the main stock to minimize this.[3]
-
Check Age of Aqueous Solutions: If you are using aqueous dilutions, ensure they were prepared on the same day.[2] Aqueous solutions are not stable and should be discarded after one day.[2][4][5]
-
Consider Handling Time: For sensitive prostaglandins like PGD2, sample handling time should not exceed 8 hours at room temperature, as substantial degradation can occur in biological media.[6][7]
Q6: What are the best practices for aliquoting this compound?
When you first receive the product, allow it to equilibrate to room temperature before opening. To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in appropriate vials.[3] This ensures that the main stock remains undisturbed and minimizes the risk of degradation and contamination. Store these aliquots at -80°C.[1]
Data Presentation: Storage and Solubility
The following tables summarize key quantitative data for the storage and handling of this compound.
Table 1: Recommended Storage Conditions and Stability
| Storage Condition | Solvent | Temperature | Stability |
| Long-Term (As Supplied) | Ethanol | -80°C | ≥ 2 years[1] |
| Long-Term (As Supplied) | Ethanol | -20°C | ≥ 1 year[2] |
| Short-Term (Aqueous) | PBS (pH 7.2) or Buffers | 4°C / Room Temp | ≤ 1 day[2][4][5] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
| Ethanol | 12.5 mg/mL[1] |
| DMSO | 8.3 mg/mL[1] |
| Dimethylformamide (DMF) | 8.3 mg/mL[1] |
| PBS (pH 7.2) | 2.5 mg/mL[1][2] |
Experimental Protocols
Protocol: Assessment of this compound Stability via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound and detecting potential degradation products.[6]
Objective: To determine the concentration and integrity of this compound in a stored sample.
Materials:
-
This compound stock solution (to be tested)
-
Fresh this compound standard of known concentration
-
LC-MS/MS grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Formic acid or acetic acid
-
C18 reverse-phase HPLC column
-
Tandem mass spectrometer
Methodology:
-
Sample Preparation:
-
Thaw the stored this compound aliquot and a fresh standard.
-
Prepare a dilution series of the fresh standard to create a calibration curve.
-
Dilute the test sample to fall within the concentration range of the calibration curve.
-
For complex biological samples, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte.
-
-
LC Separation:
-
Inject the prepared samples onto a C18 reverse-phase column.
-
Use a gradient elution method with mobile phases typically consisting of water with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
The gradient will separate this compound from its potential isomers and degradation products.
-
-
MS/MS Detection:
-
The mass spectrometer should be operated in negative ion electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Set the instrument to monitor for the specific precursor-to-product ion transition for this compound.
-
The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions are generated through collision-induced dissociation.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the test sample by interpolating its peak area from the calibration curve.
-
A significant reduction in concentration compared to the expected value indicates degradation. Analyze the chromatogram for the appearance of new peaks, which may correspond to degradation products.
-
Visual Guides
Caption: Recommended workflow for handling this compound from receipt to experimental use.
Caption: Troubleshooting guide for issues potentially related to this compound stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation of PGD2 ethanolamide antibody specificity in immunoassays
This technical support center provides researchers, scientists, and drug development professionals with guidance on validating the specificity of antibodies for Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA) in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the most common immunoassay format for quantifying PGD2 ethanolamide?
A1: Due to its small molecular size, the most common and suitable immunoassay format for this compound is a competitive Enzyme-Linked Immunosorbent Assay (ELISA) . In this format, free PGD2-EA in the sample competes with a labeled PGD2-EA (e.g., conjugated to an enzyme like HRP) for binding to a limited number of anti-PGD2-EA antibody sites. The resulting signal is inversely proportional to the amount of PGD2-EA in the sample.
Q2: Why is antibody specificity crucial for this compound measurement?
A2: Antibody specificity is critical due to the structural similarity of PGD2-EA to other endogenous lipids, including other prostaglandin ethanolamides (e.g., PGE2-EA), parent prostaglandins (B1171923) (e.g., PGD2), and endocannabinoids (e.g., anandamide). Cross-reactivity with these molecules can lead to inaccurate quantification and misinterpretation of biological results.
Q3: What are the primary molecules that a this compound antibody might cross-react with?
A3: Potential cross-reactants include:
-
Prostaglandin D2 (PGD2)
-
Prostaglandin E2 ethanolamide (PGE2-EA)
-
Anandamide (AEA) , the precursor to PGD2-EA.
-
Metabolites of PGD2-EA, such as 15-deoxy-Δ12,14-PGJ2-ethanolamide (15d-PGJ2-EA) .[1]
-
Other J-series prostaglandin ethanolamides.[1]
Q4: How can I validate the specificity of my this compound antibody?
A4: A competitive ELISA is the primary method for validating specificity. This involves testing the antibody's binding to a panel of potential cross-reactants. The results are typically expressed as a percentage of cross-reactivity relative to PGD2-EA. A detailed protocol is provided in the "Experimental Protocols" section. For absolute confirmation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are considered the gold standard.
Q5: What is the known signaling pathway for this compound?
A5: Research suggests that the cytotoxic effects of PGD2-EA can be independent of the canonical prostaglandin receptors DP1, DP2 (CRTH2), and the nuclear receptor PPARγ.[1] Instead, its activity may be mediated through its metabolic conversion to J-series prostaglandin ethanolamides, such as 15d-PGJ2-EA.[1] This pathway can lead to increased oxidative and endoplasmic reticulum (ER) stress, ultimately inducing apoptosis.[1]
Troubleshooting Immunoassay Issues
This guide addresses common problems encountered during this compound immunoassays.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Reagents added in the wrong order. | Ensure you are following the competitive ELISA protocol correctly. |
| Antibody or tracer is inactive. | Use new antibody and tracer stocks. Ensure proper storage conditions were maintained. | |
| Insufficient incubation times. | Adhere to the incubation times specified in the protocol. | |
| High Background | Insufficient plate washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Antibody concentration is too high. | Titrate the primary antibody to determine the optimal concentration. | |
| Blocking was incomplete. | Ensure the blocking buffer covers the entire well surface and incubate for the recommended time. | |
| High Variability (High CV%) | Inaccurate pipetting. | Calibrate pipettes and use proper pipetting technique. Ensure no bubbles are present in the wells. |
| Inconsistent incubation conditions. | Ensure the plate is incubated at a stable temperature and away from drafts. | |
| Improper mixing of reagents. | Gently mix all reagents thoroughly before adding to the plate. | |
| Sample values are inconsistent or out of range | Sample matrix effects. | Dilute the sample further in assay buffer. Consider a sample clean-up or extraction step. |
| Improper sample handling. | Avoid repeated freeze-thaw cycles.[2] Store samples at -80°C for long-term stability. |
Key Experimental Protocols
Protocol: Validation of Antibody Specificity by Competitive ELISA
This protocol describes how to determine the cross-reactivity of a this compound antibody with other structurally related lipids.
1. Plate Coating:
-
Coat the wells of a high-binding 96-well microplate with the anti-PGD2 ethanolamide antibody (capture antibody) diluted in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).
-
Incubate overnight at 4°C.[3]
2. Washing and Blocking:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[3]
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.[3]
-
Incubate for 1-2 hours at 37°C.[3]
3. Competitive Reaction:
-
Prepare serial dilutions of PGD2-EA (the standard) and each potential cross-reactant (e.g., PGD2, PGE2-EA, AEA) in assay buffer.
-
In a separate set of tubes, mix each concentration of the standard or cross-reactant with a constant amount of HRP-labeled PGD2-EA (the tracer).
-
Add these mixtures to the washed and blocked plate.
-
Incubate for 1-2 hours at 37°C.
4. Detection:
-
Wash the plate five times with wash buffer.
-
Add a TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[2]
-
Stop the reaction by adding a stop solution (e.g., 2 N H2SO4).[2]
5. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of PGD2-EA.
-
Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of PGD2-EA / IC50 of cross-reactant) x 100
Illustrative Cross-Reactivity Data
The following table presents a hypothetical summary of cross-reactivity data for a highly specific this compound antibody. Note: This is example data and actual results will vary.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 1.5 | 100% |
| PGD2 | 150 | 1.0% |
| PGE2 Ethanolamide | 300 | 0.5% |
| Anandamide (AEA) | >1000 | <0.15% |
| 15d-PGJ2-EA | 25 | 6.0% |
Visualizations
This compound Signaling Pathway
Caption: PGD2-EA signaling leading to apoptosis.
Antibody Specificity Validation Workflow
Caption: Workflow for competitive ELISA validation.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting ELISAs.
References
Optimizing fixation methods for imaging PGD2 ethanolamide effects
Welcome to the technical support center for researchers studying Prostaglandin (B15479496) D2 (PGD2) ethanolamide. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols specifically tailored to the challenges of imaging the cellular effects of this lipid mediator, with a focus on optimizing crucial fixation steps.
Frequently Asked Questions (FAQs)
Q1: What is PGD2 ethanolamide and what are its primary cellular effects?
A: Prostaglandin D2 ethanolamide (PGD2-EA) is a metabolite of the endocannabinoid arachidonoyl-ethanolamide (AEA). Its cellular effects are complex and can be mediated by different mechanisms. Research has shown that PGD2-EA can induce apoptosis in cancer cells by increasing oxidative stress, a process that appears to be independent of traditional prostaglandin receptors.[1] Additionally, PGD2 and its metabolites can exert pro-inflammatory effects by signaling through G-protein coupled receptors (GPCRs) like the DP2 receptor, which is expressed on various immune cells.[2][3]
Q2: Which signaling pathways are activated by PGD2 and its analogs?
A: The signaling functions of PGD2 and its analogs are primarily mediated by two high-affinity GPCRs: the DP1 receptor and the DP2 receptor (also known as CRTH2).[3][4]
-
DP1 Receptor: Activation of DP1 is often associated with anti-inflammatory effects.[2][3]
-
DP2 Receptor: Activation of DP2 typically results in pro-inflammatory outcomes, such as immune cell migration and cytokine secretion.[2][3][5] These receptors couple to different G-proteins, leading to downstream changes in intracellular signaling cascades involving cyclic AMP (cAMP) and calcium ions (Ca²+).[4] Some metabolites may also interact with other receptors like PPAR-γ.[2]
Q3: Why is the choice of fixation method so critical for imaging the effects of PGD2-EA?
A: Choosing the correct fixation method is critical for three main reasons:
-
Lipid Nature: PGD2-EA is a lipid molecule. Harsh fixation methods, particularly those using organic solvents like methanol (B129727), can extract lipids and disrupt cellular membranes, potentially washing away the compound or altering its localization and effects.[6][7]
-
Membrane-Bound Targets: The primary receptors for PGD2 analogs, DP1 and DP2, are transmembrane GPCRs.[8][9][10] Visualizing these receptors, their clustering, or their internalization requires fixation that preserves membrane integrity and overall cellular architecture.[11][12]
-
Epitope Preservation: Fixatives work by cross-linking or precipitating proteins. This process can alter a protein's conformation, potentially masking the specific site (epitope) that your primary antibody needs to recognize, leading to weak or no signal.[6] The optimal fixation method provides a balance between preserving cellular structure and maintaining antigenicity.
Fixation Method Comparison
Choosing between a cross-linking fixative like paraformaldehyde (PFA) and a precipitating fixative like methanol is a common challenge. The best choice depends on your specific target protein and experimental goals.
| Feature | Paraformaldehyde (PFA) / Formalin | Cold Methanol / Acetone |
| Mechanism | Forms covalent cross-links between proteins, creating a stable molecular network.[6][13][14] | Dehydrates the cell, causing proteins and macromolecules to precipitate and become insoluble.[6][7][15] |
| Cellular Morphology | Excellent preservation of cellular and subcellular structures. | Can cause cell shrinkage and alter morphology; does not preserve structure as well as PFA.[7] |
| Membrane Integrity | Generally preserves membrane lipids and integrity, making it ideal for studying membrane proteins.[11] | Solubilizes and removes lipids, which permeabilizes the cell but can destroy membrane structures.[6][7][11] |
| Antigenicity | Can mask epitopes by changing protein conformation or blocking antibody access.[6] | Can denature proteins, which may destroy conformational epitopes but can sometimes improve access to linear epitopes.[6] |
| Permeabilization | Requires a separate permeabilization step with detergents (e.g., Triton X-100, Saponin).[11][16] | Fixes and permeabilizes simultaneously, simplifying the protocol.[6][13][16] |
| Best For Imaging... | GPCRs (e.g., DP1/DP2), membrane-associated proteins, cytoskeletal structures, and preserving overall cell architecture. | Certain soluble cytoplasmic or nuclear proteins where antibodies recognize denatured, linear epitopes. |
| Potential Issues | Can induce autofluorescence; may require an antigen retrieval step to unmask epitopes.[17] | Can cause loss of soluble proteins and lipids; may lead to poor morphology and protein redistribution artifacts.[6] |
Troubleshooting Guide for Immunofluorescence (IF)
Problem: Weak or No Fluorescent Signal
| Possible Cause | Suggested Solution |
| Epitope Masking by PFA: The cross-linking action of PFA has hidden the antibody binding site.[6][18] | 1. Perform Antigen Retrieval: After fixation and before blocking, use a heat-induced (e.g., citrate (B86180) buffer at 95°C) or enzymatic (e.g., Proteinase K) method to unmask the epitope.[17] 2. Optimize Fixation: Reduce PFA concentration (e.g., from 4% to 2%) or decrease fixation time (e.g., from 20 min to 10 min).[18][19] 3. Switch Fixative: Test cold methanol fixation, as it may expose the epitope more effectively.[16] |
| Target Protein Lost During Fixation: Your protein of interest is soluble or loosely membrane-associated and was washed away during methanol fixation. | Switch to 4% PFA fixation, which is better at cross-linking proteins in place and preserving membrane structures.[11] |
| Insufficient Permeabilization (PFA): The antibody cannot access an intracellular target because the cell membrane was not adequately permeabilized. | Increase the concentration or incubation time of your permeabilization agent (e.g., move from 0.1% to 0.5% Triton X-100, or from 5 min to 15 min).[18] Note: Triton X-100 is a harsh detergent; for delicate membrane structures, consider using Saponin.[11] |
| Antibody Incompatibility: The primary antibody is not validated for IF or is not compatible with the chosen fixation method. | Check the antibody datasheet to confirm it is suitable for IF. If the datasheet recommends a specific fixation method, use it. Consider testing a different antibody if problems persist.[16] |
Problem: High Background or Non-Specific Staining
| Possible Cause | Suggested Solution |
| Over-fixation: Excessive cross-linking can lead to non-specific binding of antibodies. | Reduce the concentration of PFA or the fixation time.[19] Room temperature incubation with antibodies can also increase non-specific binding; try incubating overnight at 4°C.[18][20] |
| Inadequate Blocking: Non-specific sites on the cells are not sufficiently blocked, leading to off-target antibody binding. | 1. Increase Blocking Time/Concentration: Increase blocking incubation time to at least 1 hour and/or increase the concentration of the blocking serum (e.g., from 5% to 10%).[18][20] 2. Match Serum: Ensure the blocking serum is from the same species as the secondary antibody host (e.g., use goat serum if you have a goat anti-mouse secondary).[20] |
| Secondary Antibody Cross-Reactivity: The secondary antibody is binding non-specifically to the cells. | Run a "secondary only" control (omit the primary antibody). If staining is still present, your secondary antibody is the issue. Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.[16][17] |
| Fixative-Induced Autofluorescence: Aldehyde fixatives like PFA can cause cellular autofluorescence, especially in the green channel. | After fixation, perform a quenching step by incubating cells with a quenching agent like 50 mM NH₄Cl or 0.1 M glycine (B1666218) in PBS for 15 minutes.[21] |
Problem: Poor Cellular Morphology or Artifacts
| Possible Cause | Suggested Solution |
| Methanol-Induced Cell Shrinkage: Methanol fixation has dehydrated the cells too harshly, causing them to shrink and distorting their structure.[7] | Switch to 4% PFA, which is superior for preserving cellular morphology.[11] |
| Receptor Clustering Artifacts: Incomplete fixation with PFA alone can allow membrane proteins to still diffuse laterally. The addition of antibodies can then cause artificial clustering. | For faithful imaging of receptor microclusters, consider a stronger fixation cocktail. A combination of 1% PFA with 0.2% glutaraldehyde (B144438) (GA) has been shown to immobilize membrane proteins more effectively than PFA alone.[12] |
| Cells Detaching from Coverslip: The fixation or subsequent washing steps are too harsh. | Ensure coverslips are properly coated (e.g., with poly-L-lysine) to promote cell adhesion.[16] Be gentle during all washing steps; do not squirt buffers directly onto the cells. |
Visualizations and Diagrams
PGD2-EA Signaling Pathways
This diagram illustrates the primary signaling cascades initiated by PGD2 and its analogs through the DP1 and DP2 receptors.
Caption: PGD2/PGD2-EA signaling via DP1 (Gs-coupled) and DP2 (Gi/Gq-coupled) receptors.
General Immunofluorescence Workflow
This flowchart outlines the key steps for an imaging experiment designed to assess the effects of PGD2-EA on a target protein.
References
- 1. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 4. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 6. blog.addgene.org [blog.addgene.org]
- 7. researchgate.net [researchgate.net]
- 8. Cryo Electron Microscopy: Principle, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 9. Super-Resolution Imaging of G Protein-Coupled Receptors Using Ground State Depletion Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The quest for high-resolution G protein-coupled receptor–G protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Critical importance of appropriate fixation conditions for faithful imaging of receptor microclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nichd.nih.gov [nichd.nih.gov]
- 14. Factors Influencing Chemical Fixation, Formaldehyde & Glutaraldehyde [leicabiosystems.com]
- 15. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunocytochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. bma.ch [bma.ch]
- 18. Immunocytochemistry Troubleshooting: ICC Help & Common Problems | Bio-Techne [bio-techne.com]
- 19. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Immunohistochemistry Frozen Troubleshooting: IHC-Fr Help: Novus Biologicals [novusbio.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Quantifying PGD2 Ethanolamide in Plasma
Welcome to the technical support center for the quantification of Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA) in plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the analysis of this lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What is PGD2 ethanolamide and why is it difficult to quantify in plasma?
Prostaglandin D2 ethanolamide (PGD2-EA), also known as prostamide D2, is a bioactive lipid formed from the metabolism of anandamide (B1667382) by the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its quantification in plasma is challenging due to several factors:
-
Low Endogenous Concentrations: PGD2-EA is typically present at very low levels in biological matrices, requiring highly sensitive analytical methods.
-
Chemical Instability: Prostaglandins (B1171923), in general, are susceptible to degradation. PGD2, the precursor acid to PGD2-EA, is known to be unstable in plasma, and PGD2-EA is also prone to dehydration to various J-series prostaglandin ethanolamides.[3][4]
-
Matrix Effects: Plasma is a complex matrix containing abundant proteins, phospholipids, and salts that can interfere with the ionization of PGD2-EA in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[5][6]
-
Isomeric Interference: PGD2-EA has isomers, such as PGE2 ethanolamide, which have the same mass and similar fragmentation patterns, necessitating effective chromatographic separation for accurate measurement.[4]
Q2: What is the recommended analytical method for PGD2-EA quantification in plasma?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of PGD2-EA in plasma.[4][7] This technique offers high selectivity through the use of multiple reaction monitoring (MRM) and can distinguish PGD2-EA from other closely related lipids. The use of a stable isotope-labeled internal standard, such as PGD2-EA-d4, is crucial for correcting for matrix effects and variability during sample preparation.[1][8][9]
Q3: How should plasma samples be collected and stored to ensure the stability of PGD2-EA?
Proper sample handling is critical to prevent the degradation of PGD2-EA. The following steps are recommended:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately after collection, add a cyclooxygenase inhibitor, such as indomethacin, to prevent the artificial formation of prostaglandins.
-
Separate plasma by centrifugation at 4°C as soon as possible.[10]
-
Store plasma samples at -80°C until analysis to minimize degradation.[4][10]
-
Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Low or No Analyte Signal
Problem: I am not detecting a signal for PGD2-EA or the signal is very weak.
| Possible Cause | Troubleshooting Step |
| Analyte Degradation | Ensure proper sample collection and storage procedures were followed. Prepare fresh standards and quality control (QC) samples. Minimize the time samples are at room temperature during preparation. |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) protocol. Ensure the C18 cartridge is properly conditioned and equilibrated. Test different elution solvents (e.g., ethyl acetate (B1210297), methyl formate, methanol).[11][12] |
| Suboptimal MS Parameters | Infuse a standard solution of PGD2-EA to optimize the precursor and product ion masses (MRM transitions), collision energy, and other source parameters. Consider using both positive and negative ionization modes to determine the most sensitive polarity. |
| Matrix-Induced Ion Suppression | Perform a post-column infusion experiment to identify regions of ion suppression.[6][13] Improve sample cleanup by optimizing the SPE wash steps or using a different sample preparation technique like liquid-liquid extraction (LLE).[14] Adjust the chromatographic method to separate PGD2-EA from co-eluting phospholipids.[6] |
Poor Peak Shape and Inconsistent Retention Time
Problem: The chromatographic peak for PGD2-EA is broad, tailing, or the retention time is shifting between injections.
| Possible Cause | Troubleshooting Step |
| Column Contamination | Wash the column with a strong solvent mixture (e.g., isopropanol/acetonitrile). If the problem persists, replace the analytical column and guard column. |
| Incompatible Reconstitution Solvent | Ensure the dried extract is reconstituted in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion. |
| Suboptimal Chromatography | Optimize the mobile phase composition and gradient profile. Ensure the pH of the mobile phase is appropriate for the analyte. For prostaglandins, acidic modifiers like formic acid are commonly used.[15] |
High Variability in Results
Problem: I am observing high variability (%CV) between replicate measurements or across different samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the entire sample preparation workflow, including pipetting, vortexing, and evaporation steps. The use of an automated liquid handler can improve reproducibility. |
| Variable Matrix Effects | The use of a stable isotope-labeled internal standard (SIL-IS) like PGD2-EA-d4 is essential to compensate for sample-to-sample variations in matrix effects and recovery.[1][8][9] The SIL-IS should be added at the very beginning of the sample preparation process. |
| Analyte Instability | Keep samples on ice or at 4°C throughout the preparation process. Process samples in small batches to minimize the time they are left at room temperature. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline adapted from methods for other prostaglandins and should be optimized for PGD2-EA.[9][12]
-
Sample Thawing and Spiking: Thaw frozen plasma samples on ice. To 500 µL of plasma, add 10 µL of PGD2-EA-d4 internal standard working solution (concentration should be optimized based on expected endogenous levels). Vortex briefly.
-
Protein Precipitation and Acidification: Add 1.5 mL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins. Vortex vigorously for 30 seconds. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and acidify to pH ~3.5 with 1% formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of water containing 0.1% formic acid to remove polar impurities. Follow with a wash of 5 mL of hexane (B92381) to remove non-polar lipids.
-
Elution: Elute PGD2-EA and the internal standard with 5 mL of ethyl acetate or methyl formate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis
These are starting parameters and require optimization for your specific instrumentation.
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient from 20% B to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Injection Volume: 10 µL
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Suggested MRM Transitions (to be optimized):
-
PGD2-EA: Precursor ion [M+H]+ m/z 396 -> Product ions (e.g., m/z 378, 360, 299, 62)
-
PGD2-EA-d4: Precursor ion [M+H]+ m/z 400 -> Corresponding product ions.
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Quantitative Data Summary
The following tables provide representative data for the analysis of related prostaglandins in plasma, which can serve as a benchmark for the development of a PGD2-EA assay.
Table 1: Representative LC-MS/MS Method Performance for Prostaglandins in Plasma
| Parameter | PGD2[4] | PGE1[16] | 8-iso-PGF2α[14] |
| LLOQ | 100 pg/mL | 50 pg/mL | 0.1 µg/L (100 pg/mL) |
| Linearity (r²) | >0.999 | >0.99 | >0.996 |
| Precision (%CV) | <5% | <18% | <7% |
| Accuracy | Not Reported | Not Reported | 90.4% - 113.9% |
Table 2: Representative Recovery and Matrix Effect Data for Prostaglandins in Plasma
| Analyte | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| PGD2 | 77.0 ± 3.0 | Not Reported | [4] |
| PGE1 | 63.5 ± 2.0 | Not Reported | [16] |
| 8-iso-PGF2α | >90% (implied) | 86.0 - 108.3 | [14] |
Visualizations
Biosynthesis of this compound
Caption: Biosynthesis of this compound from Anandamide via the COX-2 pathway.
General Experimental Workflow
Caption: General workflow for the quantification of PGD2-EA in plasma samples.
Troubleshooting Logic for Low Signal
Caption: A logical workflow for troubleshooting low signal intensity issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis of prostaglandin E2 ethanolamide from anandamide by cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of prostaglandin E1 in plasma with picogram per millilitre sensitivity by double antibody extraction and column switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving recovery of PGD2 ethanolamide from tissue homogenates
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Prostaglandin (B15479496) D2 (PGD2) ethanolamide from tissue homogenates.
Troubleshooting Guide: Low Recovery of PGD2 Ethanolamide
Low or inconsistent recovery is a common issue in the extraction of lipid mediators like this compound. The following sections address potential causes and solutions for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) protocols.
Issue: Low recovery with Liquid-Liquid Extraction (LLE)
Possible Cause 1: Suboptimal pH of the aqueous phase.
Prostaglandins (B1171923) and their derivatives are acidic lipids. To ensure they are in their neutral, less polar form for efficient extraction into an organic solvent, the pH of the tissue homogenate (the aqueous phase) must be acidic.
-
Solution: Adjust the pH of the homogenate to approximately 3-4 using an acid like formic acid, citric acid, or hydrochloric acid before adding the organic extraction solvent.[1] This protonates the molecule, increasing its partitioning into the organic phase.
Possible Cause 2: Inappropriate organic solvent selection.
The choice of organic solvent is critical for selectively extracting the analyte of interest from a complex biological matrix.
-
Solution: Use a water-immiscible organic solvent with a polarity similar to this compound. A mixture of a nonpolar and a slightly more polar solvent, such as hexane (B92381) and ethyl acetate (B1210297) (often in a 1:1, v/v ratio), is frequently effective.[1][2] Performing two or three extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.[1]
Possible Cause 3: Analyte remaining in the aqueous phase.
High salt concentration in the aqueous phase can decrease the solubility of organic molecules, driving them into the organic phase.
-
Solution: Employ a "salting out" technique by adding a salt, such as sodium chloride, to the aqueous phase.[1] This can significantly improve the partitioning of this compound into the organic solvent.
Possible Cause 4: Degradation of this compound.
PGD2 and its derivatives can be unstable and susceptible to degradation, especially during sample processing.[2]
-
Solution: Add an antioxidant, such as butylated hydroxytoluene (BHT), to the sample before extraction to prevent free radical-catalyzed peroxidation.[2] It is also crucial to keep samples on ice and process them quickly. For PGD2, sample handling should not exceed 8 hours, and long-term storage should be at -80°C.[2]
Possible Cause 5: Adsorption to labware.
Prostaglandins are known to adsorb to glass surfaces, leading to significant loss of the analyte.
-
Solution: Use polypropylene (B1209903) tubes or silanized glassware for all sample collection, storage, and extraction steps to minimize non-specific binding.[1][3]
Issue: Low recovery with Solid-Phase Extraction (SPE)
Possible Cause 1: Incorrect sample pH before loading.
For reversed-phase SPE (e.g., C18), the analyte must be retained on the column. This requires the analyte to be in its less polar, protonated form.
-
Solution: Acidify the tissue homogenate to a pH of 3-4 before loading it onto the SPE cartridge.[1] Including 1% formic acid in the sample has been shown to increase recoveries of prostaglandins from biological matrices to ≥90%.[4]
Possible Cause 2: Inefficient binding to the SPE sorbent.
Proper conditioning of the SPE cartridge and appropriate sample loading are essential for analyte retention.
-
Solution:
-
Conditioning: Properly condition the cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by acidified water.
-
Loading: Load the acidified sample slowly and consistently to ensure uniform binding to the sorbent.[1]
-
Possible Cause 3: Analyte loss during the wash step.
The wash step is intended to remove polar interferences, but an overly strong wash solvent can prematurely elute the analyte of interest.
-
Solution: Use a weak organic wash solvent, such as 5-10% methanol in acidified water, to remove interferences without eluting the this compound.[1]
Possible Cause 4: Incomplete elution from the SPE cartridge.
The elution solvent must be strong enough to desorb the analyte from the sorbent completely.
-
Solution: Use a strong organic solvent like methanol, acetonitrile, or ethyl acetate for elution.[1] Ensure a sufficient volume is used to desorb the analyte from the sorbent completely.
Frequently Asked Questions (FAQs)
Q1: What are typical recovery rates for prostaglandin ethanolamides?
While data for this compound is limited, recovery rates for the closely related PGD2 and PGE2 can serve as a benchmark. With optimized methods, average recoveries can be around 77% for PGD2 and 92% for PGE2.[2] Some advanced one-step extraction protocols report recoveries of up to 95% for prostaglandins from brain tissue.[3]
Q2: How can I prevent the degradation of this compound during sample preparation?
PGD2 is known to be less stable than other prostaglandins.[2] To minimize degradation:
-
Add antioxidants like BHT to your samples.[2]
-
Work quickly and keep samples on ice or at 4°C throughout the extraction process.
-
For long-term storage, samples should be kept at -80°C.[2]
-
PGD2 has been found to degrade significantly after 8 hours at room temperature.[2]
Q3: Does the type of tissue homogenizer affect recovery?
While the specific type of homogenizer may have some effect, ensuring complete homogenization is the most critical factor. For brain tissue, pulverizing the tissue under liquid nitrogen before homogenization has been used effectively.[3] The key is to achieve a uniform consistency that allows for efficient extraction.
Q4: Can I use the same extraction protocol for different tissues?
While the general principles apply, the protocol may need to be optimized for different tissues due to variations in lipid content and other matrix components. Biological matrix components can interfere with extraction in a tissue-specific manner.[4] It is advisable to validate the extraction efficiency for each new tissue type.
Quantitative Data Summary
The following tables summarize recovery data for related prostaglandins from various studies, which can be used as a reference for optimizing this compound extraction.
| Analyte | Extraction Method | Matrix | Average Recovery (%) | Reference |
| PGE2 | Liquid-Liquid Extraction | Cell Supernatants | 92.0 ± 4.9 | [2] |
| PGD2 | Liquid-Liquid Extraction | Cell Supernatants | 77.0 ± 3.0 | [2] |
| Prostaglandins | One-Step Methanol Extraction | Brain Tissue | Up to 95 | [3] |
| PGE2, PGF2α & Metabolites | Solid-Phase Extraction | Urine, Plasma, Tissue Homogenate | ≥90 (with 1% formic acid) | [4] |
| General Prostaglandins | Ethyl Acetate Extraction | Various Tissues | ~60 | [5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods used for PGE2 and PGD2 extraction.[2]
-
Homogenization: Homogenize the tissue sample in an appropriate buffer on ice.
-
Spiking: Add an internal standard (e.g., deuterated this compound) to the homogenate.
-
Acidification & Antioxidant: Add an antioxidant (e.g., 10% BHT) and acidify the homogenate to pH 3-4 with 1M citric acid or formic acid.[2]
-
Extraction: Add 2-3 volumes of an extraction solvent (e.g., hexane:ethyl acetate, 1:1, v/v). Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge at 2,500 x g for 10 minutes at 4°C to separate the phases.[6]
-
Collection: Carefully transfer the upper organic phase to a clean polypropylene tube.
-
Repeat Extraction: Repeat the extraction step (steps 4-6) on the remaining aqueous phase two more times, combining the organic phases.[2]
-
Drying: Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/buffer mixture) for analysis (e.g., LC-MS/MS).[2]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general procedure based on methods optimized for prostaglandins.[1][4]
-
Homogenization & Spiking: Homogenize tissue and add an internal standard as in the LLE protocol.
-
Acidification: Acidify the homogenate to pH 3-4 with an acid such as formic acid (to a final concentration of ~1%).[4]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified water (pH 3-4) through it.
-
Sample Loading: Load the acidified homogenate onto the conditioned cartridge at a slow, steady rate.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in acidified water) to remove polar impurities.[1]
-
Elution: Elute the this compound from the cartridge with a strong organic solvent such as methanol or acetonitrile.
-
Drying & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction and purification of prostaglandins and thromboxane from biological samples for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to increase the signal-to-noise ratio in PGD2-EA electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their electrophysiological recordings when studying Prostaglandin D2-Ethanolamide (PGD2-EA).
Frequently Asked Questions (FAQs)
Q1: What is PGD2-EA and why is it studied using electrophysiology?
A1: PGD2-EA (Prostaglandin D2-Ethanolamide) is an ethanolamide conjugate of Prostaglandin D2. It is investigated in electrophysiology to understand its effects on the electrical properties of cells, particularly its modulation of ion channels. Research suggests that PGD2-EA's biological activity may be mediated through its metabolite, 15-deoxy-Δ12,14-prostaglandin J2-EA (15d-PGJ2-EA), which can induce oxidative stress within cells. This oxidative stress can, in turn, alter the function of various ion channels, making electrophysiological techniques essential for characterizing its mechanism of action.
Q2: What are the primary challenges when performing electrophysiology with lipid-soluble compounds like PGD2-EA?
A2: The main challenges include:
-
Solubility and Vehicle Effects: PGD2-EA is lipid-soluble and often requires a solvent like DMSO for stock solutions. It is crucial to use a final solvent concentration that does not affect cell health or ion channel function (typically <0.1%). A vehicle control experiment is mandatory to distinguish the effects of PGD2-EA from those of the solvent.
-
Micelle Formation: At higher concentrations, lipid-soluble molecules can form micelles, which can alter the effective concentration of the compound and potentially affect the cell membrane integrity.
-
Non-specific Binding: Lipids can stick to the perfusion tubing and recording chamber, leading to inaccuracies in the applied concentration and slow washout times.
-
Membrane Instability: High concentrations of lipids can disrupt the cell membrane, making it difficult to obtain and maintain a high-resistance seal.
Q3: What is the most critical factor for achieving a high signal-to-noise ratio in patch-clamp recordings?
A3: The formation of a high-resistance "giga-ohm" seal (GΩ seal) between the patch pipette and the cell membrane is paramount.[1] A tight seal of 1 GΩ or higher minimizes current leakage, ensuring that the recorded current originates from the ion channels in the patched membrane.[1] This high resistance is also crucial for reducing the background current noise.[2]
Troubleshooting Guides
Issue 1: High Levels of 60/50 Hz Noise (Mains Hum)
Q: My recording is contaminated with a persistent, sinusoidal noise at 60 Hz (or 50 Hz). How can I eliminate this?
A: This is the most common type of noise in electrophysiology and originates from the alternating current (AC) power lines in the building. Here’s a systematic approach to troubleshoot and resolve it:
-
Check Your Faraday Cage: Ensure your setup is enclosed in a properly grounded Faraday cage. The cage acts as a shield against external electromagnetic fields. Check for any openings or loose connections in the cage's grounding wire.
-
Verify Single-Point Grounding: All equipment in your rig (amplifier, microscope, manipulators, perfusion system, etc.) should be connected to a single, common ground point to avoid ground loops.[3] A "star" grounding configuration, where each component has a direct line to the central ground, is ideal.
-
Identify the Source: Systematically unplug each piece of electrical equipment in the vicinity of your rig one by one. If the noise disappears when a particular device is unplugged, you have found the source. Try moving it further away or plugging it into a different circuit. Common culprits include centrifuges, vortexers, and computer monitors.[3]
-
Examine the Bath Ground: Ensure your bath ground (reference) electrode is made of a stable material (like Ag/AgCl), is properly chlorided, and is making good contact with the bath solution.
-
Perfusion System: Check for any ungrounded metal components in your perfusion system that may be acting as an antenna.
Issue 2: Unstable Baseline and Drifting Recordings
Q: The baseline of my recording is drifting, making it difficult to measure small currents. What could be the cause?
A: Baseline drift can have several origins, both mechanical and chemical.
-
Pipette Drift: Ensure your micromanipulator is securely fastened and that there is no slow drift of the patch pipette. Allow the pipette to sit in the bath for a few minutes before approaching a cell to allow for thermal equilibration.
-
Solution Exchange: Incomplete or slow solution exchange in the recording chamber can cause gradual changes in ionic concentrations, leading to baseline drift. Ensure your perfusion system provides a constant and complete exchange of the bath solution.
-
Reference Electrode: An unstable reference electrode can be a major source of drift. Ensure the junction potential is stable and that the electrode is not clogged.
-
Cell Health: An unhealthy or dying cell will have an unstable resting membrane potential, leading to a drifting baseline. Only patch onto healthy-looking cells.[4]
-
Osmolarity: Ensure the osmolarity of your internal and external solutions are appropriately matched. A general guideline is to have the internal solution around 10 mOsm lower than the external solution.[4]
Issue 3: High-Frequency Noise ("Fuzz") in the Recording
Q: My recording is noisy with high-frequency "fuzz," obscuring small, fast events. What can I do?
A: High-frequency noise often originates from digital equipment or improper filtering.
-
Isolate Digital Devices: Computers, monitors, and even some light sources can introduce high-frequency noise. Move these as far away from the headstage as possible.
-
Check Pipette Holder and Headstage: A dirty or corroded pipette holder can be a significant source of noise. Clean it regularly. Ensure a solid connection between the pipette holder and the headstage.
-
Reduce Pipette Capacitance: The capacitance of the glass pipette can act as an antenna for high-frequency noise.
-
Use thick-walled borosilicate glass.
-
Coat the pipette with a hydrophobic substance like Sylgard® to within a few hundred micrometers of the tip. This increases the effective wall thickness and prevents solution from creeping up the pipette.
-
Keep the bath level as low as possible to minimize the immersion of the pipette.
-
-
Amplifier Settings: Use the built-in low-pass filter on your amplifier to cut out frequencies above your signal of interest. Be cautious not to set the filter too low, as this can distort your signal.
Data Presentation: The Impact of Noise Reduction Strategies
The following table summarizes the quantitative impact of various noise reduction techniques on the signal-to-noise ratio (SNR) in electrophysiological recordings.
| Strategy | Parameter Measured | Improvement | Source |
| Faraday Cage | Attenuation of Mains Hum | 40 dB | [5] |
| Novel Recording System | Noise Spectral Power (49-51 Hz) | 6.1 ± 6.2 times lower than control | [4] |
| High-Resistance Seal | Standard Deviation of Current Noise (1 kHz bandwidth) | 0.4 pA (100 MΩ seal) vs. 0.04 pA (10 GΩ seal) | [2] |
| Signal Averaging | Signal-to-Noise Ratio (SNR) | Proportional to the square root of the number of trials | [6] |
| Self-Supervised Deep Learning (CellMincer) | Signal-to-Noise Ratio (SNR) Gain | 0.5–2.9 dB over existing methods | [7] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording to Investigate PGD2-EA Effects
This protocol outlines the key steps for performing whole-cell patch-clamp recordings to study the effects of PGD2-EA on ion channels.
1. Preparation of Solutions:
-
External (ACSF) and Internal Solutions: Prepare standard artificial cerebrospinal fluid (ACSF) and internal pipette solutions appropriate for the cell type and ion channels being studied. Filter all solutions with a 0.22 µm filter before use.[8]
-
PGD2-EA Stock Solution: Due to its lipid nature, dissolve PGD2-EA in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to make a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or below to prevent degradation.
-
Working Solution and Vehicle Control: On the day of the experiment, dilute the PGD2-EA stock solution into the ACSF to the desired final concentrations. Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of PGD2-EA used. This is critical to ensure that any observed effects are due to PGD2-EA and not the solvent.[9]
2. Pipette Preparation and Seal Formation:
-
Pull patch pipettes from thick-walled borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[9]
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Apply positive pressure to the pipette before entering the bath to keep the tip clean.
-
Approach the target cell and, upon gentle contact, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.[8]
3. Whole-Cell Configuration and Data Acquisition:
-
After achieving a stable GΩ seal, apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.[8]
-
Allow the cell to stabilize for a few minutes before starting the recording protocol.
-
In voltage-clamp mode, hold the cell at a potential that minimizes tonic channel activity (e.g., -60 mV or -70 mV).[10]
-
Acquire a stable baseline recording in ACSF before applying the vehicle control.
-
After washing out the vehicle, apply different concentrations of PGD2-EA, allowing sufficient time for the effect to reach a steady state.
-
Perform a final washout with ACSF to check for reversibility of the effect.
Visualizations
PGD2-EA Signaling Pathway
The following diagram illustrates the proposed signaling pathway for PGD2-EA, which may involve both receptor-dependent and -independent mechanisms, the latter being mediated by its metabolite 15d-PGJ2-EA and the subsequent induction of oxidative stress.
Caption: Proposed signaling pathways of PGD2-EA.
Experimental Workflow for PGD2-EA Electrophysiology
This diagram outlines the logical flow of an electrophysiology experiment designed to test the effects of PGD2-EA.
Caption: Workflow for PGD2-EA electrophysiology experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. ahajournals.org [ahajournals.org]
- 4. Decreased Noise Using a Novel Electrophysiology Recording System | ECR Journal [ecrjournal.com]
- 5. Modifications of human cardiac sodium channel gating by UVA light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal Amplification and Noise Reduction in Electrophysiology Data [labx.com]
- 7. Robust self-supervised denoising of voltage imaging data using CellMincer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Selecting the appropriate vehicle for in vivo administration of PGD2 ethanolamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the appropriate vehicle selection and in vivo administration of Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA).
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of PGD2 ethanolamide?
A1: this compound is a lipid-based compound with limited aqueous solubility. Therefore, a co-solvent approach is recommended for in vivo administration. The compound should first be dissolved in a small amount of an organic solvent, such as ethanol (B145695) or DMSO, to create a stock solution. This stock solution is then further diluted with a sterile aqueous buffer, like phosphate-buffered saline (PBS) or isotonic saline, to the final desired concentration immediately before administration. It is crucial to minimize the final concentration of the organic solvent to avoid potential physiological effects.[1]
Q2: What are the solubility limits of this compound in common solvents?
A2: The approximate solubility of this compound in various solvents is summarized in the table below.
| Solvent | Approximate Solubility |
| Ethanol | 12.5 mg/mL |
| DMSO | 8.3 mg/mL |
| DMF | 8.3 mg/mL |
| PBS (pH 7.2) | 2.5 mg/mL |
| Data sourced from Cayman Chemical product information.[1] |
Q3: How should this compound be stored?
A3: this compound is typically supplied as a solution in an organic solvent (e.g., ethanol) and should be stored at -20°C for long-term stability. Aqueous solutions of this compound are not recommended for storage for more than one day due to the potential for degradation.[2][3]
Q4: Is this compound stable in aqueous solutions?
A4: Prostaglandins (B1171923), in general, can be unstable in aqueous solutions, particularly at a pH greater than 7.4.[3] While specific stability data for this compound in various aqueous buffers is limited, it is best practice to prepare aqueous dilutions fresh on the day of the experiment and avoid long-term storage. PGD2, a related compound, is known to be relatively unstable in cell culture media at room temperature and degrades significantly when stored at -20°C for extended periods.[4]
Q5: What is the primary mechanism of action for this compound?
A5: Current research suggests that the biological effects of this compound, particularly its ability to induce apoptosis, are independent of the traditional prostaglandin D2 receptors, DP1 and DP2.[2] Instead, PGD2-EA is metabolized to J-series prostaglandins, such as 15-deoxy-Δ12,14-PGJ2-EA (15d-PGJ2-EA).[2] The cytotoxic effects are believed to be mediated by these metabolites, which can induce oxidative and endoplasmic reticulum (ER) stress.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of the organic stock solution into aqueous buffer. | The aqueous solubility limit of this compound has been exceeded. | - Decrease the final concentration: The most effective solution is to lower the final concentration of PGD2-EA in the aqueous vehicle. - Optimize the co-solvent ratio: Ensure the final concentration of the organic solvent (ethanol or DMSO) is as low as possible while maintaining solubility. Ideally, it should be less than 1% of the total injection volume. - Gentle warming and sonication: Briefly warming the solution to 37°C or gentle sonication can help to redissolve small amounts of precipitate. However, prolonged heating should be avoided to prevent degradation. - Use of a different vehicle: Consider alternative vehicle formulations, such as those containing a small percentage of Tween-80 or PEG300, which can improve the solubility of lipophilic compounds. |
| Inconsistent or unexpected in vivo results. | Compound degradation: this compound may have degraded due to improper storage or handling of the aqueous solution. Vehicle-induced effects: The organic solvent in the vehicle may be causing physiological effects at higher concentrations. Rapid metabolism: this compound may be rapidly metabolized in vivo, leading to a short half-life. | - Prepare fresh solutions: Always prepare the final aqueous dilution of PGD2-EA immediately before injection. - Include a vehicle control group: Always include a control group that receives the vehicle alone (containing the same concentration of organic solvent) to account for any solvent-induced effects. - Consider the route and frequency of administration: The pharmacokinetic profile of PGD2-EA should be considered when designing the dosing regimen. More frequent administration or a different route may be necessary to achieve the desired biological effect. |
| Difficulty dissolving the initial this compound solid. | The compound may not be readily soluble directly in the chosen solvent at the desired concentration. | - Ensure the correct solvent is being used: Refer to the solubility table to select an appropriate organic solvent (ethanol, DMSO, or DMF). - Use gentle warming or sonication: As with redissolving precipitates, gentle warming and sonication can aid in the initial dissolution of the solid compound. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
-
Prepare the Stock Solution:
-
Allow the vial of this compound (typically in ethanol) to warm to room temperature.
-
If starting from a solid, dissolve the required amount of this compound in anhydrous ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.
-
-
Prepare the Vehicle Control:
-
Prepare a vehicle solution with the same final concentration of ethanol as will be in the final drug solution (e.g., 1% ethanol in sterile PBS).
-
-
Prepare the Final Dosing Solution:
-
Immediately before injection, dilute the this compound stock solution with sterile PBS (pH 7.2) to the desired final concentration.
-
For example, to prepare 1 mL of a 100 µg/mL solution with 1% ethanol:
-
Take 10 µL of the 10 mg/mL this compound stock solution in ethanol.
-
Add it to 990 µL of sterile PBS (pH 7.2).
-
Vortex briefly to ensure a homogenous solution.
-
-
-
Administration:
-
Administer the freshly prepared solution to the experimental animals via intraperitoneal injection at the desired dosage.
-
Protocol 2: Preparation of this compound for Subcutaneous (s.c.) Injection
-
Prepare the Stock Solution:
-
Dissolve the required amount of this compound in a minimal volume of DMSO (e.g., to make a 10 mg/mL stock solution).
-
-
Prepare the Vehicle Control:
-
Prepare a vehicle solution with the same final concentration of DMSO as the final drug solution (e.g., 5% DMSO in sterile saline).
-
-
Prepare the Final Dosing Solution:
-
On the day of the experiment, dilute the this compound stock solution with sterile saline to the final concentration.
-
For example, to prepare 1 mL of a 50 µg/mL solution with 5% DMSO:
-
Take 5 µL of the 10 mg/mL this compound stock solution in DMSO.
-
Add it to 995 µL of sterile saline.
-
Mix thoroughly.
-
-
-
Administration:
-
Administer the solution subcutaneously to the animals according to the experimental design.
-
Signaling Pathways and Experimental Workflows
The biological activity of this compound is thought to be mediated through its conversion to 15d-PGJ2-EA, which then initiates downstream signaling cascades leading to cellular stress and apoptosis.
The following workflow outlines the key steps for successfully preparing and administering this compound in vivo.
References
- 1. Prostaglandin E2 induces fibroblast apoptosis by modulating multiple survival pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Apoptotic Pathways Induced by PGD2 Ethanolamide and PGD2
For Immediate Release
This guide provides a detailed comparison of the apoptotic pathways initiated by Prostaglandin D2 (PGD2) ethanolamide and its parent compound, Prostaglandin D2 (PGD2). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct and overlapping mechanisms of these two lipid signaling molecules in inducing programmed cell death.
Executive Summary
Prostaglandin D2 (PGD2) and its ethanolamide derivative (PGD2-EA) are both capable of inducing apoptosis in various cell types, particularly cancer cells. However, their mechanisms of action diverge significantly. PGD2-EA primarily triggers apoptosis through the induction of oxidative and endoplasmic reticulum (ER) stress, a pathway largely independent of classical prostanoid receptors. In contrast, PGD2-induced apoptosis is more pleiotropic, exhibiting both receptor-dependent and receptor-independent mechanisms that are highly cell-type specific. Often, the apoptotic activity of PGD2 is mediated by its downstream metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2).
Comparative Data on Apoptotic Pathways
The following table summarizes the key characteristics of the apoptotic pathways induced by PGD2 ethanolamide and PGD2.
| Feature | This compound (PGD2-EA) | Prostaglandin D2 (PGD2) |
| Primary Mechanism | Induction of oxidative and endoplasmic reticulum (ER) stress.[1] | Primarily through the intrinsic (mitochondrial) pathway; can be receptor-dependent or -independent.[2][3] |
| Receptor Dependency | Independent of DP1, DP2, and PPARγ receptors.[1] | Variable: Can be independent of DP1 and DP2 (e.g., in A549 lung cancer cells) or dependent on CRTH2/DP2 (e.g., in human osteoclasts).[2][3] May involve PPAR-γ in some transformed T cells.[4] |
| Role of Metabolites | Cytotoxicity is likely mediated by its metabolite, 15dPGJ2-EA.[1] | Apoptotic effects are often mediated by its metabolite, 15d-PGJ2.[2][4] |
| Key Downstream Events | Inhibition of glutathione (B108866) and thioredoxin antioxidant activity.[1] Activation of ER stress and apoptosis.[1] | Caspase activation.[2] In CRTH2-dependent pathways, involves modulation of ERK1/2 and Akt signaling.[3] |
| Cell-Type Specificity | Demonstrated in melanoma and non-melanoma skin cancer cells.[1] | Observed in a wide range of cells including non-small cell lung carcinoma, colorectal cancer cells, leukemia cells, human osteoclasts, and transformed T lymphocytes.[2][3][4] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct apoptotic signaling pathways of this compound and PGD2.
Caption: Apoptotic pathway of this compound.
Caption: Apoptotic pathways of PGD2.
Detailed Experimental Protocols
This section outlines the general methodologies employed in the studies referenced, providing a framework for the experimental investigation of PGD2-EA- and PGD2-induced apoptosis.
Cell Culture and Treatment
-
Cell Lines: Human non-small cell lung carcinoma (A549), melanoma, and non-melanoma skin cancer cells are commonly used.
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound or PGD2 (and their respective metabolites) are dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and added to the cell culture medium at various concentrations for specified time periods.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[5]
-
Caspase Activity Assays: Fluorogenic or colorimetric assays are used to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
Western Blot Analysis
-
Protein Extraction: Whole-cell lysates are prepared from treated and untreated cells.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Membranes are incubated with primary antibodies against proteins of interest (e.g., cleaved caspases, PARP, Bcl-2 family members, ER stress markers, p-ERK, p-Akt) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Measurement of Oxidative Stress
-
Intracellular Reactive Oxygen Species (ROS) Detection: Cellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Glutathione (GSH) and Thioredoxin (Trx) Activity Assays: Commercially available kits are used to measure the levels of reduced and oxidized glutathione and the activity of thioredoxin reductase.
Conclusion
This compound and PGD2 represent two related lipid mediators with distinct pro-apoptotic properties. PGD2-EA acts through a receptor-independent mechanism involving the induction of cellular stress. In contrast, PGD2's apoptotic effects are more versatile, utilizing both receptor-dependent and -independent pathways that are often mediated by its metabolite, 15d-PGJ2. Understanding these differences is crucial for the targeted development of novel therapeutics aimed at modulating apoptosis in diseases such as cancer. Further research, including direct comparative studies with quantitative analysis, will be invaluable in fully elucidating the therapeutic potential of these compounds.
References
- 1. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in non-small cell lung carcinoma A549 cells by PGD₂ metabolite, 15d-PGJ₂ [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D(2) induces apoptosis of human osteoclasts through ERK1/2 and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2, its metabolite 15‐d‐PGJ2, and peroxisome proliferator activated receptor‐γ agonists induce apoptosis in transformed, but not normal, human T lineage cells | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Potency Showdown: PGD2 Ethanolamide vs. its Metabolite 15d-PGJ2-EA
This guide provides a detailed comparison of the two compounds, summarizing available quantitative data, outlining key experimental protocols, and illustrating the relevant signaling pathways for researchers, scientists, and drug development professionals.
At a Glance: Potency Comparison
While direct comparative studies providing IC₅₀ or EC₅₀ values for both PGD₂-EA and 15d-PGJ₂-EA are limited in the public domain, the metabolic relationship is a strong indicator of their relative potency. PGD₂-EA undergoes dehydration to form PGJ₂-EA and its subsequent isomers, culminating in the formation of 15d-PGJ₂-EA. Research has shown that the biological activity of PGD₂-EA, specifically its ability to induce apoptosis in skin cancer cells, is dependent on this conversion to 15d-PGJ₂-EA.[1] This suggests that 15d-PGJ₂-EA is the primary effector molecule and, therefore, the more potent of the two in this biological context.
To provide a quantitative perspective on the potency of the active metabolite, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for the parent compound, 15d-PGJ₂, in various cancer cell lines. These values serve as a proxy for the expected potency of 15d-PGJ₂-EA.
| Cell Line | Cancer Type | Assay | IC₅₀ of 15d-PGJ₂ (µM) | Reference |
| 786-O | Renal Cell Carcinoma | Cell Viability | 1.41 ± 0.09 | [2][3] |
| Caki-2 | Renal Cell Carcinoma | Cell Viability | 6.45 ± 0.26 | [2][3] |
| ACHN | Renal Cell Carcinoma | Cell Viability | 3.21 ± 0.87 | [2][3] |
| ECV304 | Endothelial Cells | Apoptosis | Dose-dependent increase | [4] |
| HCT116, MDAMB231, DU145 | Colon, Breast, Prostate Cancer | Clonogenic Survival | Dose-dependent decrease | [5] |
The Metabolic Pathway: From PGD₂-EA to the Bioactive 15d-PGJ₂-EA
The conversion of PGD₂-EA to 15d-PGJ₂-EA is a spontaneous dehydration process. This metabolic cascade is crucial for the bioactivation of PGD₂-EA's apoptotic potential.
Signaling Pathways: The Mechanism of Action
The biological effects of 15d-PGJ₂-EA are believed to mirror those of its well-studied parent compound, 15d-PGJ₂. These effects are mediated through both receptor-dependent and receptor-independent pathways. A primary target is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression.[2][6][7][8][9][10][11][12] Additionally, 15d-PGJ₂ can interact with other signaling molecules, often leading to the induction of apoptosis and inhibition of inflammatory responses.[5][6][13][14]
References
- 1. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15d-Prostaglandin J2 activates peroxisome proliferator-activated receptor-gamma, promotes expression of catalase, and reduces inflammation, behavioral dysfunction, and neuronal loss after intracerebral hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15-Deoxy-Δ(12,14)-prostaglandin J2 Induces Vascular Endothelial Cell Apoptosis through the Sequential Activation of MAPKS and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 15-Deoxy-Δ12,14-prostaglandin J2 induces PPARγ- and p53-independent apoptosis in rabbit synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of 15-deoxy-delta12,14-PGJ2 and the ligation of PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 15-Deoxy-delta(12,14)-prostaglandin J(2) (15D-PGJ(2)), a peroxisome proliferator activated receptor gamma ligand, reduces tissue leukosequestration and mortality in endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin D2, its metabolite 15-d-PGJ2, and peroxisome proliferator activated receptor-γ agonists induce apoptosis in transformed, but not normal, human T lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
A Comparative Analysis of PGD2 Ethanolamide and PGE2 Ethanolamide in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) ethanolamide and prostaglandin E2 (PGE2) ethanolamide, also known as prostamides, are endogenous lipid mediators derived from the cyclooxygenase-2 (COX-2) metabolism of the endocannabinoid anandamide (B1667382) (arachidonoyl ethanolamide).[1] This origin distinguishes them from their classical prostaglandin counterparts, PGD2 and PGE2, which are synthesized from arachidonic acid. While prostaglandins (B1171923) have well-established, albeit complex, roles in inflammation, the specific functions of their ethanolamide derivatives are an emerging area of research. This guide provides an objective comparison of PGD2 ethanolamide and PGE2 ethanolamide in the context of inflammatory models, presenting available experimental data and highlighting their distinct pharmacological profiles.
Biosynthesis of this compound and PGE2 Ethanolamide
The synthesis of prostaglandin ethanolamides is initiated by the enzymatic oxygenation of anandamide by COX-2, an enzyme often upregulated during inflammatory conditions.[2][3] This process generates an unstable intermediate, PGH2 ethanolamide. Subsequently, specific prostaglandin synthases catalyze the conversion of PGH2 ethanolamide into different prostamides. PGD synthase converts it to this compound, while PGE synthase produces PGE2 ethanolamide, which is the major product of this pathway.[2][3] Notably, COX-1 does not effectively oxygenate anandamide to produce these compounds.[2][3]
Comparative Effects in Inflammatory Models
Direct comparative studies of this compound and PGE2 ethanolamide in inflammatory models are limited in the existing literature. However, by examining individual studies on each compound and their classical prostaglandin analogues, a comparative picture can be assembled.
PGE2 Ethanolamide: An Anti-Inflammatory Modulator
PGE2 ethanolamide has demonstrated clear anti-inflammatory properties, particularly in the context of cytokine production. Studies have shown that it can potently suppress the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human monocytes and in whole blood. This effect is believed to be mediated, at least in part, through the prostaglandin EP2 receptor, leading to an increase in intracellular cyclic AMP (cAMP).
| Compound | Model System | Parameter Measured | Observed Effect |
| PGE2 Ethanolamide | LPS-stimulated human whole blood, monocytes, and THP-1 cells | TNF-α production | Potent, concentration-dependent suppression.[1] |
| PGE2 Ethanolamide | Human neutrophils | Leukotriene B4 biosynthesis, superoxide (B77818) production, migration, antimicrobial peptide release | No significant inhibition observed. |
This compound: A Knowledge Gap in Inflammation
There is a notable lack of data on the specific effects of this compound in inflammatory models. However, the actions of its classical counterpart, PGD2, are well-documented and reveal a dual role in inflammation. PGD2 can be pro-inflammatory, primarily through the DP2 (CRTH2) receptor, by promoting the chemotaxis of Th2 cells, eosinophils, and basophils.[4] Conversely, it can exert anti-inflammatory and pro-resolution effects via the DP1 receptor by inhibiting the recruitment of neutrophils and dendritic cells.[5]
Interestingly, research on this compound in a non-inflammatory context has revealed a distinct mechanism of action. In skin cancer cells, this compound and its J-series metabolites induce apoptosis independently of DP1 and DP2 receptors, suggesting a novel signaling pathway for this prostamide.[6]
| Compound | Model System | Parameter Measured | Observed Effect |
| This compound | Melanoma and non-melanoma skin cancer cells | Apoptosis | Induction of apoptosis via oxidative and endoplasmic reticulum stress, independent of DP1/DP2 receptors.[6] |
| PGD2 (Classical) | LPS-induced acute lung injury in mice | Neutrophil migration | Attenuation via DP1 receptor signaling.[5] |
| PGD2 (Classical) | Human Th2 cells | Pro-inflammatory cytokine (IL-4, IL-5, IL-13) production | Upregulation via CRTH2 (DP2) receptor.[7] |
Signaling Pathways
The signaling pathways of classical prostaglandins are well-characterized and provide a framework for understanding the potential mechanisms of their ethanolamide derivatives.
PGE2 and PGE2 Ethanolamide Signaling
PGE2 signals through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The anti-inflammatory effects of PGE2 are often mediated by EP2 and EP4 receptors, which couple to Gs proteins, leading to adenylyl cyclase activation and increased cAMP levels. PGE2 ethanolamide has been shown to bind to all four EP receptors, albeit with lower affinity than PGE2.[2] Its suppression of TNF-α is consistent with signaling through the EP2/cAMP pathway.[1]
PGD2 and this compound Signaling
PGD2 exerts its dual effects through two receptors: DP1 and DP2 (CRTH2). DP1 receptor activation typically leads to Gs-mediated increases in cAMP, which is often associated with anti-inflammatory effects like the inhibition of neutrophil migration. In contrast, DP2 receptor activation couples to Gi, leading to a decrease in cAMP and an increase in intracellular calcium, promoting pro-inflammatory responses such as eosinophil chemotaxis.[4][5] The finding that this compound's cytotoxic effects are independent of these receptors suggests it may utilize a distinct, yet to be fully characterized, signaling pathway or act through non-receptor-mediated mechanisms.[6]
Experimental Protocols
Zymosan-Induced Peritonitis in Mice
This in vivo model is used to assess the acute inflammatory response, particularly leukocyte recruitment.
Protocol:
-
Induction: Administer an intraperitoneal (i.p.) injection of Zymosan A (e.g., 1 mg in sterile saline) to mice.
-
Treatment: Test compounds (this compound, PGE2 ethanolamide, or vehicle control) can be administered prior to or concurrently with the zymosan challenge.
-
Incubation: House the animals for a predetermined period (e.g., 4, 8, 12, or 24 hours) to allow for the development of the inflammatory response.
-
Peritoneal Lavage: Euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a known volume of sterile saline or PBS into the peritoneal cavity.
-
Cell Analysis: Collect the lavage fluid and determine the total number of leukocytes. Prepare cytospin slides for differential cell counting (e.g., neutrophils, macrophages) using a suitable stain like Diff-Quik.
-
Mediator Analysis: Centrifuge the lavage fluid and collect the supernatant to measure the levels of inflammatory mediators such as cytokines and chemokines using ELISA.
LPS-Induced Inflammation in Macrophage Cell Culture
This in vitro model is used to assess the direct effects of compounds on inflammatory cytokine production by immune cells.
Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages in appropriate culture medium.
-
Plating: Seed the cells in multi-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test compounds (this compound, PGE2 ethanolamide) or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Add lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells to induce an inflammatory response.
-
Incubation: Incubate the cells for a defined period (e.g., 6, 12, or 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant for the measurement of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Cell Viability: Assess cell viability using an appropriate assay (e.g., MTT or LDH assay) to rule out cytotoxic effects of the test compounds.
Conclusion and Future Directions
The available evidence suggests that PGE2 ethanolamide and this compound are not merely analogues of their classical prostaglandin counterparts but possess distinct pharmacological profiles. PGE2 ethanolamide exhibits anti-inflammatory activity by suppressing pro-inflammatory cytokine production, likely through EP2 receptor signaling. In contrast, the role of this compound in inflammation remains largely uncharacterized, although studies in other contexts point towards novel, DP receptor-independent mechanisms of action.
The dual pro- and anti-inflammatory roles of classical PGD2 and PGE2 underscore the complexity of prostanoid signaling. Whether their ethanolamide derivatives share this context-dependent duality is a critical question for future research. A significant gap in the literature is the lack of direct, side-by-side comparisons of these two prostamides in standardized inflammatory models. Such studies are essential to fully elucidate their relative potencies and therapeutic potential.
Furthermore, the potential existence of specific prostamide receptors remains an intriguing area of investigation. The identification and characterization of these receptors and their downstream signaling pathways will be pivotal in understanding the unique biological functions of this compound and PGE2 ethanolamide and could unveil novel targets for the development of anti-inflammatory therapeutics. Researchers in this field are encouraged to explore the effects of this compound on key inflammatory processes such as leukocyte migration and cytokine secretion, and to investigate the signaling mechanisms of both prostamides in various immune cell types.
References
- 1. Characterisation of the prostaglandin E2-ethanolamide suppression of tumour necrosis factor-α production in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the anandamide cyclooxygenase metabolite: prostaglandin E2 ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Immunobiology of Prostanoid Receptor Signaling in Connecting Innate and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory role of PGD2 in acute lung inflammation and therapeutic application of its signal enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinities: Prostaglandin D2 vs. Prostaglandin D2 Ethanolamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of Prostaglandin (B15479496) D2 (PGD2) and its ethanolamide derivative, PGD2 ethanolamide (PGD2-EA). The focus is on their interaction with the primary PGD2 receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This comparison is supported by experimental data to elucidate their distinct pharmacological profiles.
Prostaglandin D2 is a major cyclooxygenase (COX) metabolite of arachidonic acid and a key lipid mediator in various physiological and pathological processes, including allergy and inflammation[1][2]. Its biological effects are mediated through binding to and activation of the DP1 and DP2 receptors[1][3][4]. In stark contrast, this compound, a metabolite of the endocannabinoid anandamide, has been shown to be inactive at prostanoid receptors[5][6].
Comparative Receptor Binding Affinity
The following table summarizes the quantitative data for the binding affinity of PGD2 to human DP1 and DP2 (CRTH2) receptors.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Cell Type/System |
| Prostaglandin D2 (PGD2) | DP2 (CRTH2) | 2.4 ± 0.2 | Recombinant human CRTH2 in HEK293 cells |
| Prostaglandin D2 (PGD2) | DP2 (CRTH2) | 2.91 ± 0.29 (as DK-PGD2 metabolite) | Recombinant human CRTH2 in HEK293 cells[7] |
| Prostaglandin D2 (PGD2) | DP1 | Affinity for PGD2 is approximately eight times higher than for CRTH2 | Comparison of recombinant receptors[3][7] |
| Prostaglandin D2 Ethanolamide (PGD2-EA) | Prostanoid Receptors (including DP) | Inactive | Recombinant prostanoid receptors[5][6] |
Experimental Protocols
The binding affinity of these ligands is typically determined using a competitive radioligand binding assay. Below is a generalized protocol for such an experiment.
Competitive Radioligand Binding Assay
This method measures the ability of a test compound (e.g., PGD2 or PGD2-EA) to displace a radiolabeled ligand (e.g., [3H]PGD2) from its receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the recombinant human receptor (e.g., HEK293 cells expressing DP1 or CRTH2).
-
Radioligand: [3H]PGD2.
-
Unlabeled ligands: PGD2, PGD2-EA, and other competing compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand ([3H]PGD2), and varying concentrations of the unlabeled test compound is incubated to allow binding to reach equilibrium.
-
Separation: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
The differential binding affinities of PGD2 and PGD2-EA result in distinct downstream signaling events. PGD2 potently activates both DP1 and DP2 receptors, which are coupled to different G-proteins and elicit opposing intracellular signals. PGD2-EA, being inactive at these receptors, does not initiate these pathways.
-
DP1 Receptor Signaling: The DP1 receptor is coupled to the Gs alpha subunit of the G-protein (Gαs)[1]. Activation of DP1 by PGD2 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with anti-inflammatory effects, such as vasodilation and inhibition of platelet aggregation[1].
-
DP2 (CRTH2) Receptor Signaling: The DP2 receptor is coupled to the Gi alpha subunit of the G-protein (Gαi)[1][8]. PGD2 binding to DP2 inhibits adenylyl cyclase, causing a decrease in intracellular cAMP. This pathway also leads to an increase in intracellular calcium ([Ca2+]i) and is linked to pro-inflammatory responses, such as the chemotaxis of eosinophils, basophils, and Th2 lymphocytes[8].
Caption: PGD2 signaling through DP1 and DP2 (CRTH2) receptors.
Conclusion
The comparison between PGD2 and this compound reveals a stark difference in their interaction with prostanoid receptors. PGD2 is a potent agonist at both DP1 and DP2 (CRTH2) receptors, initiating distinct signaling cascades with generally opposing physiological effects. In contrast, this compound is inactive at these receptors, indicating that the ethanolamide modification at the carboxylate group of PGD2 abrogates its ability to bind and activate these G-protein coupled receptors. This fundamental difference in receptor activity underscores the critical role of the carboxylate group for PGD2 receptor recognition and highlights the distinct biological roles of these two lipid mediators. Researchers and drug development professionals should consider these differential activities when investigating inflammatory and allergic pathways.
References
- 1. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sp600125.com [sp600125.com]
- 5. caymanchem.com [caymanchem.com]
- 6. LIPID MAPS [lipidmaps.org]
- 7. prostaglandin D2 ethanolamide | C22H37NO5 | CID 5283120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Anandamide, an endogenous cannabimimetic eicosanoid, binds to the cloned human cannabinoid receptor and stimulates receptor-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
Validating the COX-2 Dependence of PGD2 Ethanolamide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic pathways responsible for the synthesis of Prostaglandin (B15479496) D2 ethanolamide (PGD2-EA), with a focus on validating the dependence on Cyclooxygenase-2 (COX-2). Supporting experimental data, detailed protocols, and pathway visualizations are presented to aid researchers in the design and interpretation of studies related to this novel lipid mediator.
Introduction
Prostaglandin D2 ethanolamide (PGD2-EA) is a bioactive lipid derived from the endocannabinoid anandamide (B1667382) (arachidonoyl ethanolamide). Its synthesis represents a significant intersection between the endocannabinoid and prostanoid signaling pathways. Understanding the enzymatic control of PGD2-EA production is critical for elucidating its physiological and pathological roles. Accumulating evidence strongly indicates that the synthesis of PGD2-EA is predominantly, if not exclusively, dependent on the activity of COX-2, the inducible isoform of cyclooxygenase, rather than the constitutively expressed COX-1.
Comparative Efficacy of COX Isoforms in PGD2-EA Synthesis
Experimental evidence demonstrates that COX-2 is the primary enzyme responsible for the initial oxygenation of anandamide to form the intermediate PGH2-ethanolamide, which is then further metabolized to PGD2-EA by PGD synthase. In contrast, COX-1 shows little to no efficacy in metabolizing anandamide.
Studies using recombinant human COX enzymes have shown that purified hCOX-2 effectively oxygenates anandamide, while hCOX-1 does not.[1][2] This isoform selectivity is a key point of regulation in the biosynthesis of prostaglandin ethanolamides.
Impact of Selective COX Inhibitors on Prostaglandin Synthesis
To further validate the COX-2 dependence of PGD2-EA synthesis, the effects of selective COX-1 and COX-2 inhibitors on prostaglandin production can be compared. While direct quantitative data on the inhibition of PGD2-EA synthesis by a wide range of selective inhibitors is still emerging, data on the inhibition of PGD2 (the analogous "classical" prostaglandin) provides strong evidence for the role of COX-2.
Below is a summary of the inhibitory concentrations (IC50) of various COX inhibitors against COX-1 and COX-2 for the synthesis of prostaglandins. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
| Compound | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Indomethacin | Non-selective COX inhibitor | 0.06 | 0.01 | 6 |
| Meclofenamic acid | Non-selective COX inhibitor | - | 0.06 | - |
| Celecoxib | Selective COX-2 inhibitor | 15 | 0.04 | 375 |
| Rofecoxib | Selective COX-2 inhibitor | >100 | 0.46 | >217 |
| DuP-697 | Selective COX-2 inhibitor | 1.1 | 0.019 | 58 |
| SC-560 | Selective COX-1 inhibitor | 0.009 | 6.3 | 0.0014 |
Note: The IC50 values for Indomethacin and Meclofenamic acid are for the inhibition of PGD2 synthesis in cultured inflammatory macrophages.[2] The data for other inhibitors are for general prostaglandin synthesis and are provided for comparative selectivity.
The high selectivity ratio of compounds like Celecoxib and Rofecoxib for COX-2 suggests they would be potent inhibitors of PGD2-EA synthesis, while COX-1 selective inhibitors like SC-560 would be expected to have minimal effect.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the signaling pathway for PGD2-EA synthesis and a general experimental workflow for its validation.
References
- 1. Substrate-selective COX-2 inhibition as a novel strategy for therapeutic endocannabinoid augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Prostaglandin D2-Ethanolamide (PGD2-EA): A Comparative Analysis of its Effects on Cancerous and Normal Cells
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) D2-ethanolamide (PGD2-EA), a metabolite of the endocannabinoid arachidonoyl-ethanolamide (AEA), has emerged as a molecule of interest in cancer research. This guide provides a comparative analysis of the known effects of PGD2-EA and its related compound, prostaglandin D2 (PGD2), on cancerous versus normal cells, supported by available experimental data. While direct comparative studies on PGD2-EA are limited, this guide synthesizes existing literature on PGD2 and PGD2-EA to offer a comprehensive overview for research and drug development.
Executive Summary
Current research indicates that PGD2 and its derivatives, including PGD2-EA, exhibit selective cytotoxic effects, showing greater toxicity towards tumor cells than normal cells[1]. In various cancer cell lines, these compounds have been demonstrated to inhibit proliferation, induce apoptosis, and arrest the cell cycle. The primary mechanisms of action in cancerous cells involve the induction of oxidative and endoplasmic reticulum (ER) stress[2]. In contrast, the effects on normal cells appear to be less pronounced, with some studies indicating a role in physiological processes like inflammation and maintenance of epithelial barrier integrity[3][4]. This differential activity suggests a potential therapeutic window for PGD2-EA in oncology.
Data Presentation: Cancerous vs. Normal Cells
The following tables summarize the quantitative and qualitative effects of PGD2 and its derivatives on various cancerous and normal cell lines. It is important to note that direct comparative data for PGD2-EA is scarce, and much of the information is extrapolated from studies on PGD2.
Table 1: Comparative Effects on Cell Viability and Proliferation
| Cell Type | Compound | Concentration | Effect | Reference |
| Cancerous Cells | ||||
| Human Melanoma & Non-Melanoma Skin Cancer | PGD2-EA | Not specified | Induces apoptosis | [2] |
| Human Neuroblastoma (NB-1) | PGD2 | Not specified | Cytotoxic; More toxic than to normal cells | [1][5] |
| Mouse Neuroblastoma (N18TG-2) | PGD2 | ~10 µM (ED50) | Cytotoxic; Growth inhibition in vivo | [6] |
| Human Colon Cancer (SW480) | PGD2 | 10.0 µg/ml | Inhibition of proliferation | [5] |
| Human Colon Cancer (LS174T) | PGD2 | 1.0 & 10.0 µg/ml | Inhibition of proliferation | [5] |
| Human Breast Cancer | PGD2 | Not specified | Inhibited proliferation and migration | [7] |
| Human Lung Cancer (A549) | PGD2 | 15 µM | Reduction in proliferation | [8] |
| Diffuse Large B-cell Lymphoma | PGD2 | 2–6 μg/mL (High) | Anti-proliferative | [9] |
| Diffuse Large B-cell Lymphoma | PGD2 | 0.6 ng/mL (Low) | Pro-proliferative | [9] |
| Normal Cells | ||||
| Normal Human Bronchial Epithelial (NHBE) cells | PGD2 | Not specified | Induces IL-8 and GM-CSF production | [3][10] |
| Normal Human Melanocytes | PGE2 (related PG) | Not specified | Stimulates dendrite formation | [9][11] |
| Normal Human Colon Epithelial Cells | PGD2 | Not specified | Involved in epithelial barrier homeostasis | [4] |
Table 2: Comparative Effects on Apoptosis and Cell Cycle
| Cell Type | Compound | Concentration | Effect | Reference |
| Cancerous Cells | ||||
| Human Melanoma & Non-Melanoma Skin Cancer | PGD2-EA | Not specified | Apoptosis via oxidative and ER stress | [2] |
| Human Neuroblastoma (NB-1) | PGD2 | Not specified | Dose-dependent inhibition of DNA and RNA synthesis | [5] |
| Human Colon Cancer (SW480) | PGD2 | 10.0 µg/ml | S-Phase DNA synthesis blocked | [5] |
| Human Colon Cancer (LS174T) | PGD2 | 1.0 & 10.0 µg/ml | G0/G1 phase arrest | [5] |
| Human and Murine Melanoma Cells | PGD2 | 2.5 µg/ml | G1 to S phase block | [12] |
| Non-Small Cell Lung Carcinoma (A549) | PGD2 | Not specified | Intrinsic apoptotic pathway induction | [13] |
| Leukemia Cells | PGD2 | Not specified | Apoptosis via increased ROS and caspase-3 activation | [1] |
| Normal Cells | ||||
| Normal Human Bronchial Epithelial Cells | PGD2 | Not specified | No significant apoptosis reported; induces cytokine production | [3][10] |
Signaling Pathways
PGD2-EA and PGD2 appear to exert their effects through distinct signaling cascades in cancerous and normal cells.
In Cancerous Cells:
In skin cancer cells, PGD2-EA induces apoptosis by inhibiting the antioxidant activity of glutathione (B108866) and thioredoxin, leading to oxidative stress[2]. This is followed by the activation of endoplasmic reticulum (ER) stress and subsequent apoptosis[2]. This effect is reportedly independent of the DP1, DP2, and PPARγ receptors, suggesting mediation by its metabolic product, 15dPGJ2-EA[2]. In other cancer types, PGD2 has been shown to activate caspase-3 and influence the expression of Bcl-2 family proteins, key regulators of apoptosis[1].
References
- 1. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. [Dual role for prostaglandin D2 in intestinal epithelial homeostasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 inhibits the proliferation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic action of prostaglandin D2 on mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 synthase/prostaglandin D2/TWIST2 signaling inhibits breast cancer proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin-E2 is produced by adult human epidermal melanocytes in response to UVB in a melanogenesis-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulatory effect of prostaglandin E2 on the configuration of normal human melanocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin D2 induces IL-8 and GM-CSF by bronchial epithelial cells in a CRTH2-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 regulates melanocyte dendrite formation through activation of PKCζ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin-E2 is produced by adult human epidermal melanocytes in response to UVB in a melanogenesis-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis in non-small cell lung carcinoma A549 cells by PGD₂ metabolite, 15d-PGJ₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PGD2 Antibody Cross-Reactivity with PGD2 Ethanolamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of Prostaglandin (B15479496) D2 (PGD2) antibodies with PGD2 ethanolamide (PGD2-EA). Understanding the specificity of PGD2 antibodies is critical for the accurate quantification of PGD2 in biological samples and for the reliable interpretation of experimental results in immunology, neuroscience, and cancer research. This document summarizes available cross-reactivity data, details relevant experimental protocols, and illustrates the distinct signaling pathways of PGD2 and PGD2-EA.
Data Presentation: Antibody Cross-Reactivity
Below is a summary of cross-reactivity data for a commercially available PGD2 ELISA kit, which can serve as a reference for the expected specificity of PGD2 antibodies.
Table 1: Cross-Reactivity of a PGD2 Monoclonal Antibody
| Compound | Cross-Reactivity (%) |
| Prostaglandin D2 (PGD2) | 100 |
| Prostaglandin D2-MOX | 100 |
| Prostaglandin F2α | 0.02 |
| tetranor-PGEM | <0.01 |
| tetranor-PGFM | <0.01 |
| Prostaglandin E2-MOX | <0.01 |
| 6-keto Prostaglandin F1α-MOX | <0.01 |
| Thromboxane B2-MOX | <0.01 |
| Prostaglandin D2 Ethanolamide (PGD2-EA) | Data not available |
Source: Based on data from Cayman Chemical's PGD2-MOX Express ELISA Kit manual.[1][2]
Note: The absence of data for this compound highlights the need for researchers to validate their PGD2 antibodies for cross-reactivity with this specific analog if its presence is suspected in their samples.
Experimental Protocols
To determine the cross-reactivity of a PGD2 antibody with this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the standard method.
Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of a PGD2 antibody with this compound.
Principle: This assay is based on the competition between a fixed amount of enzyme-labeled PGD2 and varying concentrations of unlabeled PGD2 (for the standard curve) or this compound (for cross-reactivity determination) for a limited number of PGD2 antibody binding sites. The amount of labeled PGD2 bound to the antibody is inversely proportional to the concentration of unlabeled PGD2 or its analog in the sample.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG)
-
PGD2 monoclonal antibody
-
PGD2-acetylcholinesterase (AChE) tracer (or other enzyme conjugate)
-
PGD2 standard
-
This compound
-
Wash buffer
-
Ellman's Reagent (for AChE substrate) or other appropriate substrate
-
Plate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the PGD2 standard in assay buffer to create a standard curve (e.g., from 1000 pg/mL to 7.8 pg/mL).
-
Test Compound Preparation: Prepare a serial dilution of this compound in the assay buffer over a broad concentration range.
-
Assay Setup:
-
Add assay buffer to the non-specific binding (NSB) wells.
-
Add PGD2 standards to their respective wells.
-
Add this compound dilutions to their respective wells.
-
Add the PGD2-AChE tracer to all wells except the blank.
-
Add the PGD2 monoclonal antibody to all wells except the blank and NSB wells.
-
-
Incubation: Cover the plate and incubate for a specified time (e.g., 18 hours at 4°C or 2 hours at room temperature).
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Development: Add Ellman's Reagent to each well and incubate in the dark for 60-90 minutes to allow for color development.
-
Reading: Measure the absorbance of each well at a wavelength of 405-420 nm using a microplate reader.
-
Calculation of Cross-Reactivity:
-
Calculate the 50% binding (B/B₀) for both the PGD2 standard curve and the this compound dilution curve.
-
Determine the concentration of PGD2 and this compound at 50% B/B₀.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of PGD2 at 50% B/B₀ / Concentration of this compound at 50% B/B₀) x 100
-
Signaling Pathways
PGD2 and this compound exhibit distinct signaling mechanisms, which is crucial for understanding their different biological roles.
Prostaglandin D2 (PGD2) Signaling
PGD2 is a key lipid mediator that exerts its effects by binding to two G protein-coupled receptors: the DP1 and DP2 (also known as CRTH2) receptors.[3][4] These receptors trigger different downstream signaling cascades, leading to a range of physiological and pathological responses, including allergic inflammation.[4]
Prostaglandin D2 Ethanolamide (PGD2-EA) Signaling
PGD2-EA is a metabolite of the endocannabinoid anandamide.[5] Current research suggests that PGD2-EA is inactive at the DP1 and DP2 prostanoid receptors.[5][6] Its biological effects, such as inducing apoptosis in cancer cells, are thought to be mediated by its metabolic products, like 15d-PGJ2-EA, and are independent of the classical PGD2 receptors.[6] The mechanism involves the induction of oxidative and endoplasmic reticulum stress.[6]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a PGD2 antibody.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 4. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of PGD2 ethanolamide and anandamide in cancer
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
The endocannabinoid system and prostaglandin (B15479496) pathways have emerged as significant regulators of cancer pathophysiology. Within this intricate network, N-arachidonoylethanolamine (anandamide) and its metabolic derivative, prostaglandin D2 ethanolamide (PGD2-EA), have garnered attention for their potential anti-neoplastic properties. Anandamide (B1667382), an endogenous cannabinoid, exerts its effects through various signaling pathways, leading to a range of cellular responses in cancer cells. Intriguingly, the metabolic conversion of anandamide by cyclooxygenase-2 (COX-2), an enzyme often upregulated in tumors, yields prostaglandin ethanolamides, including PGD2-EA. This guide provides a detailed head-to-head comparison of PGD2 ethanolamide and anandamide, summarizing their effects on cancer cells with supporting experimental data, detailed methodologies for key experiments, and visual representations of their signaling pathways.
Comparative Efficacy in Cancer Models
Anandamide has been shown to inhibit the proliferation of various cancer cell lines, including breast, colorectal, and melanoma cancer.[1][2][3] Its metabolite, PGD2-EA, has also demonstrated potent pro-apoptotic effects in skin and colorectal cancer cells.[4][5] While direct comparative studies are limited, the available data suggest that both compounds can effectively induce cancer cell death, albeit through potentially different mechanisms.
Effects on Cancer Cell Viability
The cytotoxic and anti-proliferative effects of anandamide and this compound have been quantified in several studies. The half-maximal inhibitory concentration (IC50) values for anandamide vary depending on the cancer cell line, highlighting a degree of selectivity in its action.
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Anandamide | MCF-7 (Breast Cancer) | Proliferation Assay | 0.5 - 1.5 µM | [1][6] |
| EFM-19 (Breast Cancer) | Proliferation Assay | 0.5 - 1.5 µM | [1][6] | |
| A375 (Melanoma) | WST-1 Assay | 5.8 ± 0.7 µM | [2] | |
| DU145 (Prostate Cancer) | MTS Assay | ~20 µM | [7] | |
| This compound | JWF2 (Squamous Carcinoma) | Cell Death Assay | Cytotoxic | [8] |
| HT29 (Colorectal Carcinoma) | Apoptosis Assay | Apoptotic | [3][5] | |
| HCA7/C29 (Colorectal Carcinoma) | Apoptosis Assay | Apoptotic | [3][5] |
Induction of Apoptosis
Both anandamide and this compound have been shown to induce apoptosis in cancer cells. Anandamide's pro-apoptotic effects are often linked to a caspase-dependent pathway.[2] In human hepatocellular carcinoma cells, anandamide treatment significantly increased the number of apoptotic cells over time.[9] PGD2-EA is a potent inducer of apoptosis, with studies in colorectal cancer cells demonstrating its ability to cause classical apoptosis.[3][5] In skin cancer cells, PGD2-EA induces apoptosis by generating oxidative stress and subsequent endoplasmic reticulum (ER) stress.[4]
| Compound | Cancer Cell Line | Method | Key Findings | Reference |
| Anandamide | Huh7 (Hepatocellular Carcinoma) | TUNEL Assay | Time-dependent increase in apoptosis | [9] |
| U251 (Glioma) | Annexin V Assay | Dose-dependent increase in apoptosis | [10] | |
| A375 (Melanoma) | Caspase 3/7 Activity | Induces caspase-dependent apoptosis | [2] | |
| This compound | Melanoma and NMSC cells | Not Specified | Induces apoptosis | [4] |
| HT29, HCA7/C29 (Colorectal Carcinoma) | Not Specified | Induces classical apoptosis | [3][5] |
Inhibition of Cancer Cell Migration
Anandamide has been reported to inhibit the migration of tumor cells, a critical step in metastasis. In colon and breast carcinoma cells, anandamide was found to inhibit norepinephrine-induced cell migration.[11] This effect is mediated, at least in part, by the CB1 receptor.[11][12] A stable analog of anandamide, Met-F-AEA, was shown to inhibit the adhesion and migration of breast cancer cells on type IV collagen.[13][14]
| Compound | Cancer Cell Line | Assay | Key Findings | Reference |
| Anandamide | SW 480 (Colon Carcinoma) | 3D Migration Assay | Inhibits norepinephrine-induced migration | [11][12] |
| MDA-MB-468 (Breast Carcinoma) | 3D Migration Assay | Inhibits norepinephrine-induced migration | [11] | |
| Metastatic Melanoma Cells | Scratch Assay | Reduced migration rate by 20-30% at 5 µM | [15] | |
| DU145 (Prostate Cancer) | Wound-healing Assay | Significant reduction in cell motility at 20µM and 40µM | [7] | |
| This compound | - | - | Data not available | - |
Signaling Pathways and Mechanisms of Action
Anandamide and this compound exert their anti-cancer effects through distinct and interconnected signaling pathways.
Anandamide Signaling
Anandamide's mechanism of action is multifaceted. It can directly activate cannabinoid receptors, primarily CB1, leading to the inhibition of adenylyl cyclase and modulation of downstream signaling cascades that control cell proliferation.[1][6] In some cancer types, its effects are independent of cannabinoid receptors and are instead reliant on its metabolism by COX-2.[3][5] This metabolic conversion is particularly relevant in tumors with high COX-2 expression.
References
- 1. The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of anandamide in human cutaneous melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The endogenous cannabinoid, anandamide, induces cell death in colorectal carcinoma cells: a possible role for cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The endogenous cannabinoid, anandamide, induces cell death in colorectal carcinoma cells: a possible role for cyclooxygenase 2 [pubmed.ncbi.nlm.nih.gov]
- 6. The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Metabolism of anandamide by COX-2 is necessary for endocannabinoid-induced cell death in tumorigenic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Anandamide is an endogenous inhibitor for the migration of tumor cells and T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anandamide is an endogenous inhibitor for the migration of tumor cells and T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anandamide inhibits adhesion and migration of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anandamide-Modulated Changes in Metabolism, Glycosylation Profile and Migration of Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Proliferative Effects of PGD2-EA and Other Prostamides
This guide provides a detailed comparison of the anti-proliferative and proliferative effects of Prostaglandin (B15479496) D2-ethanolamide (PGD2-EA), also known as Prostamide D2, and other related prostamides. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current experimental data and an exploration of the underlying molecular mechanisms.
Prostamides are a class of lipid mediators derived from the endocannabinoid anandamide (B1667382) through the action of cyclooxygenase-2 (COX-2).[1] They exhibit a range of biological activities and are pharmacologically distinct from prostaglandins.[1] This guide will focus on the effects of PGD2-EA and other notable prostamides, including the synthetic analog Bimatoprost, as well as Latanoprost (B1674536) and Travoprost, on cell proliferation across different cell types. The effects of these compounds are highly context-dependent, demonstrating anti-proliferative and apoptotic properties in some cancer cell lines while promoting proliferation in other cell types, such as preadipocytes.[2][3][4]
Comparative Data on Anti-Proliferative and Proliferative Effects
The following tables summarize the quantitative data from various studies on the effects of PGD2-EA and other prostamides on cell proliferation and viability.
Table 1: Effects of Prostamides on Preadipocyte Proliferation
| Compound | Cell Line | Concentration | Effect | Assay | Reference |
| PGF2α-EA | 3T3-L1 | 10 µM | Increased cell number | Cell Counting | [2] |
| Bimatoprost | 3T3-L1 | 1 µM | Increased cell number | Cell Counting | [2] |
| PGF2α-EA | 3T3-L1 | 0.05 µM | Reversed rosiglitazone-induced inhibition of cell viability | MTT Assay | [2][5] |
| Bimatoprost | 3T3-L1 | 0.05 µM | Reversed rosiglitazone-induced inhibition of cell viability | MTT Assay | [2][5] |
Note: PGD2-EA is structurally related to PGF2α-EA, and Bimatoprost is a synthetic analog of PGF2α-EA. Both PGF2α-EA and Bimatoprost have been shown to promote the proliferation of preadipocytes.[2][6][7]
Table 2: Anti-Proliferative and Cytotoxic Effects of Prostamides on Various Cell Types
| Compound | Cell Line | Concentration | Effect | Assay | Reference |
| 15d-PMJ2 | HCT116 (colon tumor) | 5 µM | Significant increase in cell death | LDH Assay | [3] |
| PGD2-EA | Melanoma and Non-melanoma skin cancer cells | Not specified | Induces apoptosis | Not specified | [4] |
| Latanoprost | Human Meibomian Gland Epithelial Cells | 50 µg/ml | 95.8% reduction in cell viability | ATP Quantitation | [8] |
| Travoprost | Primary Human Limbal Epithelial Cells | 0.156 µg/mL | Significant reduction in cell viability | XTT Assay | |
| Travoprost | Primary Human Limbal Epithelial Cells | 20 µg/mL and 40 µg/mL | Significant inhibition of cell proliferation | BrdU Assay | |
| Bimatoprost | Human Conjunctival Epithelial Cells | 0.03% | Significant decrease in cell growth and viability | Cell Growth & Viability Assays | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the anti-proliferative effects of prostamides.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: 3T3-L1 cells are seeded in 96-well plates at a density of 2 x 10³ cells per well.[2]
-
Treatment: Cells are treated with the desired concentrations of prostamides (e.g., PGF2α-EA, Bimatoprost) or vehicle control (e.g., DMSO).[2]
-
Incubation: The plates are incubated for a specified period (e.g., four days).[2]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The results are often expressed as a percentage relative to the untreated control.[2]
BrdU Incorporation-Based Cell Proliferation ELISA
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the compounds of interest for a defined period (e.g., two days).[2]
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, is added to the wells and is incorporated into the DNA of proliferating cells.[2]
-
Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow for antibody access to the incorporated BrdU.
-
Antibody Incubation: An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added to the wells.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric reaction.
-
Absorbance Measurement: The absorbance is measured, and the results are indicative of the amount of BrdU incorporated, and thus, the level of cell proliferation.[2]
Signaling Pathways and Visualizations
The proliferative and anti-proliferative effects of prostamides are mediated by distinct signaling pathways.
PGF2α-EA and Bimatoprost Induced Preadipocyte Proliferation
PGF2α-EA and its analog Bimatoprost have been shown to promote the proliferation of preadipocytes through the mitogen-activated protein kinase (MAPK) pathway.[2][10] This effect can be blocked by inhibitors of this pathway, such as PD98059.[2]
Caption: PGD2-EA/Bimatoprost signaling pathway in preadipocyte proliferation.
15d-PMJ2 and PGD2-EA Induced Apoptosis in Cancer Cells
In contrast to their effect on preadipocytes, certain prostamides, such as 15-deoxy, Δ12,14-prostamide J2 (15d-PMJ2) and PGD2-EA, induce apoptosis in various cancer cell lines through the induction of endoplasmic reticulum (ER) stress.[3][4][11]
Caption: Prostamide-induced ER stress-mediated apoptosis in cancer cells.
General Workflow for Assessing Anti-Proliferative Effects
The following diagram illustrates a typical experimental workflow for comparing the anti-proliferative effects of different compounds.
Caption: Experimental workflow for anti-proliferative effect assessment.
References
- 1. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New role for the anandamide metabolite prostaglandin F2α ethanolamide: Rolling preadipocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New role for the anandamide metabolite prostaglandin F2α ethanolamide: Rolling preadipocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostamide - Wikipedia [en.wikipedia.org]
- 7. Bimatoprost - Wikipedia [en.wikipedia.org]
- 8. Evaluation of the effects of latanoprost and benzalkonium chloride on the cell viability and nonpolar lipid profile produced by human meibomian gland epithelial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity, Mitochondrial Functionality, and Redox Status of Human Conjunctival Cells after Short and Chronic Exposure to Preservative-Free Bimatoprost 0.03% and 0.01%: An In Vitro Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corpus.ulaval.ca [corpus.ulaval.ca]
- 11. aacrjournals.org [aacrjournals.org]
Unveiling the Double-Edged Sword: A Comparative Guide to PGD2 Ethanolamide's Role in Oxidative Stress
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of Prostaglandin D2 ethanolamide's (PGD2-EA) role in inducing oxidative stress. Through a detailed comparison with other established oxidative stress inducers and supported by experimental data, this document illuminates the mechanisms and relative effects of PGD2-EA.
This guide synthesizes findings from key research to present a clear picture of how PGD2-EA disrupts cellular redox balance. By examining its impact on crucial antioxidant systems and comparing its effects to well-known oxidative stressors, we provide a valuable resource for those investigating cellular stress pathways and developing novel therapeutics.
PGD2 Ethanolamide: A Potent Inducer of Oxidative Stress
Prostaglandin D2 ethanolamide (PGD2-EA) is a bioactive lipid metabolite of anandamide, an endogenous cannabinoid. Recent studies have illuminated its pro-apoptotic effects in cancer cells, a mechanism intrinsically linked to the induction of oxidative stress. PGD2-EA has been shown to induce apoptosis in skin cancer cells by directly inhibiting the activity of two of the cell's primary antioxidant defense systems: glutathione (B108866) (GSH) and thioredoxin (Trx). This inhibition leads to an accumulation of reactive oxygen species (ROS), triggering a cascade of events culminating in endoplasmic reticulum (ER) stress and programmed cell death.[1]
Comparative Analysis of Oxidative Stress Induction
To contextualize the oxidative-stress-inducing capabilities of PGD2-EA, this guide presents a comparative analysis with other well-established inducers: hydrogen peroxide (H₂O₂), a direct source of ROS; tert-butyl hydroperoxide (t-BHP), an inducer of lipid peroxidation; and etoposide, a topoisomerase II inhibitor known to cause DNA damage, partly through oxidative mechanisms.
It is important to note that the following data is compiled from various studies and does not represent a direct head-to-head comparison in a single experimental setting. However, the methodologies for assessing oxidative stress markers are standardized, allowing for a robust indirect comparison.
Table 1: Comparison of Effects on Cellular Antioxidant Systems
| Inducer | Target System | Observed Effect | Concentration/Time | Cell Type | Reference |
| This compound | Glutathione (GSH) | Inhibition of GSH antioxidant activity | 10 µM / 24h | Melanoma & NMSC cells | [1] |
| This compound | Thioredoxin (Trx) | Inhibition of Trx antioxidant activity | 10 µM / 24h | Melanoma & NMSC cells | [1] |
| Buthionine Sulfoximine (BSO) | Glutathione (GSH) | Depletion of intracellular GSH | Varies | Various | [2] |
| Auranofin | Thioredoxin Reductase (TrxR) | Inhibition of TrxR activity | Varies | Various | [3] |
Table 2: Comparison of Effects on Oxidative Stress Markers
| Inducer | Marker | Measurement Method | Observed Effect | Concentration/Time | Cell Type | Reference |
| This compound | Reactive Oxygen Species (ROS) | DCFDA Assay | Increased ROS levels | 10 µM / 24h | Melanoma & NMSC cells | [1] |
| Hydrogen Peroxide (H₂O₂) | Reactive Oxygen Species (ROS) | DCFDA Assay | Increased ROS levels | 100 µM | Porcine Aortic Endothelial Cells | [4] |
| tert-Butyl Hydroperoxide (t-BHP) | Lipid Peroxidation (MDA) | TBARS Assay | Increased MDA levels | Varies | Various | |
| Etoposide | DNA Damage (γH2AX) | Immunofluorescence | Increased γH2AX foci | Varies | MCF7 cells | [5] |
| This compound | DNA Damage (8-OHdG) | Not explicitly quantified in reviewed PGD2-EA literature. | High-concentration PGD2 induces ROS-mediated DNA damage in DLBCL cells.[6] | High Concentration | DLBCL cells | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines: Human melanoma and non-melanoma skin cancer (NMSC) cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of PGD2-EA or other oxidative stress inducers. Control cells receive vehicle (e.g., ethanol) only.
Measurement of Reactive Oxygen Species (ROS)
-
Assay: Dichlorodihydrofluorescein diacetate (DCFDA) assay.
-
Principle: DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
After treatment, cells are washed with phosphate-buffered saline (PBS).
-
Cells are then incubated with DCFDA solution (typically 10 µM in serum-free media) for 30 minutes at 37°C in the dark.
-
After incubation, the cells are washed again with PBS.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)
-
Assay: Thiobarbituric acid reactive substances (TBARS) assay.
-
Principle: This assay measures malondialdehyde (MDA), a major end product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.
-
Protocol:
-
Cell lysates are prepared from treated and control cells.
-
An equal volume of TBA reagent is added to the lysates.
-
The mixture is heated at 95°C for 60 minutes.
-
After cooling, the absorbance is measured at 532 nm.
-
MDA concentration is calculated using a standard curve generated with known concentrations of MDA.
-
Determination of Protein Oxidation (Protein Carbonyl Assay)
-
Assay: 2,4-Dinitrophenylhydrazine (DNPH) assay.
-
Principle: DNPH reacts with protein carbonyl groups to form a stable dinitrophenyl (DNP) hydrazone product, which can be quantified spectrophotometrically.
-
Protocol:
-
Proteins are extracted from treated and control cells.
-
The protein samples are incubated with DNPH solution.
-
Proteins are then precipitated with trichloroacetic acid (TCA) to remove excess DNPH.
-
The protein pellet is washed with ethanol/ethyl acetate (B1210297) to further remove any remaining DNPH.
-
The pellet is redissolved in a guanidine (B92328) hydrochloride solution.
-
The absorbance of the DNP hydrazone is measured at approximately 370 nm.
-
Carbonyl content is calculated using the molar extinction coefficient of DNPH.
-
Evaluation of DNA Damage (8-hydroxy-2'-deoxyguanosine - 8-OHdG Assay)
-
Assay: Enzyme-linked immunosorbent assay (ELISA) or High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Principle: 8-OHdG is a product of oxidative DNA damage and a widely used biomarker of oxidative stress.
-
Protocol (ELISA):
-
Genomic DNA is isolated from treated and control cells.
-
The DNA is digested to single nucleosides.
-
The samples are then added to a microplate pre-coated with an anti-8-OHdG antibody.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate.
-
The colorimetric change is measured using a microplate reader, and the concentration of 8-OHdG is determined by comparison to a standard curve.
-
Conclusion
The evidence strongly supports the role of this compound as a significant inducer of oxidative stress, primarily through the inhibition of the glutathione and thioredoxin antioxidant systems. While direct comparative studies with other agents are limited, the available data suggests that PGD2-EA's mechanism of action is distinct and potent, particularly in the context of inducing apoptosis in cancer cells. This guide provides a foundational understanding for researchers exploring the therapeutic potential of modulating oxidative stress pathways and highlights the importance of PGD2-EA as a tool and a target in this field. Further research involving direct comparisons will be invaluable in fully elucidating the relative potency and specific applications of PGD2-EA in inducing oxidative stress.
References
- 1. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levels of 8-hydroxydeoxyguanosine as a marker of DNA damage in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Thioredoxin/Thioredoxin Reductase Induces Synthetic Lethality in Lung Cancers with Compromised Glutathione Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Numerical Analysis of Etoposide Induced DNA Breaks | PLOS One [journals.plos.org]
- 5. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PGD2 displays distinct effects in diffuse large B-cell lymphoma depending on different concentrations - PMC [pmc.ncbi.nlm.nih.gov]
PGD2 ethanolamide's receptor-independent mechanism vs PGD2's receptor-dependent action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the distinct mechanisms of action of Prostaglandin (B15479496) D2 (PGD2) ethanolamide and its parent compound, Prostaglandin D2 (PGD2). While structurally similar, these two lipid mediators elicit cellular responses through fundamentally different pathways: PGD2 ethanolamide primarily acts via a receptor-independent mechanism, whereas PGD2's effects are mediated by specific cell surface receptors. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of the signaling pathways to facilitate a comprehensive understanding of their divergent biological roles.
Core Mechanisms at a Glance
| Feature | This compound (PGD2-EA) | Prostaglandin D2 (PGD2) |
| Primary Mechanism | Receptor-Independent | Receptor-Dependent |
| Key Cellular Effects | Induction of apoptosis, oxidative stress, and endoplasmic reticulum (ER) stress.[1] | Diverse effects including inflammation, vasodilation, bronchoconstriction, and modulation of immune responses.[2] Can also induce apoptosis.[3][4][5] |
| Molecular Action | Metabolized to J-series prostaglandin ethanolamides, which inhibit antioxidant enzymes (glutathione and thioredoxin).[1] | Binds to and activates specific G protein-coupled receptors (GPCRs): DP1 and DP2 (CRTH2).[6] |
Quantitative Comparison of Biological Activities
The following tables summarize key quantitative data from experimental studies, providing a comparative overview of the potency and effects of this compound and PGD2.
Table 1: Apoptosis Induction
| Compound | Cell Line | Assay | Concentration | % Apoptotic Cells / Effect | Reference |
| PGD2-EA | Melanoma, NMSC | Not Specified | Not Specified | Potent inducer of apoptosis | [1] |
| PGD2 | A549 (NSCLC) | Not Specified | Not Specified | Induces cell death through the intrinsic apoptotic pathway | [3] |
| 15d-PGJ2 (PGD2 metabolite) | Neutrophils | Morphological Assessment | 10 µM | ~90% apoptosis at 20h | [4] |
| 15d-PGJ2 (PGD2 metabolite) | Eosinophils | Morphological Assessment | 10 µM | Significant increase in apoptosis | [4] |
NMSC: Non-melanoma skin cancer; NSCLC: Non-small cell lung carcinoma.
Table 2: Receptor Binding Affinity (Ki)
| Ligand | Receptor | Ki (nM) | Cell System | Reference |
| PGD2 | hCRTH2 (DP2) | 2.4 ± 0.2 | Recombinant human CRTH2 in HEK293 cells | [6][7] |
| 13,14-dihydro-15-keto PGD2 | hCRTH2 (DP2) | 2.91 ± 0.29 | Recombinant human CRTH2 in HEK293 cells | [6][7] |
| 15-deoxy-Δ12,14-PGJ2 | hCRTH2 (DP2) | 3.15 ± 0.32 | Recombinant human CRTH2 in HEK293 cells | [6][7] |
| PGD2 | hCRTH2 (DP2) | High affinity (KD = 2.5 nM) | Recombinant human CRTH2 in HEK293(EBNA) cells | [6][8] |
| PGD2 | DP1 | Lower affinity than CRTH2 (8-fold less) | Recombinant human CRTH2 in HEK293(EBNA) cells | [6][8] |
hCRTH2: human Chemoattractant Receptor-homologous molecule expressed on Th2 cells.
Signaling Pathways
The distinct mechanisms of this compound and PGD2 are visually represented in the following signaling pathway diagrams.
Caption: this compound Receptor-Independent Signaling Pathway.
References
- 1. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 3. Induction of apoptosis in non-small cell lung carcinoma A549 cells by PGD₂ metabolite, 15d-PGJ₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Differential Gene Expression Profiling: A Comparative Guide on PGD2-EA and Anandamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the differential gene expression profiles in cells treated with Prostaglandin (B15479496) D2-ethanolamide (PGD2-EA) versus Anandamide (B1667382) (AEA). While both are bioactive lipids, with PGD2-EA being a metabolite of anandamide, the extent of research into their effects on gene expression varies significantly. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the known signaling pathways to offer a comprehensive resource for understanding their distinct and overlapping cellular impacts.
Introduction to PGD2-EA and Anandamide
Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes including pain, appetite, and memory. It exerts its effects primarily through the cannabinoid receptors CB1 and CB2. PGD2-EA is a prostaglandin-like metabolite of anandamide, formed via the cyclooxygenase-2 (COX-2) pathway. While anandamide's effects on gene expression are increasingly being studied, research on PGD2-EA is still in its nascent stages, with current knowledge largely focused on its pro-apoptotic effects in cancer cells. This guide will first delve into the more extensively researched anandamide, followed by a summary of the current understanding of PGD2-EA.
Part 1: Anandamide (AEA)
Anandamide has been shown to modulate the expression of a wide range of genes involved in inflammation, cell cycle, and signaling pathways in various cell types.
Differential Gene Expression Profiling of Anandamide-Treated Cells
The following tables summarize the differentially expressed genes in different cell types upon treatment with anandamide, as reported in various studies.
Table 1: Differentially Expressed Genes in Human Monocyte-Derived Langerhans Cells (moLCs) Treated with Anandamide [1]
| Gene | Regulation | Function |
| CXCL8 | Down | Chemokine (inflammatory response) |
| IL-6 | Down | Cytokine (inflammation, immune response) |
| IL-10 | Down | Cytokine (anti-inflammatory) |
| IL-12 | Down | Cytokine (pro-inflammatory) |
| CCR7 | Up | Chemokine receptor (cell migration) |
| LAMP3 | Up | Lysosomal protein (antigen presentation) |
This study suggests that anandamide modulates the immune response in skin antigen-presenting cells by altering cytokine and chemokine expression.[1]
Table 2: Upregulated Genes in Regenerating Mouse Liver Treated with Anandamide [2][3]
| Gene | Regulation | Function |
| Foxm1 | Up | Transcription factor (cell cycle progression) |
| Cdk1 | Up | Cell cycle |
| Cyclin B2 | Up | Cell cycle |
These findings indicate that anandamide promotes liver regeneration by upregulating key cell-cycle regulators.[2][3]
Table 3: Altered miRNA Expression in Mouse Lungs with Acute Respiratory Distress Syndrome (ARDS) Treated with Anandamide [4][5]
| miRNA | Regulation | Target Genes (and their function) |
| miRNA-23a-3p | Down | ARG1 (arginase, immune suppression), TGF-β2 (immune suppression) |
| miRNA-34a-5p | Down | FoxP3 (master regulator of regulatory T cells) |
Anandamide treatment in a mouse model of ARDS led to changes in microRNA expression that favor an anti-inflammatory and immunosuppressive environment.[4][5]
Anandamide Signaling Pathway
Anandamide's primary mode of action is through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[6][7]
Experimental Protocols for Anandamide Treatment and Gene Expression Analysis
Below are generalized protocols based on methodologies reported in the literature for studying the effects of anandamide on gene expression.
1. Cell Culture and Anandamide Treatment [8][9]
-
Cell Lines: Human monocyte-derived Langerhans cells (moLCs) or other relevant cell lines.
-
Culture Conditions: Culture cells in appropriate media and conditions (e.g., RPMI 1640 with 10% FBS, 37°C, 5% CO2).
-
Anandamide Preparation: Dissolve anandamide in a suitable solvent like ethanol (B145695) to create a stock solution. Further dilute in culture medium to the desired final concentration (e.g., 10 µM). A vehicle control (medium with the same concentration of ethanol) should be run in parallel.
-
Treatment: Replace the culture medium with the anandamide-containing medium or the vehicle control medium. Incubate for the desired duration (e.g., 24-48 hours).
2. RNA Isolation and Quantification [4][10]
-
RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. This often includes a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using an Agilent Bioanalyzer or similar instrument.
3. Differential Gene Expression Analysis (RNA-Sequencing) [1][3]
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression: Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes between anandamide-treated and vehicle-treated samples.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify affected biological pathways.
-
Part 2: Prostaglandin D2-Ethanolamide (PGD2-EA)
Information on the differential gene expression profile of PGD2-EA is currently very limited in published literature. PGD2-EA is primarily studied as a metabolic product of anandamide.
Biological Effects and Putative Signaling of PGD2-EA
PGD2-EA is formed from anandamide through the action of cyclooxygenase-2 (COX-2) and PGD synthase.[11] Its most well-documented effect is the induction of apoptosis in skin cancer cells. Interestingly, this pro-apoptotic effect appears to be independent of the typical prostaglandin receptors DP1 and DP2, as well as the PPARγ receptor. It is hypothesized that the cytotoxicity of PGD2-EA may be mediated by its metabolic product, 15-deoxy-Δ12,14-prostaglandin J2-ethanolamide (15dPGJ2-EA).[12][13]
The diagram below illustrates the metabolic conversion of anandamide to PGD2-EA.
Further research is required to elucidate the precise signaling pathway of PGD2-EA and its downstream effects on gene expression.
Part 3: General Experimental Workflow
The following diagram outlines a typical workflow for a differential gene expression profiling experiment, applicable to studies involving either anandamide or PGD2-EA.
Conclusion
This guide highlights the current state of knowledge regarding the effects of anandamide and PGD2-EA on cellular gene expression. While anandamide has been shown to be a significant modulator of genes involved in immunity and cell proliferation through well-defined signaling pathways, the story of PGD2-EA is just beginning to unfold. Its role as a pro-apoptotic metabolite of anandamide, potentially acting through a novel pathway, makes it an intriguing subject for future research. A direct comparative analysis of the differential gene expression profiles of these two related lipids will be a crucial step in fully understanding their distinct biological functions and therapeutic potential.
References
- 1. 15-Deoxy-Δ12,14 Prostaglandin J2 Reduces the Formation of Atherosclerotic Lesions in Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperactivation of anandamide synthesis and regulation of cell-cycle progression via cannabinoid type 1 (CB1) receptors in the regenerating liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Endocannabinoid Anandamide Attenuates Acute Respiratory Distress Syndrome by Downregulating miRNA that Target Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Insights into Epigenetics and Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anandamide modulation of monocyte-derived Langerhans cells: implications for immune homeostasis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The endocannabinoid anandamide prevents TH17 programming of activated T lymphocytes while preserving TH1 responses [frontiersin.org]
- 10. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 11. Synthesis of prostaglandin E2 ethanolamide from anandamide by cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 15-deoxy-Δ12,14-PGJ2 promotes inflammation and apoptosis in cardiomyocytes via the DP2/MAPK/TNFα axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
Safety Operating Guide
Safe Disposal of PGD2 Ethanolamide: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Prostaglandin D2 (PGD2) ethanolamide, ensuring the safety of laboratory personnel and compliance with standard chemical waste management protocols. The following procedures are designed for researchers, scientists, and drug development professionals handling this compound.
Chemical and Physical Properties
A summary of the key quantitative data for PGD2 ethanolamide is presented below. This information is critical for understanding the chemical's characteristics and handling requirements.
| Property | Value | Source |
| CAS Number | 398138-28-8 | Cayman Chemical |
| Molecular Formula | C₂₂H₃₇NO₅ | Cayman Chemical |
| Molecular Weight | 395.5 g/mol | Cayman Chemical |
| Purity | ≥96% | Cayman Chemical |
| Formulation | A solution in ethanol (B145695) | Cayman Chemical |
| Solubility (Ethanol) | 12.5 mg/ml | Cayman Chemical |
| Solubility (DMSO) | 8.3 mg/ml | Cayman Chemical |
| Solubility (DMF) | 8.3 mg/ml | Cayman Chemical |
| Solubility (PBS, pH 7.2) | 2.5 mg/ml | Cayman Chemical |
Experimental Protocols: Disposal of this compound
The proper disposal of this compound, which is often supplied in a flammable solvent like ethanol, is crucial.[1] The following step-by-step methodology outlines the recommended procedure for its safe disposal.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE):
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
-
Designated hazardous waste container (clearly labeled)
-
Fume hood
-
Spill kit for flammable solvents
Procedure:
-
Risk Assessment: Before handling, review the Safety Data Sheet (SDS). This compound may be harmful if inhaled, ingested, or absorbed through the skin and may cause eye, skin, or respiratory irritation.[1] The toxicological properties have not been thoroughly investigated.[1] The ethanol solvent is a highly flammable liquid.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
-
Work Area: Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Waste Segregation:
-
Do not dispose of this compound down the drain.[2]
-
Segregate the waste into a designated container for flammable chemical waste. This is critical as it is typically dissolved in ethanol.
-
The container must be compatible with flammable organic solvents.
-
-
Waste Collection:
-
Carefully transfer the unused this compound solution into the designated hazardous waste container.
-
If collecting waste from multiple experiments, ensure compatibility of all waste components.
-
Do not overfill the waste container; leave adequate headspace for vapor expansion.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," "Flammable," and the full chemical name: "this compound in Ethanol."
-
Include the approximate concentration and volume of the contents.
-
-
Storage of Waste:
-
Securely cap the waste container.
-
Store the container in a cool, well-ventilated area designated for hazardous waste storage, away from sources of ignition.[1]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Logistical Information for Handling PGD2 Ethanolamide
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Prostaglandin D2 Ethanolamide (PGD2-EA). The following procedures are designed to ensure the safe handling, storage, and disposal of this bioactive lipid, minimizing exposure risks and maintaining experimental integrity.
Chemical Profile:
| Property | Value |
| CAS Number | 398138-28-8[1][2] |
| Synonyms | PGD2-EA, Prostamide D2[1][3] |
| Molecular Formula | C22H37NO5[1][3] |
| Formula Weight | 395.5 g/mol [1] |
| Formulation | Typically a solution in ethanol[1] |
Hazard Identification and First Aid
PGD2 Ethanolamide is classified as a hazardous substance. The primary hazards include:
-
Flammability: The ethanol (B145695) solution is a highly flammable liquid and vapor.[2]
-
Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][4] It may cause irritation to the skin, eyes, and respiratory system.[2][4] There is also a potential for reproductive harm.[2][4]
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 20 minutes, and remove any contaminated clothing.[2]
-
In case of eye contact: Hold eyelids open and flush with plenty of water for at least 20 minutes.[2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[2]
-
If swallowed: Do not induce vomiting. Wash out the mouth with water if the person is conscious.[2]
In all cases of exposure, seek immediate medical attention.[2][4]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield should be worn in addition when there is a splash hazard.[5] | Protects against splashes, flying particles, and chemical vapors.[5] | ANSI Z87.1 marked[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.[5] | Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills.[5] | EN 374 (Gloves) |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If aerosols may be generated, a NIOSH-approved respirator is recommended.[2][5] | Protects against inhalation of aerosols. | NIOSH approved |
Operational Protocol: Safe Handling and Storage
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.
Receiving and Storage
-
Inspection: Upon receipt, inspect the package for any signs of damage or leakage.
-
Storage Conditions: this compound should be stored at -80°C for long-term stability (≥ 2 years).[1]
-
Container Integrity: Keep the container tightly sealed to prevent solvent evaporation and contamination.
Preparation and Use
-
Controlled Environment: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]
-
Donning PPE: Before handling, ensure all required PPE is correctly worn.
-
Solution Preparation:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
If preparing dilutions, use an appropriate solvent as indicated on the product datasheet. PGD2-EA is soluble in ethanol, DMSO, and DMF.[1]
-
Use clean glassware and Teflon-lined stoppers to prevent contamination.
-
Experimental Workflow
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, absorbent materials, and empty containers, should be considered contaminated and collected in a designated, sealed hazardous waste container.
-
Waste Labeling: Clearly label all waste containers with "Hazardous Waste: this compound" and include the associated hazard symbols (e.g., flammable, toxic).
-
Disposal Method: Dispose of the chemical waste in accordance with federal, state, and local environmental regulations. Do not dispose of it down the drain.
Biological Activity and Signaling
PGD2-EA is a bioactive lipid that is a product of anandamide (B1667382) metabolism by cyclooxygenase (COX) enzymes, particularly COX-2.[1] It has been shown to induce apoptosis in colorectal carcinoma and skin cancer cells.[1][6] This effect is mediated, in part, by the inhibition of the antioxidant activities of glutathione (B108866) and thioredoxin, leading to increased oxidative stress and subsequent endoplasmic reticulum (ER) stress.[6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. hmdb.ca [hmdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
